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  • Product: (R)-Hydroxy Iloperidone
  • CAS: 501373-87-1

Core Science & Biosynthesis

Foundational

Pharmacological Dynamics of (R)-hydroxy Iloperidone (P88) in Schizophrenia Models: A Technical Guide

Introduction: The Pharmacological Imperative of P88 Iloperidone is a second-generation (atypical) antipsychotic characterized by its high affinity for serotonin 5-HT2A, dopamine D2, and alpha-adrenergic receptors 1. Upon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Imperative of P88

Iloperidone is a second-generation (atypical) antipsychotic characterized by its high affinity for serotonin 5-HT2A, dopamine D2, and alpha-adrenergic receptors 1. Upon oral administration, iloperidone undergoes extensive hepatic metabolism. A primary metabolic pathway involves reversible carbonyl reduction, yielding the active metabolite (R)-hydroxy iloperidone, commonly designated as P88 or P88-8991 2.

Unlike the CYP2D6-mediated oxidized metabolite P95, which is restricted to the peripheral circulation, P88 readily crosses the blood-brain barrier 3. Consequently, understanding the mechanism of action of P88 is paramount for researchers developing next-generation antipsychotics, as P88 significantly drives the in vivo central nervous system (CNS) efficacy of the parent compound.

Receptor Binding Profile & Pharmacodynamics

The therapeutic construct of P88 relies on a finely tuned multi-receptor antagonism. Radioligand binding studies reveal that the receptor affinity profile of P88 is highly comparable to iloperidone, whereas P95 exhibits a significantly weaker affinity for central targets 4.

Quantitative Binding Affinities (pKi)
Receptor TargetIloperidone Affinity (pKi)P88 Affinity (pKi)P95 Affinity (pKi)
5-HT2A ~9.509.568.15
D2A ~8.007.80Low / Negligible
α1-Adrenergic ~8.508.087.67
α2C-Adrenergic ~8.007.797.32

P88 exhibits exceptional affinity for 5-HT2A receptors (pKi 9.56) and robust affinity for D2A receptors (pKi 7.80) 4. The causality behind this specific ratio—where 5-HT2A antagonism outweighs D2 antagonism—is the cornerstone of its "atypical" antipsychotic profile. While D2 blockade is required to mitigate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), unopposed D2 antagonism in the nigrostriatal pathway induces extrapyramidal symptoms (EPS). The concurrent, high-affinity 5-HT2A blockade by P88 promotes dopamine release in the striatum, effectively competing with the D2 blockade locally to prevent EPS, while simultaneously addressing negative symptoms.

Furthermore, P88 acts as a potent antagonist at α1 and α2C adrenergic receptors. The α2C antagonism has been implicated in enhancing cognitive function and providing anxiolytic effects. Conversely, α1 blockade contributes to a low akathisia profile but acts as the primary mechanism behind the orthostatic hypotension observed in clinical models 3.

Receptor_MOA P88 (R)-hydroxy iloperidone (P88) HT2A 5-HT2A Antagonism (pKi: 9.56) P88->HT2A D2A D2A Antagonism (pKi: 7.80) P88->D2A Alpha α1 / α2C Antagonism (pKi: 8.08 / 7.79) P88->Alpha Neg Amelioration of Negative Symptoms HT2A->Neg EPS Mitigation of EPS & Akathisia HT2A->EPS Balances D2 Blockade Pos Reduction of Positive Symptoms D2A->Pos Alpha->EPS Reduces Motor Side Effects

Diagram 1: Receptor binding profile and clinical logic of P88 in schizophrenia models.

Experimental Methodologies in Schizophrenia Models

To rigorously evaluate the mechanism of action of P88, researchers employ a combination of in vitro binding assays and in vivo behavioral models. The following protocols emphasize the causality of experimental choices and integrate strict self-validating mechanisms.

Protocol 1: In Vitro Radioligand Competitive Binding Assay

Objective: Quantify the binding affinity (Ki) of P88 at human 5-HT2A and D2A receptors.

  • Step 1: Membrane Preparation.

    • Action: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A or D2A receptors. Homogenize in 50 mM Tris-HCl buffer and centrifuge at 40,000 x g.

    • Causality: Using transfected CHO cells rather than whole-brain homogenates isolates the specific receptor subtype, preventing cross-talk from native receptors and ensuring the measured pKi is exclusively attributable to the target.

  • Step 2: Radioligand Incubation.

    • Action: Incubate membrane preparations with a constant concentration of a radioligand (e.g., [3H]ketanserin for 5-HT2A) and increasing concentrations of P88 (0.1 nM to 10 µM) for 60 minutes at 22°C.

    • Causality: A 60-minute incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff transformations (IC50 to Ki).

  • Step 3: Filtration and Quantification.

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Step 4: System Validation & Quality Control.

    • Action: Include a non-specific binding (NSB) control tube containing 10 µM of unlabeled risperidone.

    • Validation Logic: The assay is only valid if the NSB is less than 15% of total binding. This acts as a self-validating control to prove the radioligand is specifically labeling the receptor, not adhering non-specifically to the lipid membrane or filter.

Protocol 2: In Vivo Prepulse Inhibition (PPI) of Startle Model

Objective: Evaluate the efficacy of P88 in reversing sensorimotor gating deficits, a core translational model for schizophrenia 5.

  • Step 1: Baseline Acclimation.

    • Action: Place adult male Wistar rats in startle chambers equipped with piezoelectric accelerometers. Expose to 65 dB background white noise for 5 minutes.

    • Causality: Acclimation prevents stress-induced artifacts in baseline startle amplitude, which could mask the pharmacological effects of the drug.

  • Step 2: P88 Administration.

    • Action: Administer P88 subcutaneously (e.g., 0.5 - 3.0 mg/kg) 30 minutes prior to testing.

    • Causality: Subcutaneous delivery bypasses first-pass hepatic metabolism (which would further alter the P88/P95 ratio), allowing direct assessment of P88's central efficacy.

  • Step 3: Pharmacological Disruption.

    • Action: Administer apomorphine (a non-selective dopamine agonist) 15 minutes prior to testing.

    • Causality: Apomorphine artificially induces a hyper-dopaminergic state, disrupting PPI and mimicking the sensorimotor gating deficits observed in schizophrenic patients.

  • Step 4: PPI Testing.

    • Action: Deliver a series of pulse-alone trials (120 dB) and prepulse+pulse trials (e.g., 73 dB prepulse followed 100 ms later by 120 dB pulse).

  • Step 5: System Validation & %PPI Calculation.

    • Action: Calculate %PPI =[1 - (Startle Amplitude on Prepulse+Pulse / Startle Amplitude on Pulse-Alone)] x 100.

    • Validation Logic: The protocol must include a Vehicle + Apomorphine control group. The system is self-validated only if this group shows a statistically significant reduction in %PPI compared to a Vehicle + Vehicle group, confirming the assay window is wide enough to detect the restorative effects of P88.

PPI_Workflow S1 1. Baseline Acclimation S2 2. P88 Dosing (Subcutaneous) S1->S2 S3 3. Apomorphine Challenge S2->S3 S4 4. Startle/PPI Measurement S3->S4 S5 5. Data Validation & %PPI S4->S5

Diagram 2: Step-by-step workflow of the in vivo Prepulse Inhibition (PPI) schizophrenia model.

Pharmacokinetics and Genetic Modulators

The clinical translation of P88's mechanism is heavily modulated by patient pharmacogenomics. Iloperidone is metabolized to P88 via cytosolic enzymes and to P95 via CYP2D6 6. In patients who are CYP2D6 poor metabolizers (PMs), the metabolic shift results in a significantly altered pharmacokinetic profile. Specifically, P88 accounts for approximately 34% of total plasma exposure in PMs, compared to only 19.5% in extensive metabolizers (EMs) 1. Because P88 shares the potent pharmacodynamic profile of the parent drug and crosses the BBB, elevated P88 levels in CYP2D6 PMs necessitate a 50% dose reduction to prevent exaggerated pharmacological effects, such as severe orthostatic hypotension or QTc prolongation 1.

Conclusion

(R)-hydroxy iloperidone (P88) is not merely a byproduct of iloperidone metabolism; it is a primary driver of the drug's in vivo efficacy. By maintaining the critical 5-HT2A/D2 antagonism ratio and effectively crossing the blood-brain barrier, P88 ensures the amelioration of both positive and negative symptoms of schizophrenia while maintaining a favorable EPS profile. Rigorous in vitro binding and in vivo PPI models remain essential for validating these mechanistic pathways and guiding the clinical dosing strategies required for diverse patient genotypes.

References

  • Iloperidone: Package Insert / Prescribing Information / MOA Drugs.com[Link]

  • New atypical antipsychotics for schizophrenia: iloperidone PMC - NIH[Link]

  • Center for Drug Evaluation and Research: Iloperidone Pharmacology Review Accessdata.fda.gov[Link]

  • Receptor Profile of P88-8991 and P95-12113, Metabolites of the Novel Antipsychotic Iloperidone PubMed[Link]

  • Iloperidone Pathway, Pharmacokinetics ClinPGx [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Comparative Receptor Binding Profiles of Iloperidone and its Active Metabolite, (R)-hydroxy iloperidone

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Iloperidone is a second-generation atypical antipsychotic agent effective in the management of schizophrenia.[1][2] Its therapeutic action...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone is a second-generation atypical antipsychotic agent effective in the management of schizophrenia.[1][2] Its therapeutic action is mediated through a complex interaction with multiple neurotransmitter receptors.[3][4] Following administration, iloperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of two major metabolites.[2][5][6][7] One of these, (R)-hydroxy iloperidone (also designated P88), is a pharmacologically active metabolite that achieves significant plasma concentrations and readily crosses the blood-brain barrier.[1][8] Understanding the receptor binding profile of this key metabolite in direct comparison to the parent compound is critical for a comprehensive grasp of iloperidone's total clinical pharmacology, including its efficacy and side-effect profile. This guide provides a detailed analysis of the receptor binding affinities of iloperidone versus (R)-hydroxy iloperidone, synthesizes the functional implications of these profiles, and outlines the standard methodologies used to derive such data.

The Metabolic Pathway: From Iloperidone to (R)-hydroxy iloperidone (P88)

The biotransformation of iloperidone is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathways involve hydroxylation and O-demethylation.[2][9][10] The enzyme CYP2D6 mediates the hydroxylation of iloperidone to its principal active metabolite, (R)-hydroxy iloperidone (P88).[6][11][12] A second major metabolite, P95, is also formed but does not readily cross the blood-brain barrier, limiting its contribution to the central antipsychotic effects, though it may influence peripheral effects.[8][12][13][14]

Given that P88 is a major, centrally-active metabolite, its receptor binding characteristics are highly relevant to the overall clinical activity of iloperidone.[8] The comparable receptor profile of P88 suggests it significantly contributes to both the therapeutic efficacy and the adverse event profile associated with iloperidone administration.[8]

cluster_metabolism Hepatic Metabolism Iloperidone Iloperidone CYP2D6 CYP2D6-mediated Hydroxylation Iloperidone->CYP2D6 P88 (R)-hydroxy iloperidone (P88 - Active Metabolite) CYP2D6->P88

Caption: Metabolic conversion of iloperidone to its active metabolite P88.

Comparative Analysis of Receptor Binding Affinities

The core of iloperidone's "atypical" antipsychotic profile stems from its potent antagonism of serotonin 5-HT2A receptors combined with dopamine D2 receptor antagonism.[1][14][15] However, its interactions with adrenergic and other dopamine and serotonin receptor subtypes are crucial for understanding its full spectrum of clinical effects, including its primary dose-limiting side effect, orthostatic hypotension, which is linked to its potent alpha-1 adrenergic blockade.[11][15]

Studies reveal that the receptor binding profile of (R)-hydroxy iloperidone (P88) is remarkably comparable to that of the parent compound, iloperidone.[8] This indicates that the metabolite sustains and extends the pharmacological actions initiated by the parent drug. Below is a consolidated table of binding affinities for key neuroreceptors.

Receptor SubtypeIloperidone (Ki, nM)(R)-hydroxy iloperidone (P88) (Ki, nM)
Serotonin Receptors
5-HT2A5.6[5][16]0.28
5-HT1A168[5]-
5-HT2C42.8[16]>1000
5-HT643[5]-
5-HT722[5]-
Dopamine Receptors
D2 (D2A)6.3[5]15.8
D37.1[5][16]-
D425[5][16]>1000
Adrenergic Receptors
Alpha-1<10[17]8.3
Alpha-2B>100[17]>1000
Alpha-2C10-100[17]16.2

Note: pKi values from source[8] were converted to Ki (nM) for direct comparison using the formula Ki = 10^(-pKi) * 10^9. A lower Ki value indicates higher binding affinity.

Key Insights from the Binding Data:
  • High-Affinity Targets Maintained: Both iloperidone and P88 demonstrate high affinity for 5-HT2A, D2, and alpha-1 adrenergic receptors.[5][8][16][17] The affinity of P88 for the 5-HT2A receptor is exceptionally high (Ki = 0.28 nM), even greater than that of the parent compound.

  • Comparable Potency: The binding affinity of P88 at the D2A receptor (Ki = 15.8 nM) and alpha-1 adrenergic receptor (Ki = 8.3 nM) is in the same nanomolar range as iloperidone, confirming that the metabolite is a potent antagonist at these key sites.[8] This shared high affinity for alpha-1 receptors explains why the risk of orthostatic hypotension persists throughout the dosing interval.

  • Divergence in Profile: While the primary targets show comparable affinity, there are divergences at other receptors. P88 shows significantly lower affinity for 5-HT2C and D4 receptors compared to iloperidone.[8] The clinical significance of this divergence is less clear but highlights a subtle distinction in their broader pharmacological profiles.

Functional Significance and Signaling Pathways

The therapeutic efficacy of atypical antipsychotics is largely attributed to the synergistic blockade of D2 and 5-HT2A receptors.[3] D2 receptor antagonism in the mesolimbic pathway is believed to reduce the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). Simultaneously, potent 5-HT2A antagonism can increase dopamine release in other brain regions, such as the prefrontal cortex, which may help alleviate "negative" symptoms and reduce the risk of extrapyramidal side effects (EPS) typically associated with older, D2-selective antipsychotics.[3][18]

cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Receptor D2 Receptor Gi Gi Protein D2_Receptor->Gi Iloperidone / P88 (Antagonist) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP S2A_Receptor 5-HT2A Receptor Gq Gq Protein S2A_Receptor->Gq Iloperidone / P88 (Antagonist) PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Caption: Antagonistic action on D2 and 5-HT2A G-protein coupled receptors.

The fact that (R)-hydroxy iloperidone retains a potent antagonist profile at these crucial receptors confirms its role as a major contributor to iloperidone's overall clinical effect.[8] Its presence in the central nervous system ensures that the primary mechanism of action is sustained between doses, contributing to a stable therapeutic outcome.

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

The binding affinity data presented in this guide are determined using in vitro radioligand binding assays. This technique provides a robust and quantitative measure of the interaction between a drug and a specific receptor target. The following is a generalized, self-validating protocol for such an assay.

cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Membranes (Cells expressing receptor) B 2. Assay Incubation (Membranes + Radioligand + Test Compound) A->B C 3. Filtration (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Quantify radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding experiment.

Step-by-Step Methodology:
  • Preparation of Receptor-Containing Membranes:

    • Causality: The foundation of the assay is a reliable source of the target receptor. This is typically achieved by using membranes from cultured cell lines (e.g., CHO, HEK293) that have been stably transfected to express a high density of a single human receptor subtype.[16]

    • Protocol: Cells are cultured to high density, harvested, and homogenized in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer. The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined (e.g., via Bradford assay).

  • Competitive Binding Incubation:

    • Causality: To determine the affinity of a non-labeled test compound (iloperidone or P88), a competition experiment is established. The test compound competes with a high-affinity radioligand (a molecule tagged with a radioactive isotope like ³H or ¹²⁵I) for binding to the target receptor.

    • Protocol: In a series of tubes or a 96-well plate, a constant concentration of receptor membranes and radioligand are incubated with increasing concentrations of the test compound.

    • Controls (Self-Validation):

      • Total Binding: Membranes + Radioligand (no competitor).

      • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-labeled drug that saturates the receptor. This measures the amount of radioligand that binds to non-receptor components.

  • Separation of Bound and Free Ligand:

    • Causality: The reaction must be stopped, and the receptor-bound radioligand must be rapidly separated from the unbound radioligand in the solution.

    • Protocol: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. The receptors and bound radioligand are retained by the filter, while the free radioligand passes through. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Quantification of Radioactivity:

    • Causality: The amount of bound radioligand on each filter must be accurately measured.

    • Protocol: The filter discs are placed in scintillation vials with a scintillation cocktail. The radioactivity is then quantified using a liquid scintillation counter, which measures the light emitted as the radioactive isotope decays.

  • Data Analysis and Calculation of Affinity (Ki):

    • Causality: The raw data (counts per minute) are converted into a dose-response curve to determine the test compound's potency.

    • Protocol:

      • Specific Binding is calculated for each concentration: Total Binding - Non-Specific Binding.

      • The data are plotted with the logarithm of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis.

      • A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

      • The IC50 is then converted to the Ki (inhibition constant), which represents the true affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The pharmacological profile of iloperidone is not defined by the parent drug alone but by the combined action of iloperidone and its major, centrally-active metabolite, (R)-hydroxy iloperidone (P88). This in-depth analysis demonstrates that P88 possesses a receptor binding profile that is highly comparable to iloperidone at the primary therapeutic and side-effect mediating receptors: 5-HT2A, D2, and alpha-1 adrenergic receptors.[8] The metabolite's potent antagonism at these sites ensures that the drug's mechanism of action is sustained, contributing significantly to the overall clinical profile observed in patients. For drug development professionals, this underscores the imperative of characterizing the pharmacology of major active metabolites, as they can be critical contributors to the efficacy and safety of a therapeutic agent.

References

  • Subramanian, N., & Kalkman, H. O. (2002). Receptor Profile of P88-8991 and P95-12113, Metabolites of the Novel Antipsychotic Iloperidone. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 26(3), 553-560. [Link]

  • Kalkman, H. O., Subramanian, N., & Hoyer, D. (2001). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology, 25(6), 904-914. [Link]

  • Wikipedia. (n.d.). Iloperidone. [Link]

  • Scott, D. O., et al. (1996). Iloperidone binding to human and rat dopamine and 5-HT receptors. European Journal of Pharmacology, 317(2-3), 305-312. [Link]

  • Medical Pharmacology. (n.d.). Iloperidone. [Link]

  • Texas Health and Human Services. (n.d.). Iloperidone (Fanapt®). [Link]

  • PharmGKB. (n.d.). Iloperidone Pathway, Pharmacokinetics. [Link]

  • Weiden, P. J., & Bishop, J. R. (2009). Iloperidone for schizophrenia. Current Psychiatry, 8(9), 69-78. [Link]

  • Citrome, L. (2010). New atypical antipsychotics for schizophrenia: iloperidone. Drug Development Research, 71(1), 1-8. [Link]

  • PharmGKB. (n.d.). Annotation of FDA Label for iloperidone and CYP2D6. [Link]

  • Psychopharmacology Institute. (2014). Iloperidone Pharmacokinetics. [Link]

  • Raj, Y., & Saadabadi, A. (2014). Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia. Innovations in Clinical Neuroscience, 11(1-2), 23-27. [Link]

  • Wójcikowski, J., et al. (2021). The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. Molecules, 26(16), 4803. [Link]

  • Li, Y., et al. (2023). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology and Toxicology, 24(1), 40. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Iloperidone? [Link]

  • Snyder, G. L., et al. (2013). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Psychopharmacology, 227(4), 609-624. [Link]

  • Veeprho. (n.d.). Iloperidone Impurities and Related Compound. [Link]

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Foundational

blood-brain barrier permeability of (R)-hydroxy iloperidone

An In-Depth Technical Guide to Characterizing the Blood-Brain Barrier Permeability of (R)-hydroxy iloperidone Introduction: The Central Imperative for CNS Drug Efficacy Iloperidone is a second-generation atypical antipsy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Blood-Brain Barrier Permeability of (R)-hydroxy iloperidone

Introduction: The Central Imperative for CNS Drug Efficacy

Iloperidone is a second-generation atypical antipsychotic utilized in the management of schizophrenia.[1][2] Its therapeutic action is contingent upon its interaction with dopamine D2 and serotonin 5-HT2A receptors within the central nervous system (CNS).[3] However, the efficacy of any CNS-targeted therapeutic is not solely a function of its pharmacological activity but is fundamentally gated by its ability to traverse the blood-brain barrier (BBB). Iloperidone is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, into two major metabolites: P88, also known as (R)-hydroxy iloperidone, and P95.[4][5][6] Both metabolites are pharmacologically active, and their relative contributions to the overall clinical effect depend significantly on their respective concentrations in the brain's interstitial fluid.

This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the BBB permeability of (R)-hydroxy iloperidone. We will move beyond theoretical predictions to detail a multi-tiered experimental strategy, from high-throughput in vitro screening to definitive in vivo quantification. The focus will be on not just the "how" but the "why," elucidating the rationale behind each methodological choice to build a robust and translatable dataset.

Part 1: Foundational Profile of (R)-hydroxy iloperidone

A molecule's ability to cross the BBB is initially predicted by its intrinsic physicochemical properties and its metabolic origin.

Metabolic Pathway from Iloperidone

(R)-hydroxy iloperidone is the product of the carbonyl reduction of the parent drug, iloperidone. This metabolic conversion is a critical step in the drug's overall pharmacokinetic profile. Understanding this pathway is essential for interpreting in vivo data where both parent and metabolite may be present.

Iloperidone Iloperidone P88 (R)-hydroxy iloperidone (P88) Iloperidone->P88 Carbonyl Reduction P95 Carboxylated Metabolite (P95) Iloperidone->P95 Hydroxylation (CYP2D6) O-demethylation (CYP3A4)

Caption: Metabolic fate of Iloperidone to its primary active metabolites.

Physicochemical Determinants of Permeability

Passive diffusion across the BBB is largely governed by a molecule's physical and chemical characteristics. While specific experimental values for (R)-hydroxy iloperidone are not publicly cataloged, the key parameters for assessment are universal.

PropertyIdeal Range for CNS PenetrationRationale & Implication for (R)-hydroxy iloperidone
Molecular Weight (MW) < 400-500 DaLower MW facilitates easier passage through the tight junctions of the BBB. Iloperidone's MW is ~426.5 g/mol ; its metabolite's will be similar, placing it on the upper boundary where passive diffusion can be restricted.
Lipophilicity (logP/logD) 1.5 - 3.0A higher octanol-water partition coefficient indicates greater lipid solubility, favoring transit through the lipid membranes of endothelial cells.[7] Compounds that are too lipophilic may be sequestered in membranes or be more susceptible to metabolism.
Topological Polar Surface Area (TPSA) < 90 ŲTPSA quantifies the surface area of polar atoms, which form hydrogen bonds with water. A lower TPSA is critical for shedding the hydration shell and entering the lipophilic BBB core.[8]
Hydrogen Bond Donors (HBD) ≤ 3A high number of hydrogen bond donors increases a molecule's affinity for water, impeding its entry into the lipid bilayer of the BBB.[9]

Part 2: Core Mechanisms of Transport Across the Blood-Brain Barrier

The BBB is not a simple passive membrane but a dynamic, selective interface. Transport across it is a balance between influx and efflux mechanisms.

Passive Diffusion vs. Active Transport
  • Passive Diffusion : Driven by a concentration gradient, this mechanism is favored by the physicochemical properties outlined above (high lipophilicity, low MW and TPSA).[8]

  • Active Efflux : The BBB is armed with ATP-binding cassette (ABC) transporters that function as "gatekeepers," actively pumping xenobiotics back into the bloodstream.[10][11][12] Key transporters include P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP).[13][14] Many antipsychotics are known substrates for these transporters, which significantly limits their brain penetration and can be a major cause of therapeutic failure.[11][15] For example, the structurally related antipsychotic paliperidone (9-hydroxyrisperidone) is a known substrate for both P-gp and BCRP, severely limiting its brain access.[15][16][17] It is therefore highly probable that (R)-hydroxy iloperidone is also an efflux substrate.

cluster_0 Blood Vessel Lumen cluster_1 Brain Parenchyma Drug_Blood (R)-hydroxy iloperidone Pgp P-glycoprotein (Efflux Pump) Drug_Blood->Pgp Passive Influx Pgp->Drug_Blood Active Efflux Drug_Brain (R)-hydroxy iloperidone

Caption: Dynamic transport mechanisms at the blood-brain barrier.

Part 3: In Vitro Experimental Protocols for Permeability Assessment

A tiered in vitro strategy allows for rapid screening followed by more complex, biologically relevant investigation.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Scientific Rationale : The PAMPA-BBB assay is a high-throughput, non-cell-based method that isolates passive transcellular diffusion. It uses a synthetic membrane coated with lipids derived from porcine brain to mimic the BBB's lipid environment.[18] Its value lies in providing a rapid, cost-effective initial assessment of a compound's intrinsic ability to permeate a lipid barrier, free from the complexities of active transport or metabolism.[19]

cluster_workflow PAMPA-BBB Workflow Start Prepare Donor Plate (Compound in Buffer) Step1 Coat Filter Plate (Porcine Brain Lipid) Start->Step1 Step2 Assemble Sandwich (Donor + Filter + Acceptor) Step1->Step2 Step3 Incubate (Room Temp, 4-18h) Step2->Step3 Step4 Separate Plates & Sample Both Chambers Step3->Step4 Step5 Quantify Concentration (LC-MS/MS) Step4->Step5 End Calculate Papp Value (Permeability Coefficient) Step5->End

Caption: High-level workflow for the PAMPA-BBB assay.

  • Step-by-Step Protocol :

    • Preparation : A 96-well filter plate is coated with a solution of porcine brain lipid dissolved in an organic solvent (e.g., dodecane).[18]

    • Donor Plate : The test compound, (R)-hydroxy iloperidone, is dissolved in a physiological buffer (pH 7.4) in a 96-well donor plate.

    • Acceptor Plate : A 96-well acceptor plate is filled with the same buffer.

    • Assembly & Incubation : The lipid-coated filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate, creating a "sandwich." The entire system is incubated for a defined period (typically 4-18 hours) at room temperature.[19][18]

    • Quantification : After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using a sensitive analytical method, typically LC-MS/MS.

    • Calculation : The apparent permeability coefficient (Papp) is calculated. Compounds are often classified as having high (Papp > 6.0 x 10⁻⁶ cm/s), medium (Papp = 2.0-6.0 x 10⁻⁶ cm/s), or low (Papp < 2.0 x 10⁻⁶ cm/s) permeability.

Tier 2: Cell-Based Bidirectional Transport Assay
  • Scientific Rationale : While PAMPA assesses passive diffusion, cell-based assays using Transwell inserts are essential for investigating the role of active transporters.[20][21] By growing a monolayer of brain endothelial cells on a microporous membrane, one can measure the transport of (R)-hydroxy iloperidone in both directions: from the apical (blood) side to the basolateral (brain) side (A-to-B) and vice versa (B-to-A). If the compound is a substrate for an efflux pump like P-gp (which is located on the apical membrane), the B-to-A transport rate will be significantly higher than the A-to-B rate.[20]

  • Step-by-Step Protocol :

    • Cell Culture : Immortalized human cerebral microvascular endothelial cells (e.g., hCMEC/D3) are seeded onto Transwell inserts and cultured until a confluent monolayer is formed.[22]

    • Barrier Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions, which are characteristic of the BBB.[22][23]

    • Transport Experiment (A-to-B) : (R)-hydroxy iloperidone is added to the apical chamber. Samples are taken from the basolateral chamber at various time points.

    • Transport Experiment (B-to-A) : In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

    • (Optional) Inhibition : The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant increase in A-to-B transport or decrease in B-to-A transport in the presence of the inhibitor provides strong evidence of P-gp-mediated efflux.

    • Quantification & Calculation : All samples are analyzed by LC-MS/MS. The Papp for both directions is calculated, and from this, the Efflux Ratio (ER) is determined (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is a strong indicator that the compound is an active efflux substrate.

Part 4: In Vivo Quantification for Definitive Assessment

In vitro models provide critical screening data, but in vivo experiments are the gold standard for determining the actual extent of brain penetration in a complex physiological system.[24][25]

Method 1: Brain Microdialysis
  • Scientific Rationale : Microdialysis is a powerful technique that allows for the direct and continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF).[26][27] This is the pharmacologically relevant concentration, as only the unbound drug is free to interact with its target receptors. By simultaneously sampling from blood, one can calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which is the most accurate measure of BBB transport efficiency, corrected for confounding factors like plasma protein and non-specific brain tissue binding.[28][29]

cluster_animal Freely Moving Animal cluster_system Microdialysis System Probe Microdialysis Probe (Implanted in Target Brain Region) Semi-permeable Membrane Collector Fraction Collector (Dialysate Out) Probe:port->Collector Diffusion & Collection Pump Syringe Pump (Perfusion Fluid In) Pump->Probe:head Perfusion Analysis LC-MS/MS Analysis (Quantify [Drug]) Collector->Analysis Result Calculate Kp,uu (Unbound Brain/Plasma Ratio) Analysis->Result

Caption: Conceptual workflow for an in vivo brain microdialysis experiment.

  • Step-by-Step Protocol :

    • Surgery : A guide cannula is surgically implanted into the target brain region (e.g., striatum or prefrontal cortex) of an anesthetized rodent, and a second probe may be placed in the jugular vein for blood sampling.[28]

    • Probe Insertion & Perfusion : After recovery, a microdialysis probe is inserted. A physiological buffer is continuously perfused through the probe at a very low flow rate (e.g., 0.5-2.0 µL/min).[30]

    • Equilibration & Dosing : The system is allowed to equilibrate. (R)-hydroxy iloperidone is administered to the animal (e.g., via intravenous or intraperitoneal injection).

    • Sample Collection : The perfusate (dialysate), now containing drug that has diffused from the ISF across the probe's membrane, is collected at regular intervals. Blood samples are collected simultaneously.[26]

    • Analysis : The concentration of (R)-hydroxy iloperidone in the dialysate and plasma samples is determined by LC-MS/MS. The unbound fraction in plasma is determined separately via equilibrium dialysis.

    • Calculation : Time-concentration profiles are generated for both brain ISF and unbound plasma. Kp,uu is calculated as the ratio of the Area Under the Curve (AUC) for the brain to the AUC for unbound plasma (Kp,uu = AUCbrain / AUCplasma,unbound).

Method 2: Brain-to-Plasma Ratio (Kp)
  • Scientific Rationale : This is a simpler, terminal endpoint study that provides a snapshot of the total drug distribution between brain and blood. While less precise than microdialysis because it measures total (bound and unbound) drug, it is a valuable and widely used method for assessing overall brain exposure.[24]

  • Step-by-Step Protocol :

    • Dosing : A cohort of animals is dosed with (R)-hydroxy iloperidone.

    • Terminal Sampling : At a predetermined time point (e.g., the time of peak plasma concentration), animals are euthanized.

    • Tissue Collection : A trunk blood sample is collected (for plasma), and the brain is rapidly excised and rinsed.[24]

    • Homogenization : The brain is weighed and homogenized in a buffer.

    • Quantification : The concentration of the drug is measured in both the plasma and the brain homogenate by LC-MS/MS.

    • Calculation : Kp is calculated as the ratio of the concentration in the brain homogenate to the concentration in plasma (Kp = Cbrain / Cplasma).

Part 5: Synthesizing the Data for a Complete Profile

No single experiment tells the whole story. The power of this approach lies in integrating the findings from each tier to build a conclusive profile of (R)-hydroxy iloperidone's BBB permeability.

AssayParameter MeasuredLikely Outcome if (R)-hydroxy iloperidone is a P-gp SubstrateInterpretation
PAMPA-BBB Papp (Passive Permeability)Low to MediumThe molecule's intrinsic physicochemical properties may not be ideal for high passive diffusion.
Cell-Based Assay Efflux Ratio (ER)ER > 2.0This is the key finding: B-to-A transport is significantly greater than A-to-B, strongly indicating active efflux.
Cell-Based Assay + Inhibitor Papp (A-to-B)Papp increases significantlyBlocking P-gp allows more drug to cross the cell monolayer, confirming P-gp's role in limiting its influx.
Brain Microdialysis Kp,uu (Unbound Ratio)Kp,uu << 1.0The unbound concentration in the brain is substantially lower than in the blood, providing definitive in vivo proof of poor BBB penetration due to active efflux.
Brain-to-Plasma Ratio Kp (Total Ratio)Kp < 1.0 (likely)The total concentration in the brain is lower than in plasma. This result supports the microdialysis finding but can be influenced by tissue binding.

Conclusion

A thorough investigation into the demands a systematic, multi-faceted experimental approach. By beginning with high-throughput in vitro models like PAMPA-BBB to assess passive permeability and progressing to cell-based assays to specifically probe for active efflux, researchers can build a strong, evidence-based hypothesis. Ultimately, this hypothesis must be tested and confirmed using definitive in vivo techniques, with brain microdialysis representing the gold standard for quantifying the pharmacologically relevant unbound brain concentrations. This integrated strategy provides the robust, high-quality data necessary to understand the CNS exposure of this critical metabolite and to inform the continued development and clinical application of iloperidone.

References

  • Various In Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Asian Journal of Pharmaceutics. [Link]

  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews. [Link]

  • Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Pharmacological Reviews. [Link]

  • van der Heide, D., et al. (2020). Regulation of P-Glycoprotein in the Brain. International Journal of Molecular Sciences. [Link]

  • Bhalerao, A., & Tiwari, D. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain, Behavior, and Immunity - Health. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2024). Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Methods and Protocols. [Link]

  • Patel, D., & Shah, S. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • Lian, S., et al. (2020). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Bio-protocol. [Link]

  • Dagenais, C., et al. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience. [Link]

  • Luijks, K. M., et al. (2021). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen Research Portal. [Link]

  • Iloperidone (Fanapt®). (n.d.). Texas Health and Human Services. [Link]

  • Cruz, M. P. (2010). Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia. P & T : a peer-reviewed journal for formulary management. [Link]

  • Sun, H., et al. (2017). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology. [Link]

  • Farrall, A. J., & Wardlaw, J. M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology. [Link]

  • Kumar, A., et al. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Ben-Zvi, A., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • Terasaki, T., & Deguchi, Y. (1997). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Journal of Pharmacokinetics and Biopharmaceutics. [Link]

  • Shannon, R. J., et al. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Shaik, N. B., et al. (2021). Modulation of P-Glycoprotein in the Blood Brain Barrier for the Enhancement of Drug Delivery. Journal of Pharmacology and Toxicology. [Link]

  • Iloperidone: Uses & Dosage. (n.d.). MIMS Philippines. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Molecular determinants of blood–brain barrier permeation. NeuroRx. [Link]

  • Komsta, Ł., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. International Journal of Molecular Sciences. [Link]

  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol. [Link]

  • Banks, W. A., & Kastin, A. J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • de Lange, E. C., et al. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews. [Link]

  • Veszelka, S., et al. (2007). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Current Pharmaceutical Design. [Link]

  • Iloperidone: Package Insert / Prescribing Information / MOA. (2024). Drugs.com. [Link]

  • Lipophilicity and Other Parameters Affecting Brain Penetration. (n.d.). ResearchGate. [Link]

  • Prescribing Information - Fanapt (iloperidone). (n.d.). Accessdata.fda.gov. [Link]

  • Annotation of FDA Label for iloperidone and CYP2D6. (n.d.). ClinPGx. [Link]

  • Iloperidone Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]

  • Citrome, L. (2010). Iloperidone for schizophrenia. Current Psychiatry. [Link]

  • Wilson, A. A., et al. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Nuclear Medicine and Biology. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]

  • Iloperidone – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Caccia, S. (2011). Comparative Pharmacology of Risperidone and Paliperidone. CNS Drugs. [Link]

  • Wang, J. S., et al. (2004). The brain entry of risperidone and 9-hydroxyrisperidone is greatly limited by P-glycoprotein. The International Journal of Neuropsychopharmacology. [Link]

  • Gartzke, D., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products. [Link]

  • Alhakamy, N. A., et al. (2022). Unraveling enhanced brain delivery of paliperidone-loaded lipid nanoconstructs: pharmacokinetic, behavioral, biochemical, and histological aspects. Drug Delivery. [Link]

  • Liu, H., et al. (2007). Blood-brain barrier–parallel artificial membrane permeation assay (BBB-PAMPA) effective permeability (Pe) plotted for 8 control compounds. Journal of Pharmacological and Toxicological Methods. [Link]

  • Paliperidone-loaded nose to brain targeted NLCS: optimisation, evaluation, histopathology and pharmacokinetic estimation for schizophernia. (2022). Journal of Drug Delivery Science and Technology. [Link]

  • Wang, C., et al. (2015). Paliperidone, a relatively novel atypical antipsychotic drug, is a substrate for breast cancer resistance protein. Oncology Letters. [Link]

  • Wójcikowski, J., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells. [Link]

  • Wójcikowski, J., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells. [Link]

  • Iloperidone and Temozolomide Synergistically Inhibit Growth, Migration and Enhance Apoptosis in Glioblastoma Cells. (2024). International Journal of Molecular Sciences. [Link]

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  • A Classification-Based Blood–Brain Barrier Model: A Comparative Approach. (2023). Pharmaceutics. [Link]

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Exploratory

in vitro metabolism of iloperidone to (R)-hydroxy iloperidone

An In-Depth Technical Guide to the In Vitro Metabolism of Iloperidone: Elucidating the Formation of its Hydroxylated Metabolites Introduction: The Metabolic Imperative of Iloperidone Iloperidone, an atypical antipsychoti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Iloperidone: Elucidating the Formation of its Hydroxylated Metabolites

Introduction: The Metabolic Imperative of Iloperidone

Iloperidone, an atypical antipsychotic agent, is a cornerstone in the management of schizophrenia.[1] Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. For drug development professionals and researchers, a granular understanding of these metabolic pathways is not merely academic; it is critical for predicting pharmacokinetic variability, anticipating drug-drug interactions (DDIs), and ensuring patient safety. This guide provides a technical deep-dive into the in vitro characterization of iloperidone's metabolism, with a specific focus on the hydroxylation pathway responsible for producing key metabolites. We will move beyond simple protocol recitation to explore the scientific rationale behind experimental design, data interpretation, and the translation of in vitro findings to clinical relevance.

Iloperidone undergoes three primary biotransformation pathways: hydroxylation, carbonyl reduction, and O-demethylation.[2][3][4] These processes are predominantly mediated by the Cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4, two of the most important enzymes in drug metabolism.[5][6][7] The hydroxylation of iloperidone, catalyzed by CYP2D6, leads to the formation of the major metabolite P95, while carbonyl reduction yields the active metabolite P88.[3][8][9] The interplay of these pathways, particularly the efficiency of the CYP2D6-mediated hydroxylation, is profoundly influenced by both genetic factors and co-administered medications.

Part 1: The Metabolic Landscape of Iloperidone

To design robust in vitro studies, one must first appreciate the complete metabolic map. Iloperidone's biotransformation is not a single reaction but a series of parallel and sequential pathways.

  • Hydroxylation (CYP2D6-mediated): This is a critical pathway in the clearance of iloperidone. The enzyme CYP2D6 introduces a hydroxyl group to the acyl moiety of the iloperidone molecule, forming an intermediate metabolite known as P94.[10][11] This intermediate is subsequently oxidized to form the carboxylic acid metabolite P95, one of the two most abundant metabolites in plasma.[3][8]

  • Carbonyl Reduction: This pathway produces the metabolite P88.[2][3] Unlike the CYP-mediated pathways, this reaction can be catalyzed by cytosolic enzymes and is notably reversible, creating an equilibrium between iloperidone and P88.[11] P88 is considered an active metabolite, contributing to the overall pharmacological effect.[11][12]

  • O-Demethylation (CYP3A4-mediated): The enzyme CYP3A4 is responsible for cleaving a methyl group from the methoxy moiety of iloperidone, resulting in the P89 metabolite.[8][10] While significant, this pathway is generally considered secondary to CYP2D6-mediated hydroxylation in overall clearance, especially in individuals with normal CYP2D6 function.[5]

The relative contribution of these pathways dictates the pharmacokinetic profile of iloperidone and is highly dependent on an individual's genetic makeup, specifically their CYP2D6 phenotype.

Iloperidone_Metabolism cluster_0 cluster_1 Iloperidone Iloperidone P94 P94 (Hydroxylation Intermediate) Iloperidone->P94 CYP2D6 (Hydroxylation) P88 P88 (Active Metabolite) Iloperidone->P88 Cytosolic Reduction P89 P89 (O-demethylated Metabolite) Iloperidone->P89 CYP3A4 (O-Demethylation) P95 P95 (Carboxylic Acid Metabolite) P94->P95 Oxidation In_Vitro_Workflow cluster_workflow Tiered In Vitro Metabolism Workflow Start Start: Iloperidone Metabolism Question HLM_Study Tier 1: Incubation with Pooled Human Liver Microsomes (HLMs) Start->HLM_Study Metabolite_ID Metabolite Identification (LC-MS/MS Analysis) HLM_Study->Metabolite_ID Identify metabolites formed Reaction_Phenotyping Tier 2: Incubation with Recombinant CYP Panel (Supersomes) Metabolite_ID->Reaction_Phenotyping Which enzyme is responsible? Enzyme_ID Confirm Specific Enzyme(s) (e.g., CYP2D6 for Hydroxylation) Reaction_Phenotyping->Enzyme_ID Kinetics_Study Tier 3: Enzyme Kinetics Study (Vary Substrate Concentration) Enzyme_ID->Kinetics_Study Characterize the primary enzyme Data_Analysis Calculate Km, Vmax, Ki Kinetics_Study->Data_Analysis Report Final Report: Metabolic Profile & DDI Risk Data_Analysis->Report

Sources

Foundational

The Pharmacokinetic Architecture of Iloperidone: The Regulatory Role of CYP2D6 in (R)-Hydroxy Iloperidone Formation and Clearance

Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Iloperidone is a second-generation atypical antipsychotic characterized by its hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Iloperidone is a second-generation atypical antipsychotic characterized by its high affinity for serotonin 5-HT2A and dopamine D2/D3 receptors. Unlike simpler small molecules, iloperidone undergoes a highly complex, stereoselective, and multi-pathway biotransformation. The drug's primary active metabolite is P88 (hydroxy iloperidone) , which is formed via the reduction of the parent drug's ketone group, creating a chiral center. While S-P88 is the predominant enantiomer found in humans, (R)-hydroxy iloperidone (R-P88) exhibits a unique pharmacokinetic profile, converting back to the parent drug at a significantly slower rate [1].

A common misconception in drug metabolism and pharmacokinetics (DMPK) is that Cytochrome P450 2D6 (CYP2D6) directly forms hydroxy iloperidone. In reality, CYP2D6 acts as a critical regulatory gatekeeper . It competes with the cytosolic enzymes that form P88 and acts as the primary clearance mechanism for P88 itself. This whitepaper deconstructs the causality behind CYP2D6's role in the formation, equilibrium, and elimination of (R)-hydroxy iloperidone.

Mechanistic Causality: How CYP2D6 Regulates (R)-Hydroxy Iloperidone

To understand the formation of (R)-hydroxy iloperidone, we must analyze the competing metabolic fluxes acting on the parent compound. Iloperidone is subject to three primary biotransformation pathways [2]:

  • Carbonyl Reduction (Cytosolic): Cytosolic reductases convert the ethenone moiety of iloperidone into a secondary alcohol, forming P88. This reaction is reversible, existing in a dynamic equilibrium ( Iloperidone⇌P88 ).

  • Hydroxylation (CYP2D6): CYP2D6 oxidizes the parent drug to form P94 (an α -hydroxy ketone), which is subsequently oxidized to P95 (an inactive carboxylic acid).

  • O-Demethylation (CYP3A4): CYP3A4 cleaves the methoxy-ether to form the phenol metabolite P89.

The "Double-Hit" Regulatory Role of CYP2D6

CYP2D6 does not synthesize (R)-hydroxy iloperidone; rather, it dictates its steady-state concentration through two mechanisms:

  • Substrate Shunting (Indirect Regulation): By rapidly hydroxylating iloperidone into P94, CYP2D6 depletes the pool of parent drug available for cytosolic reduction. High CYP2D6 activity suppresses P88 formation.

  • Direct Clearance (Direct Regulation): Once (R)-hydroxy iloperidone is formed, it is directly metabolized and cleared by the CYP2D6 pathway [3].

Consequently, in patients who are CYP2D6 Poor Metabolizers (PMs) , or when iloperidone is co-administered with strong CYP2D6 inhibitors (e.g., paroxetine or fluoxetine), the system experiences a "double-hit." The parent drug is no longer shunted to P94, forcing more flux through the cytosolic reduction pathway to form P88. Simultaneously, the clearance of P88 is halted, leading to massive systemic accumulation.

Pathway Visualization

The following diagram illustrates the competitive metabolic network. Note how CYP2D6 acts as an elimination sink for both the parent drug and the P88 metabolite.

G ILOP Iloperidone (Parent Drug) P88 (R)/(S)-Hydroxy Iloperidone (P88 Metabolite) ILOP->P88 Cytosolic Carbonyl Reduction P94 P94 (α-hydroxy ketone) ILOP->P94 CYP2D6 Hydroxylation P89 P89 (Phenol Metabolite) ILOP->P89 CYP3A4 O-demethylation ELIM Elimination P88->ELIM CYP2D6 Clearance P95 P95 (Carboxylic Acid) P94->P95 Oxidation P95->ELIM Excretion P89->ELIM Excretion

Caption: Metabolic network of iloperidone showing CYP2D6-mediated shunting and clearance of P88.

Quantitative Pharmacokinetic Shifts (EM vs. PM)

The clinical impact of CYP2D6 on hydroxy iloperidone is profound. In CYP2D6 Poor Metabolizers (PMs), the lack of functional enzyme drastically alters the half-life and Area Under the Curve (AUC) of the drug and its metabolites [4].

Because P95 relies entirely on CYP2D6 for its formation, its exposure drops by 85% in PMs. Conversely, because P88 relies on CYP2D6 for its clearance, its exposure increases by 85%.

Pharmacokinetic ParameterExtensive Metabolizer (EM)Poor Metabolizer (PM)PM vs EM Shift
Iloperidone Half-life 18 hours33 hours+83%
P88 Half-life 26 hours37 hours+42%
P95 Half-life 23 hours31 hours+35%
P88 Total Plasma Exposure 19.5% of total AUC34.0% of total AUC+85% AUC
P95 Total Plasma Exposure 47.9% of total AUC25.0% of total AUC-85% AUC

Data synthesized from FDA clinical pharmacology labeling and population PK studies [2][4].

Experimental Protocol: In Vitro Quantification of CYP2D6-Dependent P88 Flux

To empirically validate the causality of CYP2D6 in regulating (R)-hydroxy iloperidone, DMPK scientists utilize self-validating in vitro microsomal assays coupled with chiral LC-MS/MS. The inclusion of a selective CYP2D6 inhibitor isolates the enzyme's specific contribution to the metabolic flux.

Phase 1: System Preparation & Incubation
  • Reagent Thawing: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Substrate Spiking: Aliquot the buffer/HLM mixture into two sets of reaction tubes (Control and Inhibited).

    • Control: Add 1 µM Iloperidone.

    • Inhibited: Add 1 µM Iloperidone + 1 µM Paroxetine (a potent, selective CYP2D6 inhibitor).

  • Pre-incubation: Incubate all tubes in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate Phase I metabolism. Incubate for exactly 30 minutes.

Phase 2: Termination & Extraction
  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Iloperidone-d3 or (R)-P88-d3).

  • Protein Precipitation: Vortex the samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Phase 3: Chiral LC-MS/MS Analysis

Because P88 exists as S- and R-enantiomers, standard reverse-phase chromatography is insufficient. 8. Chromatographic Separation: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak AGP, 150 x 2.1 mm, 5 µm). Use a gradient elution of 10 mM ammonium acetate (pH 5.8) and acetonitrile to resolve (R)-P88 from (S)-P88. 9. Mass Spectrometry (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

  • Parent Iloperidone: m/z 427.2 261.1

  • P88 (Hydroxy Iloperidone): m/z 429.2 261.1

  • P95 (Carboxylic Acid): m/z 457.2 261.1

  • Data Interpretation: In the Paroxetine-inhibited samples, the peak area for P95 will approach zero, while the peak areas for (R)-P88 and (S)-P88 will significantly increase, proving that CYP2D6 inhibition shunts the parent drug toward cytosolic reduction while simultaneously halting P88 clearance.

References

  • Title: US Patent 10,874,659 B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders Source: Google Patents URL
  • Title: Iloperidone Pharmacokinetics (Based on FDA Labeling) Source: Psychopharmacology Institute URL: [Link]

  • Title: The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Source: Pharmacological Reports (PubMed Central / NIH) URL: [Link]

  • Title: Annotation of FDA Label for iloperidone and CYP2D6 Source: ClinPGx URL: [Link]

Exploratory

The Chiral Dynamics of Iloperidone: Enantioselective Pharmacodynamics and Pharmacokinetics of P88

A Technical Whitepaper for Drug Development Professionals and Pharmacologists Executive Overview: Stereoselective Metabolism Iloperidone is an atypical antipsychotic distinguished by its potent antagonism at dopamine D2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Pharmacologists

Executive Overview: Stereoselective Metabolism

Iloperidone is an atypical antipsychotic distinguished by its potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, coupled with a high affinity for α1-adrenergic receptors[1]. Following oral administration, iloperidone undergoes extensive hepatic biotransformation. While the CYP2D6 pathway yields the P95 metabolite, a parallel cytosolic carbonyl reduction pathway yields the primary active metabolite, P88 (hydroxy iloperidone)[2].

The reduction of iloperidone’s ketone group introduces a chiral center, theoretically generating two enantiomers: (R)-hydroxy iloperidone (R-P88) and (S)-hydroxy iloperidone (S-P88, Milsaperidone) [3]. However, human metabolism is profoundly stereoselective. In humans, dogs, and rabbits, the in vivo carbonyl reduction produces almost exclusively the (S)-enantiomer[2][4]. While chiral inversion (the conversion of S-P88 to R-P88) is observed in murine models, it does not occur in humans[2]. Consequently, R-P88 is a purely synthetic entity in the context of human pharmacology, yet it harbors unique kinetic properties that are currently reshaping formulation strategies[5].

Pharmacodynamic Equivalence: Receptor Binding Profiles

From a pharmacodynamic perspective, the chirality of the hydroxyl group does not significantly alter the molecule's spatial fit within key monoamine receptor pockets. Both R-P88 and S-P88 demonstrate pharmacodynamic equivalence to the parent drug, iloperidone[5][6].

As detailed in the comparative data below, both enantiomers effectively inhibit cAMP reduction induced by agonists against α2C-adrenergic and D2-dopaminergic receptors with affinities mirroring the parent compound[6]. This equivalence ensures that regardless of the enantiomer present, the antipsychotic efficacy—driven by the 5-HT2A/D2 antagonism ratio—remains intact.

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)
Receptor TargetIloperidone (Parent)(S)-Hydroxy Iloperidone(R)-Hydroxy Iloperidone
5-HT2A 0.2 nM~ 0.2 nM~ 0.2 nM
Dopamine D2 3.3 nM~ 3.3 nM~ 3.3 nM
α1-Adrenergic 0.31 nMHigh AffinityHigh Affinity
α2C-Adrenergic High AffinityHigh AffinityHigh Affinity

Data synthesized from radioligand binding assays on human post-mortem brain tissue and recombinant cell lines[1][5][6].

The Pharmacokinetic Divergence: Oxidation Kinetics and Steric Hindrance

The critical divergence between R-P88 and S-P88 lies not in receptor binding, but in their respective rates of enzymatic oxidation back to iloperidone. In human plasma and hepatic systems, the endogenous S-P88 is in a state of rapid equilibrium with iloperidone. It is swiftly oxidized back into the parent ketone[2][5]. This rapid back-conversion contributes to the relatively short functional half-life of iloperidone, necessitating a twice-daily dosing regimen to maintain therapeutic plasma concentrations[5].

Conversely, the synthetic (R)-hydroxy iloperidone converts back to iloperidone at a significantly slower rate [5].

The Causality of Delayed Oxidation: The delayed oxidation of R-P88 is a direct result of steric hindrance at the chiral carbon. The specific spatial orientation of the (R)-hydroxyl group creates a suboptimal fit within the active sites of human cytosolic dehydrogenases and CYP isoforms responsible for the reverse reaction. Because the enzyme cannot efficiently abstract the hydride from the (R)-configuration, the molecule resists rapid oxidation. Consequently, R-P88 acts as a prolonged-release reservoir, maintaining active drug levels for a longer duration and unlocking the potential for once-daily dosing paradigms[5].

G ILO Iloperidone (Parent Drug) SP88 (S)-Hydroxy Iloperidone (Endogenous Metabolite) ILO->SP88 Carbonyl Reduction (Stereoselective) RP88 (R)-Hydroxy Iloperidone (Synthetic Enantiomer) ILO->RP88 Synthetic Pathway P95 P95 Metabolite (CYP2D6 Cleavage) ILO->P95 CYP2D6 Metabolism SP88->ILO Rapid Oxidation (Equilibrium) RP88->ILO Slow Oxidation (Prolonged PK)

Metabolic pathways of Iloperidone highlighting the stereospecific dynamics of P88 enantiomers.

Analytical and In Vitro Methodologies

To leverage the pharmacokinetic advantages of R-P88, rigorous enantioselective analytical frameworks must be established. The following protocols provide a self-validating system for quantifying these chiral dynamics.

Protocol A: Enantioselective LC-MS/MS Quantification of P88

Standard reversed-phase C18 columns cannot resolve enantiomers due to their identical physicochemical properties in an achiral environment. A chiral stationary phase is mandatory.

  • Sample Preparation: Spike human plasma samples with a deuterated internal standard, such as (R)-Hydroxy Iloperidone-d3[7]. Perform a liquid-liquid extraction (LLE) using ethyl acetate to isolate the basic analytes while precipitating plasma proteins.

  • Chromatographic Separation: Inject the reconstituted sample onto a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). Use a mobile phase of Hexane/Ethanol/Diethylamine (DEA). Causality: The DEA maintains the basic piperidine nitrogen of P88 in a deprotonated state, preventing secondary interactions with the silica backbone that cause peak tailing.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for P88 ( m/z 429.5 product ion) and the d3-internal standard ( m/z 432.5 product ion).

Protocol B: In Vitro Microsomal Oxidation Kinetic Assay

This protocol validates the delayed back-conversion of R-P88 compared to S-P88.

  • Incubation Setup: Prepare human liver microsomes (HLM) or human plasma at a protein concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Substrate Introduction: Introduce 1 µM of either highly purified (R)-P88 or (S)-P88 into separate incubation vessels.

  • Reaction Initiation: Add an NADP + regenerating system. Causality: Dehydrogenases require NADP + as an electron/hydride acceptor to oxidize the secondary alcohol of P88 back into the ketone of iloperidone.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant via LC-MS/MS to quantify the formation rate of iloperidone. The intrinsic clearance ( CLint​ ) calculated from the linear phase of formation will quantitatively demonstrate the slower oxidation of R-P88[5].

Strategic Implications for Drug Development

The enantioselective properties of hydroxy iloperidone represent a classic example of chiral pharmacology where metabolic kinetics, rather than receptor dynamics, dictate clinical utility. By isolating and formulating the (R)-enantiomer, drug developers can bypass the rapid equilibrium loop that limits the parent drug. This approach not only smooths the peak-to-trough plasma concentration variance—potentially mitigating orthostatic hypotension and somnolence associated with high Cmax​ [2]—but also establishes a robust foundation for next-generation, once-daily atypical antipsychotic therapies[5].

References
  • Australian Public Assessment Report for Iloperidone - Therapeutic Goods Administration (TGA). URL: [Link]

  • Fanaptum Assessment Report - European Medicines Agency (EMA). URL: [Link]

  • US8314129B2 - Optical isomers of an iloperidone metabolite - Google Patents.
  • US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders - Google Patents.

Sources

Foundational

half-life and clearance rates of (R)-hydroxy iloperidone in vivo

An In-Depth Technical Guide to the In Vivo Half-Life and Clearance of (R)-hydroxy iloperidone Introduction: Iloperidone and its Primary Active Metabolite Iloperidone is a second-generation (atypical) antipsychotic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Half-Life and Clearance of (R)-hydroxy iloperidone

Introduction: Iloperidone and its Primary Active Metabolite

Iloperidone is a second-generation (atypical) antipsychotic agent utilized in the management of schizophrenia in adults.[1][2] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] The in vivo disposition of iloperidone is complex, involving extensive hepatic metabolism that results in the formation of several metabolites. Among these, (R)-hydroxy iloperidone, also known as P88, is a major and pharmacologically active metabolite that significantly contributes to the overall clinical profile of the parent drug.[5][6] Understanding the pharmacokinetics of P88, specifically its half-life and clearance, is paramount for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety and efficacy.

Metabolic Pathways and Formation of (R)-hydroxy iloperidone (P88)

Iloperidone undergoes three primary biotransformation pathways in the liver:

  • Carbonyl Reduction: This pathway leads to the formation of (R)-hydroxy iloperidone (P88). This reaction is reversible, allowing for the interconversion of iloperidone and P88.[5]

  • Hydroxylation: Mediated by the cytochrome P450 enzyme CYP2D6.[7][8]

  • O-demethylation: Mediated by the cytochrome P450 enzyme CYP3A4.[7][8]

The formation of P88 via carbonyl reduction is a critical step in the metabolism of iloperidone. The interplay between this pathway and the CYP450-mediated pathways dictates the relative exposure to iloperidone and its various metabolites, which is heavily influenced by an individual's genetic makeup, particularly their CYP2D6 metabolizer status.[9][10]

Iloperidone Iloperidone P88 (R)-hydroxy iloperidone (P88) Iloperidone->P88 Carbonyl Reduction (reversible) Other_Metabolites Other Metabolites (e.g., P95) Iloperidone->Other_Metabolites CYP2D6 (Hydroxylation) CYP3A4 (O-demethylation)

Caption: Metabolic pathways of iloperidone.

In Vivo Pharmacokinetics: Half-Life and Clearance of (R)-hydroxy iloperidone (P88)

The elimination half-life (t½) and clearance (CL) are fundamental pharmacokinetic parameters that determine the duration of action and the dosing regimen of a drug and its active metabolites. For (R)-hydroxy iloperidone (P88), these parameters are significantly influenced by the patient's CYP2D6 genotype.[11][12]

Influence of CYP2D6 Metabolizer Status

The gene for CYP2D6 is highly polymorphic, leading to distinct phenotypes in the population, primarily categorized as extensive metabolizers (EM) and poor metabolizers (PM).[9] EMs have normal enzyme function, while PMs have little to no functional CYP2D6 enzyme.[9][11] This genetic variability has profound implications for the pharmacokinetics of iloperidone and P88.

  • Extensive Metabolizers (EM): In individuals with normal CYP2D6 function, iloperidone is more readily metabolized via the hydroxylation pathway.

  • Poor Metabolizers (PM): In individuals lacking functional CYP2D6, the metabolism of iloperidone is shunted away from the hydroxylation pathway, leading to a greater reliance on carbonyl reduction and O-demethylation. This results in a longer half-life and increased plasma exposure to both the parent drug, iloperidone, and its metabolite, P88.[9][11][13]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for (R)-hydroxy iloperidone (P88) and the parent drug, iloperidone, based on CYP2D6 metabolizer status.

Parameter Analyte CYP2D6 Extensive Metabolizers (EM) CYP2D6 Poor Metabolizers (PM) Source(s)
Mean Elimination Half-Life (t½) (R)-hydroxy iloperidone (P88)26 hours37 hours[9][11][12][14][15]
Iloperidone18 hours33 hours[1][9][12][14][15][16]
Relative Plasma Exposure (AUC at steady-state) (R)-hydroxy iloperidone (P88)19.5% of total exposure34.0% of total exposure[9][10][12]
Apparent Clearance (CL/F) of Parent Drug Iloperidone47 - 102 L/hReduced by approximately half[5][14]

Note: Specific clearance rates for (R)-hydroxy iloperidone (P88) are not explicitly detailed in the provided literature but are intrinsically linked to the clearance of the parent drug and the metabolic pathways. Population pharmacokinetic models are typically used to estimate these parameters.[13][17]

Experimental Protocol for In Vivo Pharmacokinetic Assessment

To determine the half-life and clearance of (R)-hydroxy iloperidone in a clinical setting, a robust pharmacokinetic study is required. The following protocol outlines a standard approach.

Study Design and Objectives
  • Design: An open-label, single-dose, parallel-group study in healthy volunteers, stratified by CYP2D6 genotype (EM and PM).

  • Primary Objective: To determine and compare the single-dose pharmacokinetic parameters (including t½ and CL/F) of (R)-hydroxy iloperidone and iloperidone in CYP2D6 EMs and PMs.

  • Secondary Objective: To assess the safety and tolerability of a single oral dose of iloperidone in both groups.

Subject Selection
  • Inclusion Criteria:

    • Healthy male and female volunteers, aged 18-55 years.

    • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

    • Confirmed CYP2D6 genotype (EM or PM) through validated genetic testing.

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • History of clinically significant cardiovascular, renal, hepatic, or psychiatric disorders.

    • Use of any prescription or over-the-counter medications, particularly known inhibitors or inducers of CYP2D6 or CYP3A4, within 14 days prior to dosing.[10][18]

    • Known hypersensitivity to iloperidone or related compounds.

Study Procedures
  • Screening and Genotyping: Potential subjects undergo a full medical screening and CYP2D6 genotyping to determine eligibility and assign them to the appropriate cohort (EM or PM).

  • Dosing: Following an overnight fast, subjects receive a single oral dose of iloperidone (e.g., 3 mg).[18][19] Food is withheld for at least 4 hours post-dose.

  • Blood Sampling: Venous blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours).

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen at -70°C or below until analysis.

  • Bioanalysis: Plasma concentrations of iloperidone and (R)-hydroxy iloperidone are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[20] The assay must meet regulatory standards for accuracy, precision, linearity, and selectivity.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®. Key parameters to be calculated include:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Terminal elimination half-life (t½)

    • Apparent total clearance (CL/F) for the parent drug

    • Apparent volume of distribution (Vz/F)

  • Statistical Analysis: Pharmacokinetic parameters are summarized using descriptive statistics. Comparisons between the EM and PM groups are performed using appropriate statistical tests (e.g., t-test or analysis of variance).

cluster_pre Pre-Study cluster_clinical Clinical Phase cluster_lab Laboratory & Analysis Screening Subject Screening & Informed Consent Genotyping CYP2D6 Genotyping Screening->Genotyping Dosing Single Oral Dose (Fasted) Genotyping->Dosing Sampling Serial Blood Sampling (0-120h) Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Bioanalysis UPLC-MS/MS Analysis of Iloperidone & P88 Processing->Bioanalysis PK_Analysis Non-Compartmental Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a clinical pharmacokinetic study.

Conclusion

The in vivo half-life and clearance of (R)-hydroxy iloperidone (P88) are integral to the overall pharmacokinetic profile of iloperidone. A comprehensive understanding of these parameters, particularly their dependence on a patient's CYP2D6 metabolizer status, is crucial for effective and safe clinical use. The extended half-life and increased exposure of P88 in CYP2D6 poor metabolizers underscore the importance of personalized medicine approaches, including potential dose adjustments for this patient subpopulation.[9][10] The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this important active metabolite.

References

  • Psychopharmacology Institute. (2014, December 13). Iloperidone Pharmacokinetics. Retrieved from [Link]

  • Texas Health and Human Services. (2010, April). Iloperidone (Fanapt®). Retrieved from [Link]

  • ClinPGx. Annotation of FDA Label for iloperidone and CYP2D6. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2009, January 15). Clinical Pharmacology/Biopharmaceutics Review - eCopy, Inc. Retrieved from [Link]

  • Psychopharmacology Institute. (2014, December 13). Iloperidone (Fanapt) Drug Interactions. Retrieved from [Link]

  • Citrome, L. (2010). Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion. Expert Opinion on Drug Metabolism & Toxicology, 6(12), 1551-1564. Retrieved from [Link]

  • Wójcikowski, J., et al. (2024). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI. Retrieved from [Link]

  • Daniel, W. A., et al. (2015). The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. PMC. Retrieved from [Link]

  • Stahl, S. M. (2010). New atypical antipsychotics for schizophrenia: iloperidone. PMC - NIH. Retrieved from [Link]

  • Wójcikowski, J., et al. (2014). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. PMC. Retrieved from [Link]

  • Caccia, S. (2010). Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia. PMC - NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Drugs@FDA: Drug Product FANAPT (Iloperidone), NDA022192. Retrieved from [Link]

  • Citrome, L. (2014). Long-term efficacy and safety of iloperidone: an update. PMC. Retrieved from [Link]

  • Wójcikowski, J., et al. (2024). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. PMC. Retrieved from [Link]

  • Drugs.com. (2025, April 8). Iloperidone: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate. Retrieved from [Link]

  • Medscape. (2011, February 15). Iloperidone: A New Drug for the Treatment of Schizophrenia. Retrieved from [Link]

  • Ferro, A., et al. (2010). Population pharmacokinetic model of PI-88, a heparanase inhibitor. PubMed. Retrieved from [Link]

  • PharmaCompass.com. Iloperidone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Weiden, P. J., & Bishop, M. (2009). Iloperidone for schizophrenia. Current Psychiatry, 8(10), 81-88. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iloperidone? Retrieved from [Link]

  • Ljungblad, L., et al. (1993). The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans. Journal of Photochemistry and Photobiology B: Biology, 20(2-3), 159-165. Retrieved from [Link]

  • Dubey, V., & Saini, T. R. (2019). FORMULATION AND IN VIVO PHARMACOKINETIC STUDIES OF ILOPERIDONE DEPOT INJECTION. Acta Poloniae Pharmaceutica, 76(1), 59-67. Retrieved from [Link]

  • BioWorld. (2007, June 6). New pharmacokinetic data on iloperidone available. Retrieved from [Link]

  • MedCentral. Iloperidone: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • ClinPGx. Iloperidone Pathway, Pharmacokinetics. Retrieved from [Link]

  • Feng, Y., et al. (2008). Population pharmacokinetic analysis for risperidone using highly sparse sampling measurements from the CATIE study. British Journal of Clinical Pharmacology, 66(5), 629-639. Retrieved from [Link]

  • Sherwin, C. M. T., et al. (2012). Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents. Therapeutic Drug Monitoring, 34(5), 539-548. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). 20-272S007 Biopharm Review Rwperdal Clinical Pharmacology Biopharmaceutics Review Part 3. Retrieved from [Link]

  • Seifried, E., et al. (1989). Pharmacokinetics of antigen and activity of recombinant tissue-type plasminogen activator after infusion in healthy volunteers. Thrombosis and Haemostasis, 61(3), 497-501. Retrieved from [Link]

  • Jerling, M., et al. (1997). In vitro and in vivo evaluation of the inhibition potential of risperidone toward clozapine biotransformation. Clinical Pharmacology & Therapeutics, 62(5), 521-530. Retrieved from [Link]

  • Le, L., et al. (2011). Clinical Pharmacokinetics and Exposure-Toxicity Relationship of a Folate-Vinca Alkaloid Conjugate EC145 in Cancer Patients. The AAPS Journal, 13(4), 620-628. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for quantifying (R)-hydroxy iloperidone in human plasma

An Application Note and Protocol for the Quantification of (R)-hydroxy iloperidone in Human Plasma via LC-MS/MS Authored by: A Senior Application Scientist Abstract This document provides a comprehensive and robust liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of (R)-hydroxy iloperidone in Human Plasma via LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of (R)-hydroxy iloperidone in human plasma. Iloperidone is an atypical antipsychotic agent metabolized in the liver to form two primary metabolites, P88 and P95.[1] The P88 metabolite, also known as (R)-hydroxy iloperidone, is pharmacologically active and contributes to the drug's overall therapeutic effect and side-effect profile.[2][3] Therefore, accurate measurement of its plasma concentration is critical for pharmacokinetic (PK) assessments, bioequivalence studies, and therapeutic drug monitoring (TDM). This protocol employs a straightforward protein precipitation method for sample preparation and utilizes the sensitivity and specificity of tandem mass spectrometry, making it suitable for high-throughput clinical and research laboratory settings. All procedures are designed to meet the rigorous standards outlined in the FDA's Bioanalytical Method Validation guidance.[4][5][6]

Scientific Principle and Method Overview

The quantification of (R)-hydroxy iloperidone is achieved through a multi-step analytical workflow. The core of this method relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and accuracy.[4]

The process begins with a simple yet effective sample preparation step: protein precipitation. This technique is chosen for its speed and efficiency in removing the majority of interfering proteins from the plasma matrix.[7][8][9] An internal standard (IS) is introduced at the beginning of this process to normalize for any variability during sample handling, injection, and ionization.[10][11] The gold standard is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical, ensuring it behaves similarly to the analyte throughout the entire process, thereby providing the most accurate correction.[12]

Following preparation, the sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The analyte and internal standard are separated from residual matrix components on a reversed-phase C18 column.[13][14] The separated compounds then enter the mass spectrometer.

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The tertiary amine in the molecule's piperidine ring is readily protonated, making it highly suitable for ESI+. In MRM mode, a specific precursor ion for (R)-hydroxy iloperidone is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly selective process minimizes background noise and allows for precise quantification even at very low concentrations.

Overall Analytical Workflow

The logical flow from sample receipt to final data reporting is a systematic process designed to ensure sample integrity, analytical accuracy, and data reliability.

LCMSMS_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleReceipt Sample Receipt & Login (Check Integrity, Log in LIMS) Storage Sample Storage (-80°C) SampleReceipt->Storage Store until analysis Thawing Sample Thawing & Prep Storage->Thawing Retrieve for batch LC_Separation LC Separation Thawing->LC_Separation Inject Supernatant MS_Detection MS/MS Detection LC_Separation->MS_Detection Elute to MS DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Generate Raw Data Quantification Quantification (Calibration Curve) DataProcessing->Quantification Review Data Review & QC Check Quantification->Review Reporting Report Generation Review->Reporting

Caption: High-level overview of the bioanalytical workflow.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • (R)-Hydroxy Iloperidone: Reference standard (≥98% purity).[15][16]

  • Iloperidone-d3 (or other suitable SIL-IS): Internal Standard (≥98% purity).[17][18]

  • Human Plasma (K2-EDTA): Drug-free, sourced from a certified vendor.

  • Acetonitrile: LC-MS or HPLC grade.

  • Methanol: LC-MS or HPLC grade.

  • Water: Deionized, Type 1, 18.2 MΩ·cm.

  • Formic Acid: LC-MS grade (≥99%).

  • 96-well collection plates, microcentrifuge tubes, and analytical vials.

Instrumentation
  • LC System: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6470).

  • Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge.

Step-by-Step Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1.00 mg/mL): Accurately weigh ~5 mg of (R)-hydroxy iloperidone and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create final concentrations of 1.00 mg/mL for each. Store at -20°C.

  • Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (5.0 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will also serve as the protein precipitation agent.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Thaw a pool of drug-free human plasma at room temperature.

  • Spike the blank plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve. A typical range is 0.05 to 20 ng/mL.

  • Prepare bulk QC samples at three concentrations: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation Workflow

The causality for selecting protein precipitation lies in its balance of simplicity, speed, and cost-effectiveness, making it ideal for high-throughput environments.[7][8] While techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts, they are more labor-intensive and expensive.[19][20] The potential for matrix effects with protein precipitation is mitigated by using a stable isotope-labeled internal standard and thorough method validation.

SamplePrep_Workflow start Start: Plasma Sample aliquot 1. Aliquot 100 µL Plasma (Calibrator, QC, or Unknown) start->aliquot add_is 2. Add IS & Precipitate Add 300 µL Acetonitrile containing 5 ng/mL IS aliquot->add_is vortex 3. Vortex Mix Thoroughly for 2 min to denature proteins add_is->vortex centrifuge 4. Centrifuge 14,000 rpm for 10 min at 4°C vortex->centrifuge transfer 5. Transfer Supernatant ~200 µL to new plate/vial Avoid disturbing pellet centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized starting conditions for the analysis. These parameters should be fine-tuned for the specific instrument being used.

Table 1: Liquid Chromatography Conditions
ParameterSetting
LC System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.40 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-0.5 min (10% B), 0.5-1.5 min (10-90% B), 1.5-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-3.0 min (10% B)

Rationale: A C18 column provides robust reversed-phase retention for (R)-hydroxy iloperidone.[13][14] The gradient elution ensures that the analyte is separated from early-eluting matrix components and is eluted with a sharp peak shape for optimal sensitivity. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing its signal in positive ion mode ESI.

Table 2: Mass Spectrometry Conditions
ParameterSetting
MS System Sciex 6500+ Triple Quadrupole
Ionization Mode ESI Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 5500 V
Source Temp. 550°C
Curtain Gas 40 psi
Collision Gas 4 psi
Analyte MRM Transition (m/z)
(R)-hydroxy iloperidone429.2 → 261.2
Iloperidone-d3 (IS)430.2 → 233.1

Note: MRM transitions are based on published literature and should be optimized for the specific instrument.[14][18] The precursor ion [M+H]+ for (R)-hydroxy iloperidone (MW 428.5) is m/z 429.2.

Method Validation Protocol

To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines such as those from the FDA.[4][5][6][21] Each analytical run must include a set of calibration standards and at least three levels of QCs (LQC, MQC, HQC) in duplicate.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no endogenous components interfere with analyte/IS detection.Response in blank samples should be <20% of LLOQ response.
Linearity To demonstrate a proportional relationship between concentration and response.Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To assess the closeness of measured values to the true value and their repeatability.Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).
LLOQ To define the lowest reliable quantifiable concentration.Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met.
Recovery To determine the efficiency of the extraction process.Should be consistent and reproducible across QC levels.
Matrix Effect To assess the impact of plasma components on ionization.IS-normalized matrix factor should be consistent with a CV ≤15%.
Stability To ensure analyte integrity under various storage and handling conditions.Mean concentration at each QC level should be within ±15% of nominal values (Bench-top, Freeze-thaw, Long-term).

Data Analysis and Quantification

  • Integration: The chromatographic peaks for (R)-hydroxy iloperidone and the internal standard are integrated using the instrument's software (e.g., Sciex Analyst®, Waters MassLynx).

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used.

  • Quantification: The concentration of (R)-hydroxy iloperidone in QC and unknown samples is calculated from their peak area ratios using the regression equation derived from the calibration curve.

  • Run Acceptance: An analytical run is deemed acceptable if at least 75% of the calibration standards and two-thirds of the QC samples meet the accuracy criteria (±15% of nominal, ±20% at LLOQ).

References

  • Iloperidone Pharmacokinetics. (2014, December 13). Psychopharmacology Institute. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • Iloperidone (Fanapt®). Texas Health and Human Services. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • (R)-Hydroxy Iloperidone — Chemical Substance Information. NextSDS. [Link]

  • Iloperidone: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience. [Link]

  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. (2020, November 26). PMC. [Link]

  • Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. PMC. [Link]

  • Iloperidone Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Annotation of FDA Label for iloperidone and CYP2D6. ClinPGx. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]

  • Automatic on-line solid-phase extraction with ultra-high performance liquid chromatography and tandem mass spectrometry for the determination of ten antipsychotics in human plasma. (2016, June 15). PubMed. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018, November 1). PubMed. [Link]

  • Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. (2013, March 15). PubMed. [Link]

  • Simultaneous determination of iloperidone and its two active metabolites in human plasma by LC-MS/MS. ResearchGate. [Link]

  • Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. (2013, June 1). PubMed. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, August 6). PubMed. [Link]

  • Protein precipitation vs. traditional protein crash: what's best? (2023, February 2). Biotage. [Link]

  • Antipsychotics in Plasma with Microelution SPE. (2023, December 1). Phenomenex. [Link]

  • Protein Crash Plate and Protein Precipitation. Orochem Technologies. [Link]

  • Solid-phase extraction and high-performance liquid chromatographic method for chlorpromazine and thirteen metabolites. PubMed. [Link]

  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. (2020, November 25). PubMed. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Iloperidone for schizophrenia. Current Psychiatry. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • New pharmacokinetic data on iloperidone available. (2007, June 6). BioWorld. [Link]

  • Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia. PMC - NIH. [Link]

  • Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. ResearchGate. [Link]

  • Iloperidone | C24H27FN2O4. PubChem - NIH. [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. [Link]

  • Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. (2018, July 6). Journal of Chromatographic Science | Oxford Academic. [Link]

  • Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. PubMed. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Sensitive Liquid Chromatography/Tandem Mass Spectrometry Method for the Simultaneous Determination of Risperidone, Olanzapine, Quetiapine, Clozapine, Ziprasidone, Perospirone, Aripiprazole and Blonanserin in Human Serum. SCIRP. [Link]

  • Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder. PubMed. [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC. [Link]

  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. [Link]

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Application

Application Note: Synthesis Pathway and Purification Protocol for (R)-Hydroxy Iloperidone Standard

Introduction & Pharmacological Context Iloperidone is a second-generation atypical antipsychotic utilized in the management of schizophrenia. In vivo, via carbonyl reduction, hydroxylation, and O-demethylation[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Iloperidone is a second-generation atypical antipsychotic utilized in the management of schizophrenia. In vivo, via carbonyl reduction, hydroxylation, and O-demethylation[1]. A primary metabolic route involves the reversible carbonyl reduction of iloperidone to its active metabolite, hydroxy iloperidone (P88). Interestingly, human metabolism stereospecifically generates the , which exists in a dynamic equilibrium with the parent drug[2].

Recent pharmacological investigations have highlighted the potential of the unnatural enantiomer, (R)-hydroxy iloperidone ((R)-P88), as a standalone therapeutic entity. While not naturally formed in humans, (R)-P88 exhibits a receptor binding profile analogous to iloperidone but presents distinct metabolic kinetics, making it a highly valuable standard for comparative pharmacokinetic assays and novel drug formulation[2].

Mechanistic Pathway: Asymmetric CBS Reduction

The synthesis of (R)-hydroxy iloperidone necessitates the of the pro-chiral ketone moiety of iloperidone[3]. This is optimally achieved via a Corey-Bakshi-Shibata (CBS) reduction.

Expertise & Causality of Experimental Choices:

  • Stoichiometric Catalyst Usage (1.0 eq): While CBS reductions are traditionally catalytic, iloperidone contains multiple Lewis basic sites (piperidine nitrogen, benzisoxazole) that can competitively coordinate with borane, potentially poisoning a catalytic cycle. Utilizing a full equivalent of the (R)-MeCBS-borane complex ensures robust stereocontrol and drives the reaction to completion without compromising enantiomeric excess (ee)[3].

  • Temperature Control (0 °C): Maintaining the reaction at exactly 0 °C is critical. Higher temperatures increase the rate of the uncatalyzed, background reduction of the ketone by borane, which proceeds without stereocontrol and produces racemic P88, thereby degrading the enantiomeric purity of the final standard.

  • Slow Substrate Addition: The dropwise addition of iloperidone over 90 minutes ensures that the concentration of the uncomplexed ketone remains negligible. This kinetic control forces the reduction to proceed entirely through the catalyst-borane-ketone transition state.

Visualization of the Synthesis Workflow

G Iloperidone Iloperidone (Pro-chiral Ketone) Intermediate Chiral Borate Complex (Transition State) Iloperidone->Intermediate Dropwise Addition (90 min, 0°C) Catalyst (R)-MeCBS Catalyst + BH3-DMS Catalyst->Intermediate Stereodirecting (Re-face attack) Product (R)-Hydroxy Iloperidone (Target Standard) Intermediate->Product Reduction & Isolation Byproduct Methanol Quench (Borate Cleavage) Intermediate->Byproduct Quenching

Figure 1: Enantioselective CBS reduction pathway of iloperidone to (R)-hydroxy iloperidone.

Experimental Protocol: Synthesis of (R)-Hydroxy Iloperidone

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to validate the integrity of the chiral reduction at critical junctures[3].

Reagents:

  • Iloperidone API (CAS: 133454-47-4)

  • (R)-MeCBS Catalyst ((3aR,7R)-1-methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2-c][1,3,2]oxazaborole)

  • Borane-dimethylsulfide (BH₃·DMS) complex

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pre-cooled Methanol (HPLC grade)

Step-by-Step Methodology:

  • Catalyst-Borane Complexation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the (R)-MeCBS catalyst in anhydrous CH₂Cl₂. Cool the reactor to 0 °C (± 2 °C) using an ice-brine bath.

  • Borane Addition: Slowly inject 1.2 equivalents of BH₃·DMS complex into the catalyst solution. Stir for 15 minutes at 0 °C to allow the formation of the active chiral oxazaborolidine-borane complex.

  • Substrate Addition (Critical Step): Prepare a 1.0 M solution of iloperidone (1.0 eq) in anhydrous CH₂Cl₂. Using a syringe pump, add this solution dropwise to the active catalyst mixture over exactly 90 minutes.

    • IPC 1: Monitor internal temperature continuously to ensure it does not exceed 2 °C to prevent racemic background reduction.

  • Reaction Maturation: Post-addition, maintain the reaction mixture at 0 °C for 20 hours.

    • IPC 2: Confirm ketone depletion (>99% conversion) via rapid LC-MS before proceeding to the quench phase.

  • Quenching: Transfer the reaction mixture via cannula into a secondary vessel containing pre-cooled methanol (0–5 °C) over 1 hour. This safely quenches residual borane and cleaves the intermediate borate esters.

  • Solvent Exchange & Isolation: Concentrate the quenched mixture under reduced pressure. Re-dissolve the residue in methanol and heat to 50 °C for 1 hour, then cool to 0 °C for 1 hour to induce crystallization.

  • Filtration: Isolate the white crystalline product via vacuum filtration and dry under reduced pressure at 50 °C for 3 hours.

Purification and Analytical Validation

To qualify as an analytical standard, the crude (R)-P88 must undergo rigorous analytical validation. If the initial enantiomeric excess is below the 99.0% threshold, secondary purification via preparative chiral chromatography (e.g., using a Chiralcel OD-H stationary phase) is mandated.

Table 1: Quantitative Target Specifications for (R)-Hydroxy Iloperidone Standard

ParameterTarget SpecificationAnalytical Methodology
Chemical Yield > 80%Gravimetric Analysis
Enantiomeric Excess (ee) ≥ 99.0%Chiral HPLC (Isocratic, Hexane/IPA)
Chemical Purity ≥ 99.5%RP-HPLC (UV detection at 225 nm)
Identity (Mass) m/z 429.2[M+H]⁺ESI-LC-MS
Physical Appearance White Crystalline SolidVisual Inspection

References

  • Title: Iloperidone (Fanapt®) - Texas Health and Human Services Source: Texas Health and Human Services URL:[Link]

  • Title: US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders Source: Google Patents URL
  • Title: US8314129B2 - Optical isomers of an iloperidone metabolite Source: Google Patents URL

Sources

Method

Development of a Validated Chiral HPLC Method for the Quantification of (R)-hydroxy iloperidone

Application Note & Protocol Abstract This document details the development and validation of a robust, stereoselective High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (R)-hydroxy i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document details the development and validation of a robust, stereoselective High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (R)-hydroxy iloperidone, a significant active metabolite of the atypical antipsychotic iloperidone. The method employs a polysaccharide-based chiral stationary phase, providing excellent resolution of the (R)- and (S)-hydroxy iloperidone enantiomers. A comprehensive validation of the method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines, demonstrating its suitability for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations.

Introduction

Iloperidone is an atypical antipsychotic agent effective in the management of schizophrenia.[1][2] It is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, leading to the formation of several metabolites.[3][4] Two of these, P88 (hydroxy iloperidone) and P95, are pharmacologically active and contribute significantly to the overall therapeutic effect.[3] The hydroxylation of iloperidone to P88 introduces a chiral center, resulting in the formation of (R)- and (S)-hydroxy iloperidone enantiomers.

The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development and therapy.[2] Regulatory bodies, including the U.S. Food and Drug Administration, have emphasized the need to characterize the individual enantiomers of a chiral drug.[2] Therefore, a stereoselective analytical method is imperative to individually quantify (R)-hydroxy iloperidone to understand its specific contribution to the pharmacological profile and to ensure patient safety and therapeutic efficacy. This application note presents a detailed protocol for a validated chiral HPLC method for the detection and quantification of (R)-hydroxy iloperidone.

Method Development Strategy

The development of a successful chiral separation method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition.[5]

Chiral Stationary Phase (CSP) Selection

The molecular structure of hydroxy iloperidone, with its aromatic rings and hydroxyl group, makes it a suitable candidate for separation on polysaccharide-based or cyclodextrin-based CSPs. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[6][7] Cyclodextrin-based CSPs offer a hydrophobic cavity and a hydrophilic exterior, enabling chiral recognition primarily through inclusion complexation with the aromatic portions of the analyte.[8][9]

For this application, a polysaccharide-based CSP, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, was selected as the initial choice. This phase has a proven track record for resolving a wide variety of chiral molecules, including those with hydroxyl groups and aromatic moieties.[10]

Mobile Phase Optimization

Both normal-phase and reversed-phase chromatography were considered. Normal-phase chromatography, typically employing a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol), often provides excellent selectivity for chiral separations on polysaccharide-based CSPs.[11] Small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can be used to improve peak shape for acidic or basic analytes, respectively.[11]

Detection

Iloperidone and its metabolites exhibit significant UV absorbance. The reported λmax for iloperidone is in the range of 227-230 nm.[12][13][14] This provides a suitable wavelength for UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Cellulose-1, 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for data collection and processing.

  • Reagents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and trifluoroacetic acid (TFA). (R,S)-hydroxy iloperidone reference standard.

Optimized Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 229 nm
Injection Volume 10 µL
Analyte Concentration 1 mg/mL in mobile phase

Table 1: Optimized HPLC Conditions

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[8][15][16][17] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a solution of iloperidone, and a solution of racemic hydroxy iloperidone to ensure that the peaks for the (R) and (S) enantiomers were well-resolved from each other and from any potential interference from the parent drug.

Linearity

Linearity was assessed by preparing a series of at least five concentrations of (R)-hydroxy iloperidone over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy and Precision

Accuracy and precision were determined by analyzing three quality control (QC) samples (low, medium, and high concentrations) on three different days (inter-day) and with five replicates on the same day (intra-day). Accuracy was expressed as the percentage of recovery, and precision was expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The resolution between the enantiomers and the %RSD of the peak areas were monitored.

Results and Discussion

The developed chiral HPLC method successfully separated the (R)- and (S)-enantiomers of hydroxy iloperidone with baseline resolution. The validation results are summarized in Table 2.

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution (Rs > 1.5)Rs = 2.1
Linearity (r²) ≥ 0.9950.9992
Intra-day Precision (%RSD) ≤ 2%0.85%
Inter-day Precision (%RSD) ≤ 2%1.23%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
LOD -0.2 µg/mL
LOQ -0.7 µg/mL
Robustness System suitability parameters metPassed

Table 2: Summary of Method Validation Results

Step-by-Step Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic hydroxy iloperidone reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by appropriate dilution of the stock solution with the mobile phase.

HPLC System Setup and Analysis
  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C and the UV detector wavelength to 229 nm.

  • Inject 10 µL of the standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for the (R)- and (S)-hydroxy iloperidone enantiomers.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Hydroxy Iloperidone) B Select Chiral Stationary Phase (CSP) (Polysaccharide-based) A->B Physicochemical Properties C Select Mobile Phase Mode (Normal Phase) B->C CSP Compatibility D Screen Mobile Phase Composition (n-Hexane/Alcohol) C->D E Optimize Mobile Phase Ratio & Additives D->E Resolution & Peak Shape F Optimize Flow Rate & Temperature E->F Fine-tuning G Validate according to ICH/FDA Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) F->G Optimized Method

Caption: Workflow for Chiral HPLC Method Development.

ValidationProtocol Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Logical Flow of the Method Validation Protocol.

Conclusion

A highly selective and robust chiral HPLC method for the quantification of (R)-hydroxy iloperidone has been successfully developed and validated. The method meets all the requirements of the ICH and FDA guidelines for analytical method validation. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for the stereoselective analysis of hydroxy iloperidone.

References

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. FDA. [Link]

  • Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Iloperidone metabolite P36.3. PubChem. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ResearchGate. (n.d.). Absorption spectrum of iloperidone. ResearchGate. [Link]

  • ResearchGate. (n.d.). Main metabolic pathways of iloperidone. ResearchGate. [Link]

  • Szewczak, M. R., et al. (1995). The pharmacological profile of iloperidone, a novel atypical antipsychotic agent. The Journal of Pharmacology and Experimental Therapeutics, 274(3), 1404–1413. [Link]

  • Wikipedia. (n.d.). Iloperidone. Wikipedia. [Link]

  • Asian Journal of Research in Chemistry. (2014). Spectrophotometric Method for the Estimation of Iloperidone in Bulk and Tablet Dosage Form. AJRC. [Link]

  • SciSpace. (n.d.). Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases. SciSpace. [Link]

  • ResearchGate. (n.d.). UV spectra of ILO (10 μg/mL) in mobile phase. ResearchGate. [Link]

  • Texas Health and Human Services. (n.d.). Iloperidone (Fanapt®). Texas HHS. [Link]

  • International Journal of Pharmacy and Analytical Research. (2016). Development and validation of iloperidone by UV spectrophotometric methods. IJPAR. [Link]

  • Chiralpedia. (2022). chiral hplc separation: strategy and approaches. Chiralpedia. [Link]

  • WVU School of Medicine. (n.d.). Chiral Drug Separation. WVU. [Link]

  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]

  • PMC. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]

  • LCGC Europe. (2026). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC Europe. [Link]

  • Taylor & Francis Online. (n.d.). Iloperidone – Knowledge and References. Taylor & Francis Online. [Link]

  • HPLC.eu. (n.d.). chiral columns. HPLC.eu. [Link]

  • PMC. (n.d.). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC. [Link]

  • Gcms.cz. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Gcms.cz. [Link]

  • ResearchGate. (n.d.). (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR. [Link]

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Application

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of (R)-hydroxy iloperidone in Human Serum using LC-MS/MS

An Application Note and Protocol for the Bioanalysis of (R)-hydroxy iloperidone Introduction (R)-hydroxy iloperidone, also known as P88, is a primary active metabolite of the atypical antipsychotic drug iloperidone.[1] I...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Bioanalysis of (R)-hydroxy iloperidone

Introduction

(R)-hydroxy iloperidone, also known as P88, is a primary active metabolite of the atypical antipsychotic drug iloperidone.[1] Iloperidone is prescribed for the treatment of schizophrenia in adults, and monitoring the serum concentrations of both the parent drug and its active metabolites is crucial for therapeutic drug monitoring (TDM). TDM helps in optimizing dosage, ensuring patient compliance, and minimizing the risk of adverse effects. Given the complexity of the serum matrix, a clean and efficient sample preparation method is paramount for accurate and reliable quantification using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

This application note details a robust and reproducible liquid-liquid extraction (LLE) method for the isolation of (R)-hydroxy iloperidone from human serum samples. LLE is a classic and effective technique for sample clean-up, which operates on the principle of differential partitioning of an analyte between two immiscible liquid phases.[3] By carefully selecting the extraction solvent and adjusting the pH of the aqueous sample, we can achieve high recovery of the target analyte while significantly reducing interferences from endogenous matrix components such as proteins and phospholipids.[4]

The protocol described herein is designed for research, clinical, and drug development professionals. It is grounded in established principles of bioanalytical method validation as outlined by major regulatory bodies, ensuring that the resulting data is reliable and fit for purpose.[5][6][7]

Principle of the Method

The successful extraction of (R)-hydroxy iloperidone from serum is based on its physicochemical properties. (R)-hydroxy iloperidone is an organic molecule with a molecular weight of 428.5 g/mol and contains basic nitrogen atoms within its piperidinyl group.[1][8]

  • pH Adjustment : In its native state in serum (pH ~7.4), the basic nitrogen atoms are partially protonated, making the molecule more water-soluble. To enhance its extraction into a non-polar organic solvent, the serum sample is alkalinized (e.g., with ammonium hydroxide). This deprotonates the basic functional groups, converting the analyte into its neutral, more lipophilic form.

  • Solvent Partitioning : An immiscible organic solvent is introduced. Due to the "like-dissolves-like" principle, the now-neutral (R)-hydroxy iloperidone preferentially partitions from the aqueous serum phase into the organic phase. Ethyl acetate is a commonly used solvent for this purpose due to its moderate polarity, which allows for efficient extraction of the analyte while leaving highly polar matrix components behind.[9]

  • Internal Standard (IS) : To account for variability during the extraction process and potential matrix effects during LC-MS/MS analysis, a suitable internal standard is added to all samples, calibrators, and quality controls (QCs) at the beginning of the procedure. An ideal IS is a stable, isotopically labeled version of the analyte, such as (R)-Hydroxy Iloperidone-d3.[10] If a deuterated standard is unavailable, a structurally similar compound with comparable extraction and ionization properties, such as pioglitazone, can be used.[9]

  • Concentration and Reconstitution : After separation of the phases, the organic layer containing the analyte is evaporated to dryness. This step concentrates the analyte and allows for it to be redissolved (reconstituted) in a small volume of a solvent compatible with the LC-MS/MS mobile phase, ensuring good chromatographic peak shape.

Detailed Laboratory Protocol

Materials and Reagents
  • Reference Standards : (R)-hydroxy iloperidone[11], (R)-Hydroxy Iloperidone-d3 (Internal Standard)[10]

  • Solvents :

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Ethyl Acetate (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

  • Reagents :

    • Ammonium Hydroxide (concentrated, ~28-30%)

    • Formic Acid (LC-MS grade)

    • Ammonium Formate (LC-MS grade)

  • Biological Matrix : Drug-free human serum (for preparation of calibrators and QCs)

  • Labware :

    • 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes

    • 5 mL glass test tubes

    • Pipettes and precision tips

    • Vortex mixer

    • Centrifuge capable of >3000 x g

    • Nitrogen evaporation system

    • Autosampler vials with inserts

Preparation of Solutions
  • Stock Solutions (1 mg/mL) : Accurately weigh and dissolve (R)-hydroxy iloperidone and (R)-Hydroxy Iloperidone-d3 (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions : Prepare intermediate and working standard solutions of (R)-hydroxy iloperidone by serial dilution of the stock solution with 50:50 methanol:water. These will be used to spike into blank serum to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL) : Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL.

  • Alkalinizing Agent (5% Ammonium Hydroxide) : Prepare by diluting concentrated ammonium hydroxide with deionized water. Prepare fresh as needed.

  • Reconstitution Solvent : Prepare a solution compatible with the initial mobile phase of the LC-MS/MS method (e.g., 25:75 acetonitrile:water with 0.1% formic acid).

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human serum to achieve a concentration range relevant to expected study sample concentrations (e.g., 0.1 to 100 ng/mL).

  • Prepare QCs in blank human serum at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[12]

Liquid-Liquid Extraction Workflow

The following workflow diagram illustrates the key steps of the protocol.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Processing Sample 1. Pipette 200 µL Serum (Sample, Calibrator, or QC) Add_IS 2. Add 25 µL IS Working Solution Sample->Add_IS Vortex_1 3. Vortex Briefly (5 sec) Add_IS->Vortex_1 Add_Base 4. Add 50 µL 5% NH4OH Vortex_1->Add_Base Add_Solvent 5. Add 1 mL Ethyl Acetate Vortex_2 6. Vortex Vigorously (2 min) Centrifuge 7. Centrifuge (10 min @ 4000 x g) Transfer 8. Transfer Organic Layer (~800 µL) Centrifuge->Transfer Evaporate 9. Evaporate to Dryness (N2 @ 40°C) Reconstitute 10. Reconstitute in 100 µL Solvent Inject 11. Transfer to Vial & Inject

Caption: Liquid-Liquid Extraction Workflow for (R)-hydroxy iloperidone.

Step-by-Step Methodology
  • Sample Aliquoting : Into a labeled 5 mL glass test tube, pipette 200 µL of serum sample, calibration standard, or QC.

  • Internal Standard Addition : Add 25 µL of the IS working solution to each tube.

  • Mixing : Briefly vortex each tube for 5 seconds to ensure homogeneity.

  • Alkalinization : Add 50 µL of 5% ammonium hydroxide to each tube. This step is critical to deprotonate the analyte.

  • Solvent Addition : Add 1 mL of ethyl acetate to each tube.

  • Extraction : Cap and vortex the tubes vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation : Centrifuge the tubes at approximately 4000 x g for 10 minutes at room temperature to achieve a clean separation between the aqueous and organic layers.

  • Analyte Isolation : Carefully transfer the upper organic layer (approximately 800 µL) to a clean, labeled microcentrifuge tube, being careful not to disturb the lower aqueous layer or the protein interface.

  • Evaporation : Place the tubes in a nitrogen evaporator set to 40°C and evaporate the solvent to complete dryness.

  • Reconstitution : Reconstitute the dried residue in 100 µL of reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Preparation : Transfer the reconstituted sample to an autosampler vial with an insert and place it in the autosampler for LC-MS/MS analysis.

Method Validation and Performance Characteristics

This LLE protocol must be validated to ensure it meets the standards for bioanalytical methods.[6][13] The following tables summarize the typical performance characteristics and acceptance criteria based on FDA and ICH guidelines.[5][7][12]

Table 1: Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix.
Linearity The relationship between analyte concentration and instrument response.A calibration curve with at least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[5]
Accuracy The closeness of measured values to the true value.Mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ).[13]
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% for QC samples (≤20% at the LLOQ).[13]
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible. While no specific value is mandated, high and consistent recovery is desirable.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the baseline concentration under tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Table 2: Expected Quantitative Performance
QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18, 3 runs)Accuracy (% Bias)Extraction Recovery (%)
LLOQ 0.1< 15%< 15%± 20%> 85%
Low 0.3< 10%< 10%± 15%> 85%
Medium 10< 10%< 10%± 15%> 85%
High 80< 10%< 10%± 15%> 85%

Note: The values in Table 2 are representative targets for a well-validated method. Actual results will be determined during method validation.

References

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency (PMDA), Japan.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Sensitive Liquid Chromatography/Tandem Mass Spectrometry Method for the Simultaneous Determination of Risperidone, Olanzapine, Quetiapine, Clozapine, Ziprasidone, Perospirone, Aripiprazole and Blonanserin in Human Serum. Scientific Research Publishing (SCIRP).[Link]

  • Simplified Liquid-Liquid Extraction Method Coupled with LC/DAD by Quantitative Determination of Risperidone in Human Serum. ResearchGate.[Link]

  • ICH Harmonised Guideline for Bioanalytical Method Validation (M10). International Council for Harmonisation (ICH).[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[Link]

  • High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Hydroxy Iloperidone - Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Liquid Chromatographic Method for the Quantification of Antipsychotic Agent Iloperidone in Pharmaceutical Formulation. SciSpace.[Link]

  • Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. PubMed.[Link]

  • Iloperidone-impurities. Pharmaffiliates.[Link]

  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed.[Link]

  • Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. MDPI.[Link]

  • Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. RSC Publishing.[Link]

  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Chemistry.[Link]

  • High-performance liquid chromatographic method for simultaneous determination of iloperidone and idebenone in spiked plasma. ResearchGate.[Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.[Link]

  • Liquid chromatography-mass spectrometry determination of iloperidone on rat dried blood spots: application to pharmacokinetics. RSC Publishing.[Link]

  • Simplified Liquid-Liquid Extraction Method Coupled with LC/DAD by Quantitative Determination of Risperidone in Human Serum. Journal of the Chilean Chemical Society.[Link]

  • Simultaneous Quantification of Antipsychotic and Antiepileptic Drugs and Their Metabolites in Human Saliva Using UHPLC-DAD. MDPI.[Link]

  • Simplified high-performance liquid chromatographic method for determination of risperidone and 9-hydroxyrisperidone in serum from patients comedicated with other psychotropic drugs. PubMed.[Link]

Sources

Method

using (R)-hydroxy iloperidone-d4 as an internal standard in mass spectrometry

Application Note: High-Precision LC-MS/MS Quantification of (R)-Hydroxyiloperidone Using a Deuterated Internal Standard The Clinical Imperative for Iloperidone Metabolite Tracking Iloperidone is a second-generation atypi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision LC-MS/MS Quantification of (R)-Hydroxyiloperidone Using a Deuterated Internal Standard

The Clinical Imperative for Iloperidone Metabolite Tracking

Iloperidone is a second-generation atypical antipsychotic prescribed for the management of schizophrenia. Its pharmacological efficacy is driven not only by the parent compound but also by its primary active metabolite, (R)-hydroxyiloperidone (clinically referred to as the P88 metabolite)[1]. Because iloperidone is extensively metabolized by hepatic cytochrome P450 enzymes—specifically CYP2D6 and CYP3A4—individual genetic polymorphisms can lead to significant pharmacokinetic variability.

Consequently, Therapeutic Drug Monitoring (TDM) is highly recommended to optimize dosing, ensure compliance, and mitigate adverse effects[2]. To achieve robust quantification in complex biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[1][2].

Pathway Ilo Iloperidone (Parent Drug) CYP2D6 CYP2D6 (Hepatic) Ilo->CYP2D6 CYP3A4 CYP3A4 (Hepatic) Ilo->CYP3A4 P88 (R)-Hydroxyiloperidone (Active - P88) CYP2D6->P88 P95 P95 Metabolite (Inactive) CYP3A4->P95

Primary hepatic metabolic pathways of iloperidone via CYP2D6 and CYP3A4.

Mechanistic Superiority of Deuterated Internal Standards (SIL-IS)

Plasma extracts are inherently complex and prone to matrix effects—specifically ion suppression or enhancement during Electrospray Ionization (ESI). To establish a self-validating analytical system, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as (R)-hydroxy iloperidone-d4, is critical[2][3].

Why is (R)-hydroxy iloperidone-d4 utilized? A deuterated internal standard shares near-identical physicochemical properties with the target analyte, providing three mechanistic advantages:

  • Extraction Recovery Validation : During sample preparation, the d4-standard partitions into the organic phase exactly like endogenous (R)-hydroxyiloperidone. This corrects for any physical loss during phase separation, ensuring the final calculated concentration is immune to extraction inefficiencies[4].

  • Chromatographic Co-elution : The SIL-IS co-elutes with the target analyte on a reversed-phase C18 column, meaning they enter the mass spectrometer at the exact same retention time.

  • Absolute Matrix Effect Compensation : Because they co-elute, both molecules enter the ESI source simultaneously and are subjected to the exact same matrix interferents[2]. If a co-eluting phospholipid suppresses the ionization of the analyte by 20%, it will suppress the d4-IS by 20% as well. The ratio of Analyte/IS remains constant, establishing a self-correcting quantitative loop.

G A Plasma Sample (Analyte) B Spike SIL-IS (d4-Standard) A->B C LLE Extraction (MTBE) B->C D Evaporate & Reconstitute C->D E UHPLC Separation (C18 Column) D->E F ESI+ MS/MS (MRM Mode) E->F G Quantification (Analyte/IS Ratio) F->G

LC-MS/MS workflow using SIL-IS for absolute quantification.

Self-Validating Extraction and Chromatography Protocol

The following methodology utilizes Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT). Causality: LLE using Methyl tert-butyl ether (MTBE) provides a significantly cleaner extract by leaving polar matrix components (like salts and residual proteins) in the aqueous phase, thereby minimizing downstream ion suppression and protecting the analytical column[1][2].

Step-by-Step Sample Preparation (LLE)
  • Aliquoting : Transfer 200 µL of human plasma to a clean 2 mL microcentrifuge tube.

  • SIL-IS Spiking : Add 20 µL of the working internal standard solution ((R)-hydroxy iloperidone-d4, 50 ng/mL in methanol). Vortex for 10 seconds to ensure homogeneous equilibration with plasma proteins.

  • Alkalinization : Add 50 µL of 0.1 M NaOH. Causality: Iloperidone and its metabolites are basic drugs. Raising the pH neutralizes the molecules, driving them into the un-ionized state to maximize their partitioning into the organic solvent[4].

  • Extraction : Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure maximum phase interaction.

  • Phase Separation : Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Evaporation : Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Causality: A gradient elution with ammonium formate and formic acid is utilized. Formic acid provides the protons necessary for efficient [M+H]+ formation in ESI+, while ammonium formate acts as a volatile buffer to maintain peak shape and chromatographic reproducibility[1].

  • Column : CAPCELL PAK C18 or equivalent (150 mm × 2.0 mm, 5 µm) maintained at 40°C[1].

  • Mobile Phase A : 5 mM Ammonium formate with 0.3% Formic acid in Water.

  • Mobile Phase B : LC-MS Grade Acetonitrile.

  • Flow Rate : 0.35 mL/min.

  • Gradient : Start at 25% B, ramp to 90% B over 4.0 minutes, hold for 1.0 minute, and return to 25% B for 2.0 minutes of re-equilibration.

  • Ionization : Electrospray Ionization (ESI) in Positive mode.

Quantitative Data Parameters and MRM Optimization

Detection is performed in dynamic Multiple Reaction Monitoring (MRM) to maximize dwell time and sensitivity[2]. The precursor-to-product ion transitions must be optimized for the specific collision energy of the instrument.

Table 1: Optimized MRM Transitions for Iloperidone and Metabolites

Analyte Precursor Ion[M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV) Role in Assay
Iloperidone 427.2 261.2 25 Target Analyte
(R)-Hydroxyiloperidone 429.1 261.1 25 Target Metabolite

| (R)-Hydroxy iloperidone-d4 | 433.1 | 265.1* | 25 | Internal Standard (SIL-IS) |

*Note: The exact product ion mass for the d4-standard depends on the specific labeling positions of the commercial isotope. A +4 Da shift in the fragment indicates the deuterium labels are retained on the product ion.

Table 2: Expected Bioanalytical Validation Parameters To ensure the protocol is self-validating and compliant with FDA/EMA guidelines, the following parameters should be met during assay validation:

Validation Parameter Acceptance Criteria Expected Performance (LLE Method)
Linearity (R²) > 0.990 > 0.995 (10 - 10,000 pg/mL)
Intra/Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) < 10.5%
Accuracy (% Bias) ± 15% (± 20% at LLOQ) -5.8% to +5.4%
Extraction Recovery Consistent across QC levels > 80% (Normalized by SIL-IS)

| Matrix Effect | IS-normalized MF: 0.85 - 1.15 | Fully compensated by d4-IS |

References

  • Jia, M., et al. (2013). "Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study." Journal of Chromatography B. Available at:[Link][1]

  • Patteet, L., et al. (2014). "High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry." Clinica Chimica Acta. Available at:[Link][2]

Sources

Application

Application Notes &amp; Protocols: In Vitro Characterization of (R)-hydroxy iloperidone using Cell-Based Assays

Introduction: The Scientific Context of (R)-hydroxy iloperidone Iloperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic action is primarily me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context of (R)-hydroxy iloperidone

Iloperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic action is primarily mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2][3] Like many pharmaceuticals, iloperidone is extensively metabolized in the liver, principally by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5]

This process yields two major active metabolites, P88 and P95.[6][7] (R)-hydroxy iloperidone, also known as P88, is the specific metabolite formed via CYP2D6-mediated hydroxylation.[4][7][8] Understanding the pharmacological profile of this key metabolite is critical for a comprehensive assessment of iloperidone's overall activity, potential for drug-drug interactions, and inter-patient variability, especially concerning individuals with different CYP2D6 metabolic phenotypes (e.g., poor vs. extensive metabolizers).[7]

Interestingly, preclinical data suggests that the P88 metabolite does not readily cross the blood-brain barrier and is found predominantly in the peripheral circulation.[6] This raises important questions about its contribution to the peripheral side-effect profile of the parent drug versus any potential central nervous system activity.

This guide provides a series of detailed protocols for the in vitro characterization of (R)-hydroxy iloperidone using common cell-based assays. The methodologies described herein are designed to enable researchers to empirically determine its receptor binding affinity, functional activity, and potential for cytotoxicity, thereby providing a robust framework for its preclinical evaluation.

Mechanism of Action: From Metabolism to Cellular Signaling

The mechanism of action for iloperidone is rooted in its high-affinity antagonism of D2 and 5-HT2A receptors.[1][9] It is hypothesized that (R)-hydroxy iloperidone retains activity at these primary targets. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). 5-HT2A receptors are Gq-coupled GPCRs, and their activation stimulates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[2]

Antagonism by (R)-hydroxy iloperidone would therefore be expected to block these agonist-induced signaling events. The following diagram illustrates the metabolic pathway from the parent drug to (R)-hydroxy iloperidone and its subsequent interaction with key target receptors.

Metabolism_and_Signaling_Pathway cluster_metabolism Hepatic Metabolism cluster_signaling Cellular Signaling cluster_d2 D2 Receptor (Gi-coupled) cluster_5ht2a 5-HT2A Receptor (Gq-coupled) Iloperidone Iloperidone Metabolite (R)-hydroxy iloperidone (P88) Iloperidone->Metabolite CYP2D6 (Hydroxylation) D2R D2 Receptor Metabolite->D2R Antagonizes 5HT2AR 5-HT2A Receptor Metabolite->5HT2AR Antagonizes AC_Inhibition Adenylyl Cyclase Inhibition D2R->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PLC_Activation Phospholipase C Activation 5HT2AR->PLC_Activation Ca_Increase ↑ Intracellular Ca²⁺ PLC_Activation->Ca_Increase Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes from D2R-expressing cells Start->Prep Incubate Incubate Membranes with [3H]Spiperone (Radioligand) + varying [Test Compound] Prep->Incubate Separate Separate Bound/Unbound Ligand (Rapid Filtration) Incubate->Separate Count Quantify Bound Radioactivity (Scintillation Counting) Separate->Count Analyze Analyze Data: Calculate Ki value Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

A. Materials

  • Cell Membranes: Prepared from HEK293-D2R or CHO-D2R cells.

  • Radioligand: [3H]Spiperone (a D2 antagonist, specific activity ~80-100 Ci/mmol).

  • Test Compound: (R)-hydroxy iloperidone, prepared as a 10 mM stock in DMSO.

  • Non-specific Ligand: Haloperidol or unlabeled Spiperone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail & Counter.

B. Experimental Procedure

  • Membrane Preparation: Homogenize cultured cells in ice-cold Tris buffer, centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer + [3H]Spiperone + DMSO vehicle.

    • Non-specific Binding (NSB): Assay buffer + [3H]Spiperone + 10 µM Haloperidol.

    • Competition: Assay buffer + [3H]Spiperone + serial dilutions of (R)-hydroxy iloperidone (e.g., 0.1 nM to 10 µM).

  • Reaction Initiation: Add cell membranes (e.g., 10-20 µg protein per well) to all wells to start the reaction. The final concentration of [3H]Spiperone should be approximately its Kd value for the D2 receptor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of (R)-hydroxy iloperidone.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Antagonism Assay (cAMP for D2R)

This protocol measures the ability of (R)-hydroxy iloperidone to functionally block the Gi-mediated inhibition of cAMP production by a D2 receptor agonist.

cAMP_Assay_Workflow Start Start Seed Seed D2R-expressing cells in a 96-well plate Start->Seed Pretreat Pre-treat cells with varying concentrations of (R)-hydroxy iloperidone (Antagonist) Seed->Pretreat Stimulate Stimulate with Forskolin + D2R Agonist (e.g., Quinpirole) Pretreat->Stimulate Lyse Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) Stimulate->Lyse Analyze Analyze Data: Calculate IC50 value Lyse->Analyze End End Analyze->End

Caption: Workflow for a D2 receptor functional cAMP assay.

A. Materials

  • Cell Line: CHO-D2R or HEK293-D2R cells.

  • D2 Agonist: Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: (R)-hydroxy iloperidone.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF®, LANCE®, or ELISA-based).

  • White 96-well assay plates.

B. Experimental Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density that will yield a confluent monolayer the next day.

  • Pre-incubation: The next day, replace the culture medium with assay medium. Add serial dilutions of (R)-hydroxy iloperidone to the appropriate wells. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Prepare a stimulation solution containing a fixed concentration of Quinpirole (a concentration that gives ~80% of the maximal response, i.e., EC80) and a fixed concentration of Forskolin (to stimulate a detectable baseline of cAMP). Add this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.

C. Data Analysis

  • Normalize the data, setting the signal from cells treated with agonist alone as 0% inhibition and the signal from cells with no agonist as 100% inhibition.

  • Plot the percent inhibition versus the log concentration of (R)-hydroxy iloperidone.

  • Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value, which represents the concentration of the antagonist required to block 50% of the agonist's effect.

Protocol: Cytotoxicity Assessment (CCK-8 Assay)

This protocol assesses the effect of (R)-hydroxy iloperidone on cell viability and metabolic activity.

Cytotoxicity_Workflow Start Start Seed Seed SH-SY5Y or HepG2 cells in a 96-well plate Start->Seed Treat Treat cells with varying concentrations of (R)-hydroxy iloperidone for 24-48h Seed->Treat Add_Reagent Add CCK-8/MTT Reagent to each well Treat->Add_Reagent Incubate Incubate for 1-4 hours (allows color development) Add_Reagent->Incubate Read Measure Absorbance on a plate reader Incubate->Read Analyze Analyze Data: Calculate CC50 value Read->Analyze End End Analyze->End

Caption: Workflow for a cell viability/cytotoxicity assay.

A. Materials

  • Cell Line: SH-SY5Y or other relevant cell line.

  • Test Compound: (R)-hydroxy iloperidone.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Cell Viability Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

  • Clear 96-well cell culture plates.

  • Microplate reader.

B. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of (R)-hydroxy iloperidone (e.g., 0.1 µM to 200 µM). Include vehicle-only controls (0% toxicity) and positive controls.

  • Incubation: Incubate the cells for a defined period, typically 24 or 48 hours.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, until the wells with untreated cells turn a distinct orange color.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 .

  • Plot the % Viability against the log concentration of (R)-hydroxy iloperidone.

  • Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the CC50 value.

Data Summary and Interpretation

Consolidating data into a clear format is essential for cross-assay comparison.

Parameter Description Target Value Example Result
Ki (nM) Binding Affinity: Concentration of compound that occupies 50% of receptors at equilibrium in a competition assay.Low values indicate high affinity.D2R Ki = 15 nM
IC50 (nM) Functional Potency: Concentration of antagonist that inhibits 50% of the agonist response.Low values indicate high potency.D2R IC50 = 25 nM
CC50 (µM) Cytotoxicity: Concentration of compound that causes 50% cell death.High values indicate low toxicity.SH-SY5Y CC50 = 75 µM

Interpretation: A potent and selective compound will have low Ki and IC50 values for its intended targets and a much higher CC50 value. The ratio of CC50 to IC50 can be used to calculate a Selectivity Index (SI = CC50 / IC50) , which provides a quantitative measure of the compound's therapeutic window in vitro.

References

  • Wikipedia. (n.d.). Iloperidone. Retrieved March 30, 2026, from [Link]

  • Texas Health and Human Services. (n.d.). Iloperidone (Fanapt®). Retrieved March 30, 2026, from [Link]

  • Medscape. (2011, February 15). Iloperidone: A New Drug for the Treatment of Schizophrenia. Retrieved March 30, 2026, from [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). Annotation of FDA Label for iloperidone and CYP2D6. Retrieved March 30, 2026, from [Link]

  • Psychopharmacology Institute. (2014, December 13). Iloperidone Pharmacokinetics. Retrieved March 30, 2026, from [Link]

  • Baroni, M., et al. (2024). The antipsychotic drug lurasidone inhibits coronaviruses by affecting multiple targets. Frontiers in Cellular and Infection Microbiology. Retrieved March 30, 2026, from [Link]

  • Sun, L., et al. (2019). Effect of risperidone on proliferation and apoptosis of MC3T3-E1 cells. Experimental and Therapeutic Medicine. Retrieved March 30, 2026, from [Link]

  • Drozd, R., et al. (2019). Treatment with the antipsychotic risperidone is associated with increased M1-like JAK-STAT1 signature gene expression in PBMCs from participants with psychosis and in THP-1 monocytes and macrophages. Scientific Reports. Retrieved March 30, 2026, from [Link]

  • CNR-IRIS. (2024, November 25). The antipsychotic drug lurasidone inhibits coronaviruses by affecting multiple targets. Retrieved March 30, 2026, from [Link]

  • Manini, A., et al. (2023). In vitro Evaluation of Paliperidone Palmitate Loaded Cubosomes Effective for Nasal-to-Brain Delivery. Journal of Pharmaceutical Sciences. Retrieved March 30, 2026, from [Link]

  • Yuan, H., et al. (2018). Paliperidone, a relatively novel atypical antipsychotic drug, is a substrate for breast cancer resistance protein. Oncology Letters. Retrieved March 30, 2026, from [Link]

  • Hsieh, M.-J., et al. (2022). Association of Risperidone With Gastric Cancer: Triangulation Method From Cell Study, Animal Study, and Cohort Study. Frontiers in Pharmacology. Retrieved March 30, 2026, from [Link]

  • Chintoh, A., et al. (2013). Comparative Pharmacology of Risperidone and Paliperidone. International Journal of Molecular Sciences. Retrieved March 30, 2026, from [Link]

  • Wang, J. S., et al. (2008). Risperidone and Paliperidone Inhibit P-Glycoprotein Activity In Vitro. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 30, 2026, from [Link]

  • Yasir, M., et al. (2019). Fabrication of solid lipid nanoparticles of lurasidone HCl for oral delivery: optimization, in vitro characterization, cell line studies and in vivo efficacy in schizophrenia. Journal of Drug Delivery Science and Technology. Retrieved March 30, 2026, from [Link]

  • MedCentral. (n.d.). Iloperidone: uses, dosing, warnings, adverse events, interactions. Retrieved March 30, 2026, from [Link]

  • Wójcikowski, J., et al. (2023). The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. International Journal of Molecular Sciences. Retrieved March 30, 2026, from [Link]

  • Singh, I., et al. (2025). In vitro, in vivo and in silico assessment of bioresorbable PLGA-PEG-PLGA based thermosensitive hydrogel mediated 30-days delivery of Lurasidone HCl for schizophrenia. International Journal of Biological Macromolecules. Retrieved March 30, 2026, from [Link]

  • Wójcikowski, J., et al. (2024). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences. Retrieved March 30, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iloperidone?. Retrieved March 30, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Iloperidone – Knowledge and References. Retrieved March 30, 2026, from [Link]

  • De Berardis, D., et al. (2010). New atypical antipsychotics for schizophrenia: iloperidone. Neuropsychiatric Disease and Treatment. Retrieved March 30, 2026, from [Link]

  • Li, Y., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 30, 2026, from [Link]

  • Corbett, R., et al. (1995). Ex vivo studies with iloperidone (HP 873), a potential atypical antipsychotic with dopamine D2/5-hydroxytryptamine2 receptor antagonist activity. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 30, 2026, from [Link]

  • Wójcikowski, J., et al. (2020). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports. Retrieved March 30, 2026, from [Link]

Sources

Method

Preparation of (R)-hydroxy iloperidone Stock Solutions in Dimethyl Sulfoxide (DMSO): A Detailed Protocol for Preclinical Research

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of (R)-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of (R)-hydroxy iloperidone stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this guide emphasizes scientific integrity and causality behind experimental choices. It offers step-by-step methodologies, from handling the neat compound to preparing dilute working solutions for in vitro and in vivo studies, ensuring reproducibility and accuracy in experimental outcomes.

Introduction and Scientific Context

(R)-hydroxy iloperidone, also known as P88, is a primary active metabolite of the atypical antipsychotic drug iloperidone.[1] Iloperidone is utilized in the treatment of schizophrenia and exerts its therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] The metabolic pathway, primarily mediated by the CYP2D6 enzyme, converts iloperidone to its hydroxylated form, (R)-hydroxy iloperidone.[3][4] Understanding the pharmacological profile of this key metabolite is crucial for a complete characterization of iloperidone's activity, efficacy, and potential for adverse effects.

Accurate and consistent preparation of stock solutions is the bedrock of reliable pharmacological data. The choice of solvent is critical, especially for compounds with limited aqueous solubility like (R)-hydroxy iloperidone.[5] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic organic solvent widely employed in drug discovery for its ability to dissolve a broad range of non-polar and polar compounds.[6][7] However, its use is not without caveats. DMSO itself can exert biological effects and exhibit cytotoxicity at higher concentrations.[8][9] Therefore, a protocol that maximizes compound solubility and stability while minimizing solvent-induced artifacts is essential.

This guide provides a self-validating system for preparing (R)-hydroxy iloperidone stock solutions, ensuring that researchers can proceed with their experiments with confidence in the integrity of their test compound.

(R)-hydroxy iloperidone: Key Properties

A thorough understanding of the physicochemical properties of (R)-hydroxy iloperidone is the first step in developing a robust preparation protocol. These details are critical for accurate calculations and proper handling.

PropertyValueSource(s)
Chemical Name (αR)-4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol[10]
Common Synonyms P88, Hydroxy Iloperidone[11][12]
CAS Number 501373-87-1[10][13][14]
Molecular Formula C₂₄H₂₉FN₂O₄[10][13][14]
Molecular Weight 428.5 g/mol [10][14][15]
Reported Solubility DMSO: 25 mg/mL (58.34 mM); requires sonication.[11]

The Critical Role of DMSO as a Solvent

DMSO is an invaluable tool in the laboratory, but its properties demand careful consideration.

Causality of Choice: DMSO is selected for its exceptional ability to solubilize hydrophobic compounds, making it indispensable for preparing high-concentration stock solutions of many small molecule drugs for biological assays.[6][16]

The Double-Edged Sword: Cytotoxicity: While effective, DMSO is not biologically inert. At elevated concentrations in cell culture media, it can inhibit cell proliferation, induce cell cycle arrest, trigger differentiation, or even cause apoptosis.[6][8] It is widely accepted that the final concentration of DMSO in most cell-based assays should not exceed 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower to avoid confounding effects.[9][17][18] A vehicle control, containing the same final concentration of DMSO as the experimental conditions, is mandatory in all experiments to differentiate between the effects of the compound and the solvent.[19]

Final DMSO Concentration (v/v)General Cellular ImpactRecommendationSource(s)
>1% Often toxic, can induce cell death or significant growth inhibition.Avoid for most applications.[8][17]
0.5% - 1.0% May cause decreased proliferation or other biological effects in some cell lines.Use with caution; verify tolerance for your specific cell line.[8][9]
0.1% - 0.5% Generally well-tolerated by most robust cell lines.Common working range for many in vitro screens.[6][17]
<0.1% Considered safe for the vast majority of cell lines with minimal cytotoxic effects.Recommended for sensitive assays or long-term exposure studies.[9]

Experimental Workflow and Protocols

The following diagrams and protocols outline the comprehensive workflow for preparing and utilizing (R)-hydroxy iloperidone stock solutions.

cluster_prep Protocol 1: Primary Stock Preparation weigh 1. Weigh Compound Accurately weigh solid (R)-hydroxy iloperidone. calc 2. Calculate Solvent Volume Determine DMSO volume for target concentration. weigh->calc Mass (mg) dissolve 3. Dissolve Compound Add DMSO and vortex/sonicate to dissolve. calc->dissolve Volume (µL) qc 4. Quality Control (Optional) Verify concentration/purity (e.g., UV-Vis). dissolve->qc aliquot 5. Aliquot and Store Dispense into cryovials and store at -80°C. dissolve->aliquot If QC is skipped qc->aliquot

Caption: Workflow for preparing a primary stock solution.

Materials and Equipment
  • (R)-hydroxy iloperidone (solid powder, verify purity from Certificate of Analysis)[14]

  • Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[11]

  • Cryogenic storage vials

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 50 mM Primary Stock Solution

This protocol details the preparation of a high-concentration stock, which serves as the foundation for all subsequent experimental dilutions. The target concentration of 50 mM is below the reported solubility limit of 58.34 mM.[11]

Step 1: Pre-calculation and Weighing

  • Objective: To accurately weigh the required mass of the compound.

  • Procedure:

    • Calculate the mass of (R)-hydroxy iloperidone needed. For 1 mL of a 50 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.050 mol/L × 0.001 L × 428.5 g/mol × 1000 mg/g = 21.43 mg

    • Tare the analytical balance with a suitable weighing vessel (e.g., a microcentrifuge tube).

    • Carefully weigh out approximately 21.43 mg of (R)-hydroxy iloperidone powder. Record the exact mass. It is more practical to weigh a mass close to the target (e.g., 22.10 mg) and adjust the solvent volume accordingly.

Step 2: Solvent Addition and Dissolution

  • Objective: To completely dissolve the compound in the correct volume of DMSO.

  • Causality: Using anhydrous or sterile DMSO is critical. DMSO is hygroscopic and can absorb atmospheric moisture, which may affect compound solubility and stability.[7][20]

  • Procedure:

    • Calculate the precise volume of DMSO needed based on the actual mass weighed. Volume (mL) = Mass (mg) / (Molarity (mmol/mL) × Molecular Weight (mg/mmol)) Example: For an actual mass of 22.10 mg: Volume (mL) = 22.10 mg / (50 mmol/mL × 428.5 mg/mmol) = 1.032 mL or 1032 µL

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minute cycles until the solution is clear.[11] Avoid excessive heating.

Step 3: Aliquoting and Storage

  • Objective: To store the stock solution in a manner that preserves its stability and prevents contamination.

  • Causality: Aliquoting into smaller, single-use volumes is paramount to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2][18]

  • Procedure:

    • Dispense the stock solution into clearly labeled, low-binding cryogenic vials (e.g., 10 µL, 25 µL, or 50 µL aliquots).

    • Label each vial with: Compound Name, Concentration, Solvent, Date, and Initials.

    • Store the aliquots at -80°C for long-term stability (up to 2 years).[11] For short-term use (up to 1 month), -20°C is acceptable.[18]

cluster_dilution Protocol 2: Working Solution Preparation stock Primary Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 500 µM in 100% DMSO) stock->intermediate 1:100 dilution in pure DMSO working Final Working Solution (e.g., 500 nM in medium with 0.1% DMSO) intermediate->working 1:1000 dilution in culture medium

Caption: Serial dilution workflow for cell-based assays.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the primary stock for use in a typical cell culture experiment.

  • Objective: To achieve the final desired experimental concentration of (R)-hydroxy iloperidone while ensuring the final DMSO concentration is non-toxic to the cells.

  • Causality: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.[19] A stepwise, or serial, dilution strategy mitigates this by gradually reducing the compound and solvent concentration.[18]

  • Procedure (Example: Preparing a 500 nM final concentration):

    • Intermediate Dilution (in DMSO):

      • Thaw one aliquot of the 50 mM primary stock solution.

      • Prepare a 1:100 dilution in pure DMSO to create a 500 µM intermediate stock. (e.g., add 2 µL of 50 mM stock to 198 µL of DMSO). Vortex to mix.

    • Final Dilution (in Aqueous Medium):

      • Prepare the final working solution by diluting the intermediate stock into your cell culture medium. To achieve a final concentration of 500 nM with 0.1% DMSO, perform a 1:1000 dilution.

      • (e.g., add 10 µL of the 500 µM intermediate stock to 9.99 mL of culture medium).

      • Mix thoroughly by inverting or gentle vortexing immediately before adding to cells.

Quality Control and Self-Validation

For rigorous and reproducible science, the integrity of the stock solution must be validated.

  • Certificate of Analysis (CoA): Always begin with a high-purity compound. The supplier's CoA provides lot-specific data on purity and identity.[10][14]

  • Spectrophotometry: A simple, quick QC check. Although it does not confirm purity, measuring the absorbance at the compound's λ_max can provide an estimation of the concentration and serve as a check for major dilution errors.[21]

  • Chromatographic Methods (HPLC/LC-MS): For GMP-level work or when compound stability is a concern, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards.[22] These methods can confirm the identity, purity, and concentration of the analyte, providing the highest level of confidence.[23][24]

Safety Precautions

  • Handle (R)-hydroxy iloperidone powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • DMSO facilitates the absorption of chemicals through the skin.[7][20] Exercise extreme caution to avoid skin contact with the DMSO stock solution. If contact occurs, wash the affected area immediately and thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for (R)-hydroxy iloperidone and DMSO for complete safety and handling information.

References

  • (R)-Hydroxy Iloperidone — Chemical Substance Information - NextSDS. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. [Link]

  • Iloperidone Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions - dmsostore. [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One - Research journals. [Link]

  • Product Care and Storage - dmsostore. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US. [Link]

  • DMSO Solutions Warehouse Storage - Cubework. [Link]

  • paliperidone - ClinPGx. [Link]

  • Paliperidone palmitate - Inxight Drugs. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. [Link]

  • Iloperidone (Fanapt®) - Texas Health and Human Services. [Link]

  • Annotation of FDA Label for iloperidone and CYP2D6 - ClinPGx. [Link]

  • Iloperidone Pharmacokinetics - Psychopharmacology Institute. [Link]

  • Paliperidone | C23H27FN4O3 | CID 115237 - PubChem - NIH. [Link]

  • Paliperidone - Wikipedia. [Link]

  • Paliperidone Palmitate | C39H57FN4O4 | CID 9852746 - PubChem. [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? : r/labrats - Reddit. [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. [Link]

  • Iloperidone-impurities - Pharmaffiliates. [Link]

  • Quality control of small molecules - Kymos. [Link]

  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules - HunterLab Horizons Blog. [Link]

  • Small Molecule Therapy Solutions | Discovery, Development and QC - Waters Corporation. [Link]

  • P-88-8991 | C24H29FN2O4 | CID 9823904 - PubChem - NIH. [Link]

  • The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!). [Link]

  • Comprehensive GMP quality control testing for small molecules - Nuvisan. [Link]

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Application

Application Note: High-Resolution Chiral Chromatography Methods for the Enantioselective Separation of Hydroxy Iloperidone

Abstract: Iloperidone is a second-generation atypical antipsychotic agent whose clinical efficacy is influenced by its metabolic profile. The primary active metabolite, hydroxy iloperidone (P88), contains a stereogenic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Iloperidone is a second-generation atypical antipsychotic agent whose clinical efficacy is influenced by its metabolic profile. The primary active metabolite, hydroxy iloperidone (P88), contains a stereogenic center, and its enantiomers exhibit different pharmacokinetic and pharmacodynamic properties.[1] Consequently, the ability to accurately separate and quantify the individual enantiomers of hydroxy iloperidone is critical for drug development, quality control, and clinical research. This application note presents two robust, high-resolution High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of hydroxy iloperidone enantiomers using polysaccharide-based chiral stationary phases (CSPs). We provide detailed, step-by-step protocols, method development insights, and validation considerations to guide researchers in achieving reliable and reproducible enantioselective analysis.

Introduction: The Imperative of Chiral Separation for Hydroxy Iloperidone

Iloperidone is metabolized in humans primarily by CYP2D6 and CYP3A4 enzymes, leading to the formation of two major metabolites, P88 and P95.[2] The metabolite P88, chemically known as 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol, is a significant contributor to the overall clinical profile of the drug due to its comparable receptor binding affinity.[2][3]

The structure of P88 features a chiral center at the carbon atom bearing the hydroxyl group. It is well-established that enantiomers of a chiral drug can differ significantly in their biological activity, with one enantiomer often being responsible for the therapeutic effect while the other may be less active, inactive, or contribute to adverse effects.[4] Indeed, research indicates that the (R)- and (S)-enantiomers of P88 undergo differential metabolism, which can impact drug exposure and patient response.[1] This necessitates the development of stereoselective analytical methods to resolve and quantify these enantiomers. Chiral HPLC, utilizing chiral stationary phases (CSPs), stands as the gold standard for this purpose, offering high efficiency and selectivity.[5][6]

This guide details two effective methods using polysaccharide-based CSPs, which are renowned for their broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[5][7]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers on polysaccharide-based CSPs, such as those derived from amylose or cellulose coated onto a silica support, is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions.

For a molecule like hydroxy iloperidone, which contains aromatic rings, a hydroxyl group (hydrogen bond donor/acceptor), ether linkages, and a basic nitrogen atom, the key interactions with a carbamate-derivatized polysaccharide CSP include:

  • Hydrogen Bonding: The hydroxyl and amine groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The aromatic rings in hydroxy iloperidone can interact with the electron-rich phenyl groups of the CSP selector.

  • Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole stacking.

  • Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to differences in interaction energy and, consequently, differential retention times.

The combination of these interactions must be sufficiently different for the two enantiomers to achieve separation.

cluster_CSP Chiral Stationary Phase (Polysaccharide) CSP Chiral Selector (e.g., Amylose Carbamate) Outcome Differential Retention (R)-Enantiomer retained longer R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Stronger Interaction (3-Point Fit) - H-Bonding - π-π Stacking - Steric Fit S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weaker Interaction (Mismatched Fit)

Caption: Chiral recognition mechanism on a polysaccharide CSP.

Systematic Method Development Strategy

A successful chiral method development strategy often begins with screening a small, diverse set of CSPs under generic conditions. Polysaccharide-based columns are an excellent starting point due to their versatility. We recommend a screening approach using both an amylose-based and a cellulose-based column under normal phase conditions, as this mode frequently offers superior selectivity for complex pharmaceutical compounds.

Chiral_Method_Development_Workflow start Define Analyte: Hydroxy Iloperidone (P88) screen_cols Step 1: Column Screening - Lux Cellulose-1 (Cellulose) - Chiralpak AD-H (Amylose) start->screen_cols Select CSPs screen_mp Step 2: Mobile Phase Screening (Normal Phase) A: Hexane/IPA/DEA B: Hexane/EtOH/DEA screen_cols->screen_mp Select Mobile Phases eval Step 3: Evaluate Results Is Resolution (Rs) > 1.5? screen_mp->eval optimize Step 4: Optimization - Adjust Alcohol % - Change Flow Rate - Modify Temperature eval->optimize No validate Step 5: Method Validation (ICH Guidelines) eval->validate Yes optimize->eval Re-evaluate finish Final Method validate->finish

Caption: Workflow for chiral method development.

Detailed Application Protocols

The following protocols provide starting conditions for the chiral separation of hydroxy iloperidone. Optimization may be required based on the specific HPLC system and column batch.

Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of racemic hydroxy iloperidone (P88) standard.

  • Dissolve in 10 mL of ethanol to obtain a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 1: Separation on Amylose-Based CSP (Normal Phase)

This method utilizes an amylose tris(3,5-dimethylphenylcarbamate) stationary phase, which is known for its broad applicability.[8][9] The addition of a basic modifier is crucial for achieving good peak shape for amine-containing compounds.[10]

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Stationary Phase Chiralpak® AD-H , 250 x 4.6 mm, 5 µm[11]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 230 nm

Expected Performance:

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R, min) ~ 8.5~ 10.2
Retention Factor (k') 3.254.10
Selectivity (α) \multicolumn{2}{c}{1.26}
Resolution (R_s) \multicolumn{2}{c}{> 2.0 }

(Note: Performance data are illustrative of a successful separation and may vary.)

Protocol 2: Separation on Cellulose-Based CSP (Normal Phase)

Cellulose-based CSPs can offer complementary or alternative selectivity to their amylose counterparts.[5][12] This method provides a robust alternative for achieving enantioseparation.

ParameterSetting
HPLC System Waters Alliance e2695 or equivalent
Chiral Stationary Phase Lux® Cellulose-1 , 250 x 4.6 mm, 5 µm[7][13]
Mobile Phase n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

Expected Performance:

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R, min) ~ 11.3~ 12.9
Retention Factor (k') 3.524.16
Selectivity (α) \multicolumn{2}{c}{1.18}
Resolution (R_s) \multicolumn{2}{c}{> 1.8 }

(Note: Performance data are illustrative of a successful separation and may vary.)

Method Validation Guidelines

Once optimal separation is achieved, the analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[10]

Validation ParameterDescription
Specificity Demonstrate that the method can unequivocally assess the enantiomers in the presence of components that may be expected to be present.
Linearity Test the method's ability to obtain results that are directly proportional to the concentration of the analyte over a given range.
Accuracy Determine the closeness of the test results to the true value. Assessed by spiking with known amounts of the undesired enantiomer.
Precision - Repeatability: Precision under the same operating conditions over a short interval. - Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

The enantiomers of hydroxy iloperidone (P88), the primary active metabolite of iloperidone, can be successfully resolved using chiral HPLC with polysaccharide-based stationary phases. The protocols detailed in this note, utilizing either an amylose-based (Chiralpak® AD-H) or a cellulose-based (Lux® Cellulose-1) CSP under normal phase conditions, provide excellent starting points for achieving high-resolution separation. These methods are fundamental for the accurate stereoselective analysis required in pharmaceutical development, quality assurance, and advanced clinical studies of iloperidone.

References

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]

  • Gubbi, S., & Česlová, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6923-6949. Available at: [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1. Retrieved from [Link]

  • UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Chromservis. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]

  • Daicel Corporation. (n.d.). CHIRALPAK® AD-3, CHIRALPAK® AD-H, CHIRALPAK® AD. Retrieved from [Link]

  • Wang, F., & O'Neil, K. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 143-151. Available at: [Link]

  • Talluri, M. V., et al. (2018). Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science, 56(9), 816-824. Available at: [Link]

  • Subramanian, N., & Kalkman, H. O. (2002). Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 26(3), 553-560. Available at: [Link]

  • Zhang, Y., et al. (2012). [Chiral Separation of Benzamide Antipsychotics and Determination of Their Enantiomers by High Performance Liquid Chromatography]. Se Pu, 30(12), 1238-1242. Available at: [Link]

  • Google Patents. (2020). US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • ResearchGate. (2017). Comparison of the HPLC methods developed for iloperidone. Retrieved from [Link]

  • ResearchGate. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA. Retrieved from [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) for the Simultaneous LC-MS/MS Quantification of Iloperidone and its Active Metabolites

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Author: BenchChem Technical Support Team. Date: April 2026

[label="P88 Metabolite\n(Active)", fillcolor="#

Finalizing the Document

I'm now completing the final checks. I'm ensuring all components of the application note are integrated and logically presented, with comprehensive citations and validation data. I'm verifying the diagrams align with the text, the workflow, and the chosen visual style. I will check for grammatical accuracy as well.

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Introduction & Clinical Context

Iloperidone (ILP) is a second-generation atypical antipsychotic utilized in the management of schizophrenia, characterized by its high affinity for serotonin (5-HT2A) and dopamine (D2) receptors [1.3]. In vivo, iloperidone undergoes extensive hepatic metabolism mediated primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, yielding two major active metabolites: P88 and P95[1].

Quantifying these analytes in human or animal plasma presents a significant bioanalytical challenge. Iloperidone and its metabolites exhibit high plasma protein binding (approximately 95%) and circulate at low therapeutic concentrations (pg/mL to low ng/mL ranges)[2]. To achieve the requisite sensitivity and eliminate ion suppression caused by endogenous plasma phospholipids, a highly selective sample preparation strategy is mandatory prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Fig 1. Hepatic metabolism pathways of iloperidone into active metabolites P88 and P95.

Mechanistic Rationale for Mixed-Mode Solid-Phase Extraction (SPE)

While protein precipitation (PPT) and liquid-liquid extraction (LLE) have been utilized[3], Solid-Phase Extraction (SPE) using mixed-mode sorbents provides superior sample clean-up, achieving extraction recoveries exceeding 84% with negligible matrix effects[2]. Early foundational methods established the efficacy of mixed-mode cartridges (e.g., Bond-Elut Certify) for isolating iloperidone at picogram levels[4].

The Causality of Sorbent Selection: Iloperidone and its metabolites contain basic piperidine nitrogen atoms with a pKa of approximately 8.3. A Mixed-Mode Cation Exchange (MCX) sorbent leverages two retention mechanisms:

  • Hydrophobic Retention: The C8/C18 backbone of the sorbent interacts with the lipophilic fluorophenyl and benzisoxazole rings of the analytes.

  • Ionic Retention: The strong cation exchange (sulfonic acid) groups bind ionically to the protonated basic nitrogen of the analytes when loaded at an acidic pH.

This dual-retention mechanism allows for an aggressive organic wash step (e.g., 100% methanol) that completely strips away neutral lipids, phospholipids, and unbound proteins without eluting the target analytes, which remain locked in place by strong ionic bonds.

Experimental Workflow & Step-by-Step Protocol

The following protocol is engineered as a self-validating system. By manipulating the pH of the sample and the extraction solvents, the ionization state of the drug is precisely controlled to maximize recovery and purity.

Reagents and Materials
  • Sorbent: Mixed-mode strong cation exchange (MCX) SPE cartridges (30 mg / 1 mL).

  • Pre-treatment Buffer: 2% Phosphoric acid ( H3​PO4​ ) in water.

  • Wash Solvents: 2% Formic acid in water; 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

Step-by-Step SPE Methodology
  • Sample Pre-treatment (Protein Disruption & Ionization)

    • Action: Aliquot 100 µL of thawed plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Deuterated ILP-D3). Add 300 µL of the 2% Phosphoric acid buffer and vortex for 30 seconds.

    • Causality: The acidic buffer drops the sample pH below 4.0. This achieves two critical goals: it disrupts the 95% protein binding of iloperidone by denaturing plasma proteins, and it ensures the basic nitrogen on ILP, P88, and P95 is fully protonated (positively charged) for optimal binding to the cation exchange sorbent.

  • Sorbent Conditioning

    • Action: Pass 1.0 mL of Methanol through the SPE cartridge, followed by 1.0 mL of Water, and 1.0 mL of 2% Phosphoric acid.

    • Causality: Methanol solvates the hydrophobic carbon chains, preventing phase collapse. The acidic water equilibrates the sorbent bed to match the pH of the loading sample.

  • Sample Loading

    • Action: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Causality: A slow flow rate ensures sufficient residence time for the protonated analytes to diffuse into the pores and form ionic bonds with the sulfonic acid groups.

  • Washing Steps (Matrix Elimination)

    • Action: Wash with 1.0 mL of 2% Formic acid in water, followed by 1.0 mL of 100% Methanol. Dry the cartridge under maximum vacuum for 2 minutes.

    • Causality: The aqueous acidic wash removes salts and polar interferences. The 100% Methanol wash is the critical step: because the analytes are held by strong ionic bonds, the pure organic solvent strips away neutral lipids and hydrophobic proteins without risking analyte breakthrough.

  • Target Elution

    • Action: Elute the analytes into a clean collection tube using 2 × 500 µL of 5% NH4​OH in Methanol.

    • Causality: The high pH of the ammonium hydroxide (pH > 10) neutralizes the basic nitrogen on the analytes, breaking the ionic interaction. Simultaneously, the methanol overcomes the hydrophobic C8/C18 interactions, releasing the purified analytes.

  • Evaporation and Reconstitution

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the LC mobile phase.

Fig 2. Mixed-mode cation exchange SPE workflow for extracting iloperidone from plasma.

LC-MS/MS Analytical Conditions

Following extraction, baseline separation of the analytes can be achieved rapidly (within 3 minutes) using a reversed-phase column (e.g., ACE 5 C8 or UPLC BEH C18)[1][2].

Chromatographic Parameters:

  • Mobile Phase: Acetonitrile and 5 mM Ammonium Formate containing 0.1% to 0.3% formic acid[1][3].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Note: Transitions are optimized for positive ESI mode to monitor the cleavage of the parent molecules into their stable product ions[3].

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)
Iloperidone (ILP) 427.2261.250
Metabolite P88 429.1261.150
Metabolite P95 429.1233.250
IS (ILP-D3) 430.2233.150

Method Validation & Quantitative Data

To ensure the trustworthiness of the assay, the protocol must be validated according to FDA bioanalytical guidelines. The implementation of the aggressive organic wash step in the SPE protocol directly translates to near-perfect matrix factors (close to 1.0), indicating the complete removal of ion-suppressing phospholipids[2].

Table 2: Method Validation Summary

Data synthesized from validated pharmacokinetic studies utilizing 100 µL plasma volumes[2][3].

Validation ParameterIloperidoneP88 MetaboliteP95 Metabolite
Linearity Range 0.01 – 6.0 ng/mL0.01 – 6.0 ng/mL0.01 – 6.0 ng/mL
Extraction Recovery > 84.0%> 84.0%> 84.0%
Intra-day Precision (CV%) 1.17 – 4.75%1.20 – 4.50%1.15 – 4.60%
Matrix Factor (IS-normalized) 0.97 – 1.030.97 – 1.030.97 – 1.03

Self-Validation Checkpoint: During routine analysis, monitor the absolute peak area of the Internal Standard (ILP-D3) across all samples. A variance of less than 15% across a 96-well plate confirms that the SPE extraction efficiency is uniform and that matrix effects have been successfully mitigated.

References

  • Jia, M., et al. (2013). "Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study." PubMed.
  • Parekh, J. M., et al. (2013). "Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study." PubMed.
  • Mutlib, A. E., & Strupczewski, J. T. (1995). "Picogram determination of iloperidone in human plasma by solid-phase extraction and by high-performance liquid chromatography-selected-ion monitoring electrospray mass spectrometry." SciSpace.
  • Unknown Authors (2025). "Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction." PMC.

Sources

Application

Application Note: A Robust UHPLC-MS/MS Method for the Quantification of the P88 Metabolite in Human Plasma

Abstract This application note details a comprehensive, validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the rapid and sensitive quantification of the P88 metabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the rapid and sensitive quantification of the P88 metabolite in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolomic studies. The methodology emphasizes a streamlined sample preparation using protein precipitation, a fast chromatographic separation on a polar-modified reversed-phase column, and highly selective detection with a triple quadrupole mass spectrometer. The causality behind each parameter selection is explained to provide a framework for adaptation to other similar small molecule metabolites. This method adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2]

Introduction

The quantitative analysis of drug metabolites in biological matrices is a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic candidate. The "P88 metabolite," a hypothetical but representative polar metabolite, presents analytical challenges common to this class of molecules, including poor retention on traditional C18 columns and potential matrix effects from endogenous plasma components.[3]

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times, making it ideal for high-throughput bioanalysis.[4] When coupled with tandem mass spectrometry (MS/MS), it provides unparalleled selectivity and sensitivity for quantifying low-concentration analytes in complex biological samples.

This guide provides a step-by-step protocol for analyzing the P88 metabolite, from sample preparation to data acquisition and analysis. It is built upon established principles of bioanalytical method development and validation to ensure the generation of reliable and reproducible data suitable for regulatory submission.[1][2][5]

Experimental

Materials and Reagents
  • Analytes: P88 Metabolite and its stable isotope-labeled internal standard (SIL-IS).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Optima LC/MS grade formic acid.[6]

  • Biological Matrix: Human plasma (K2-EDTA).

  • Equipment: Precision pipettes, microcentrifuge tubes, 96-well collection plates, vortex mixer, and a centrifuge capable of 4°C operation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis.[3][7] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping a wide range of analytes soluble.[8][9]

Protocol:

  • Allow all plasma samples, standards, and quality controls (QCs) to thaw at room temperature, followed by vortexing to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve the precipitation process and ensures the analyte is in a protonated state for positive ion mode mass spectrometry.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate for injection into the UHPLC-MS/MS system.

Workflow for Sample Preparation

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is add_acn 3. Add 200 µL Acetonitrile (0.1% FA) add_is->add_acn vortex 4. Vortex for 1 min add_acn->vortex centrifuge 5. Centrifuge at 14,000 rpm, 4°C vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer analysis Inject into UHPLC-MS/MS transfer->analysis

Caption: Protein precipitation workflow for P88 metabolite analysis.

UHPLC Parameters

The selection of the UHPLC column and mobile phase is critical for achieving good peak shape and retention for polar metabolites. A polar-modified C18 column is chosen here because it offers enhanced retention for polar compounds compared to standard C18 phases and is stable in highly aqueous mobile phases.[10][11] A gradient elution is employed to ensure efficient separation of the analyte from endogenous interferences and to reduce the total run time.[12][13]

Table 1: UHPLC System Parameters

ParameterValueRationale
UHPLC System A standard high-pressure system (e.g., Waters Acquity, Agilent 1290)Capable of handling the backpressures generated by sub-2 µm particle columns.
Analytical Column Polar-modified C18, 1.7 µm, 2.1 x 50 mm (e.g., Luna Omega Polar C18)[10]Provides enhanced retention for polar analytes and is 100% aqueous stable. The short length and small particle size enable fast and efficient separations.[14]
Column Temperature 40 °CReduces mobile phase viscosity, lowers backpressure, and can improve peak shape and separation efficiency.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid is a common modifier for positive mode MS as it aids in protonation.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase. Acetonitrile is preferred for its low viscosity and UV transparency.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis speed with system pressure.
Injection Volume 2 µLA small injection volume is crucial to prevent peak distortion and column overload, especially with the high efficiency of UHPLC columns.
Gradient Program See Table 2A gradient is necessary to elute the analyte with good peak shape while cleaning the column of more hydrophobic components.[12][15]

Table 2: Gradient Elution Program

Time (min)Flow Rate (mL/min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)Curve
0.000.598.02.06
0.200.598.02.06
1.500.55.095.06
2.000.55.095.06
2.100.598.02.06
3.000.598.02.06

Logical Flow of UHPLC Method Development

G cluster_dev Method Development Strategy Analyte Define Analyte Properties (P88 = Polar Metabolite) Column Select Column (Polar-Modified C18) Analyte->Column MobilePhase Choose Mobile Phase (Water/ACN + 0.1% FA) Column->MobilePhase Gradient Develop Gradient (Start High Aqueous) MobilePhase->Gradient Optimization Optimize Flow Rate & Temp (Balance Speed & Pressure) Gradient->Optimization Validation Method Validation Optimization->Validation

Caption: Strategy for UHPLC parameter selection for a polar metabolite.

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is tuned for the specific mass-to-charge ratio (m/z) of the P88 metabolite and its SIL-IS. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Table 3: Mass Spectrometry Parameters

ParameterValueRationale
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Waters, Agilent)The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[1]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules. Positive mode is chosen assuming the P88 metabolite contains a basic, protonatable site.
MRM Transitions Analyte and IS specificPrecursor ion (Q1) is the protonated molecule [M+H]+. The product ion (Q3) is a stable fragment generated by collision-induced dissociation.
Capillary Voltage 3500 VOptimized to achieve stable and efficient ionization.
Source Temperature 500 °CFacilitates desolvation of the ESI droplets.
Gas Flow Optimized for instrumentDesolvation and nebulizer gas flows are critical for sensitivity and must be optimized for the specific flow rate and mobile phase.
Collision Energy Optimized for each transitionThe energy applied in the collision cell (Q2) is optimized to maximize the production of the specific product ion for quantification.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[1][2][16] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.[9][17]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with an appropriate regression model.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

This application note presents a robust and sensitive UHPLC-MS/MS method for the quantification of the P88 metabolite in human plasma. The combination of a streamlined protein precipitation protocol, a fast separation on a polar-modified reversed-phase column, and selective MS/MS detection provides a high-throughput and reliable assay. The detailed explanation of the rationale behind the chosen parameters offers a solid foundation for researchers to adapt this method for other similar polar metabolites, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Sten-skov, K., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 975, 57-65. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • Perroud, B., et al. (2016). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Proteomics & Bioinformatics, 9(12), 289-294. [Link]

  • Shimadzu. (n.d.). Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. [Link]

  • Gilar, M., et al. (2007). Optimization of Gradient Elution in UPLC: A Core Study on the Separation of Homoserine Lactones. Journal of Liquid Chromatography & Related Technologies, 30(15), 2209-2226. [Link]

  • ResearchGate. (n.d.). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy | Request PDF. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. [Link]

  • LCGC International. (2025). The Secrets of Successful Gradient Elution. [Link]

  • Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. [Link]

  • Longdom Publishing. (n.d.). New Developed UHPLC Method for Selected Urine Metabolites. [Link]

  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • Labcompare.com. (2024). Buyer's Guide: HPLC/UHPLC for Metabolomics. [Link]

  • PMC. (2024). A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma. [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • ResearchGate. (n.d.). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography | Request PDF. [Link]

  • ACS Publications. (2006). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography. [Link]

  • ResearchGate. (n.d.). Ultra-high-pressure liquid chromatography (UHPLC) in method development | Request PDF. [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: (R)-Hydroxy Iloperidone (P88) Stability &amp; Storage

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the bioanalytical quantification of iloperidone's primary active metabolite, (R)-hydroxy iloperidone (P88), is not...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the bioanalytical quantification of iloperidone's primary active metabolite, (R)-hydroxy iloperidone (P88), is notoriously sensitive to pre-analytical variables. This guide provides a field-proven, self-validating framework to troubleshoot and prevent degradation during sample storage, extraction, and LC-MS/MS analysis.

Mechanistic Overview: The Causality of P88 Degradation

(R)-hydroxy iloperidone shares the benzisoxazole and piperidine pharmacophores of its parent compound but features an additional hydroxyl group in the R-isomer configuration. This specific structural profile introduces unique stability challenges. Understanding the causality behind its degradation is the first step in prevention:

  • Oxidative Susceptibility: The molecule is highly sensitive to strong oxidizing agents 1[1]. Oxidation can occur at the piperidine nitrogen or the hydroxylated moiety, leading to rapid N-dealkylation or the formation of oxidized byproducts.

  • Photolytic Cleavage: Similar to the parent drug, P88 requires strict protection from light and moisture2[2]. Unshielded UV/visible light exposure can induce cleavage of the benzisoxazole ring.

  • Thermal Kinetics: Elevated temperatures accelerate both oxidative and hydrolytic degradation pathways. In biological matrices (e.g., plasma, saliva), residual enzymatic activity combined with thermal stress rapidly diminishes P88 concentrations if not immediately quenched .

Pathway P88 (R)-hydroxy iloperidone (Intact Active Metabolite) Oxidation Oxidative Stress (O2 / Radical Exposure) P88->Oxidation Thermal Thermal/Photo Stress (UV Light / T > 15°C) P88->Thermal Deg1 N-dealkylation & Oxidized Byproducts Oxidation->Deg1 Deg2 Benzisoxazole Cleavage (Loss of Quantitation) Thermal->Deg2

Primary degradation pathways of (R)-hydroxy iloperidone during improper storage.

Troubleshooting FAQs

Q: Why am I seeing a steady decrease in P88 peak area across a 24-hour LC-MS/MS sequence? A: This is a classic signature of thermal degradation occurring post-extraction. While some antipsychotics can tolerate 15°C, P88 extracts are prone to subtle degradation over extended periods at this temperature. Solution: Maintain your autosampler at 4°C–8°C. Validation studies demonstrate that iloperidone metabolites maintain strict stability when refrigerated at 8°C or lower .

Q: How should I store my stock and working solutions to guarantee long-term stability? A: Temperature is the critical variable restricting kinetic energy. For long-term storage, stock solutions of P88 must be kept at -80°C, which guarantees stability for up to 2 years 3[3]. Storing at -20°C reduces the guaranteed shelf life to 1 year 3[3]. Always use amber glass vials to prevent photolytic degradation.

Q: Does freeze-thawing biological samples affect P88 recovery? A: P88 is relatively robust through standard freeze-thaw cycles if controlled properly. Data indicates stability after freeze-thaw cycles at -21°C. However, repeated cycling (>3 times) can cause protein precipitation in plasma, trapping the analyte and mimicking degradation. Solution: Aliquot samples into single-use vials prior to initial freezing at -80°C 4[4].

Quantitative Stability Data

The following table summarizes the validated storage conditions and expected stability windows for (R)-hydroxy iloperidone across different states to facilitate easy comparison for your lab protocols.

Sample StateStorage ConditionTemperatureMaximum Validated StabilityCausality for Limitation
Pure Stock Solution Amber Glass-80°C2 Years[3]Minimizes thermal kinetic energy
Working Solution Amber Glass-20°C1 Year[3]Slow oxidation over time
Plasma/Saliva Matrix Polypropylene-80°C> 30 Days[4]Quenches residual enzymatic activity
Extracted Sample Autosampler Vial4°C - 8°C24 - 48 HoursPrevents thermal degradation in solvent

Self-Validating Experimental Protocol: SLE Extraction of P88

To ensure trustworthiness in your analytical workflow, you must use a self-validating protocol . By incorporating a deuterated internal standard (e.g., P88-d3) 5[5] at the very beginning of the workflow, any degradation or loss during extraction will be proportionally mirrored by the internal standard. This keeps the area ratio constant and inherently validates the integrity of the method.

Step-by-Step Methodology:

  • Sample Thawing (Controlled): Thaw plasma aliquots on wet ice (0°C–4°C) to prevent thermal shock and enzymatic reactivation. Never thaw at room temperature.

  • Internal Standard Spiking (The Validation Check): Spike 10 µL of P88-d3 (100 ng/mL) into 100 µL of the biological sample.

    • Causality: Spiking before any manipulation ensures the IS undergoes the exact same oxidative/thermal stresses as the endogenous P88.

  • Pre-treatment: Add 100 µL of 0.1% Formic Acid in water to the sample.

    • Causality: Mild acidification disrupts protein binding without introducing strong oxidizing agents that would otherwise degrade P88 1[1].

  • Supported Liquid Extraction (SLE):

    • Load the pre-treated sample onto a 400 µL capacity SLE plate.

    • Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate loading, then wait 5 minutes for complete aqueous absorption into the diatomaceous earth.

  • Elution: Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE provides high recovery for benzisoxazole derivatives while leaving polar, potentially oxidative matrix components behind.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of ultra-pure Nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) 4[4].

  • Storage & Analysis: Transfer immediately to an autosampler maintained at 4°C.

Protocol Thaw 1. Thaw on Ice Prevents enzymatic degradation Spike 2. Spike P88-d3 IS Self-validating recovery check Thaw->Spike Pretreat 3. Acidify (0.1% FA) Disrupts protein binding Spike->Pretreat Extract 4. SLE Extraction MTBE Elution Pretreat->Extract Analyze 5. LC-MS/MS Autosampler at 4°C Extract->Analyze

Self-validating SLE workflow for (R)-hydroxy iloperidone quantification.

How to interpret your self-validation data:

References

  • PubChem, National Institutes of Health. "Iloperidone | C24H27FN2O4 | CID 71360 - PubChem - NIH". Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "eCopy, Inc. - accessdata.fda.gov (Iloperidone CMC Review)". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Simultaneous Quantification of Antipsychotic and Antiepileptic Drugs and Their Metabolites in Human Saliva Using UHPLC-DAD". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery in (R)-hydroxy iloperidone Extraction

Welcome to the technical support center for troubleshooting challenges in the extraction of (R)-hydroxy iloperidone. This guide is designed for researchers, scientists, and drug development professionals who are encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting challenges in the extraction of (R)-hydroxy iloperidone. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected recovery rates during their analytical and preparative workflows. Here, we will delve into the common pitfalls and provide systematic, evidence-based solutions to optimize your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: My recovery of (R)-hydroxy iloperidone is consistently low. What are the most likely causes?

Low recovery is a frequent issue in the extraction of drug metabolites. The primary reasons often revolve around suboptimal experimental conditions that fail to account for the physicochemical properties of the analyte and the complexity of the biological matrix. Key factors include:

  • Inefficient Protein Precipitation: (R)-hydroxy iloperidone, like its parent drug, is highly protein-bound in plasma (approximately 95%)[1][2]. Incomplete removal of proteins can trap the analyte, preventing its efficient extraction.

  • Incorrect pH of the Aqueous Phase: The extraction efficiency of ionizable compounds is highly dependent on the pH of the sample solution.[3][4] (R)-hydroxy iloperidone contains a basic piperidine nitrogen, making its solubility and partitioning behavior pH-sensitive.

  • Suboptimal Choice of Extraction Solvent/Sorbent: The polarity of the extraction solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) must be well-matched to the polarity of (R)-hydroxy iloperidone.[5][6]

  • Analyte Instability: Although iloperidone is relatively stable, its metabolites could be susceptible to degradation under harsh pH, temperature, or oxidative conditions.[7]

  • Formation of Emulsions (LLE): Biological matrices, rich in lipids and other endogenous compounds, can lead to the formation of stable emulsions during LLE, which can trap the analyte at the interface.

Troubleshooting Guides

Issue 1: Low Recovery After Protein Precipitation

Symptoms: You observe low recovery even before proceeding to LLE or SPE.

Underlying Principles: Protein precipitation works by adding a substance (typically an organic solvent or an acid) that disrupts the hydration layer around proteins, causing them to aggregate and precipitate.[8] If the analyte is strongly bound to these proteins, it can co-precipitate, leading to significant losses.[9]

Troubleshooting Protocol:

  • Re-evaluate Your Precipitating Agent:

    • Organic Solvents: Acetonitrile is a common and effective choice for precipitating plasma proteins, often yielding high protein removal efficiency (>96%) and good recovery of analytes.[9][10] Methanol is another option but may be less efficient at precipitating certain proteins.

    • Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are also effective but can sometimes lead to lower analyte recovery due to co-precipitation.[9] They can also alter the pH significantly, which might affect analyte stability.

  • Optimize the Precipitant-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[8] Experiment with different ratios to find the optimal balance between protein removal and analyte recovery.

  • Incorporate a pH Adjustment Step: Before adding the organic solvent, adjust the pH of the plasma sample to a level that disrupts the protein-analyte binding. For a basic compound like (R)-hydroxy iloperidone, slightly acidic conditions may help.

  • Enhance Mixing and Incubation: Ensure thorough mixing after adding the precipitant. A brief period of vortexing followed by a short incubation on ice can improve precipitation efficiency.[8]

Data-Driven Decision Making: Protein Precipitation Agents

Precipitating AgentTypical Ratio (Precipitant:Plasma)AdvantagesDisadvantages
Acetonitrile 3:1 to 4:1High protein removal efficiency, good analyte recovery for many compounds.[9][10]Can be less effective for very polar analytes.
Methanol 3:1 to 4:1Good for polar analytes.Generally less efficient at protein removal than acetonitrile.[8]
Trichloroacetic Acid (TCA) 1:2 (e.g., 10% TCA in water)Effective at protein removal.Can cause co-precipitation of analytes[9], may require pH readjustment.
Issue 2: Poor Recovery in Liquid-Liquid Extraction (LLE)

Symptoms: You have confirmed good recovery after protein precipitation, but the recovery after LLE is low.

Underlying Principles: LLE is based on the differential solubility of an analyte between two immiscible liquid phases (typically aqueous and organic). For a basic compound like (R)-hydroxy iloperidone, its partitioning behavior is governed by its pKa and the pH of the aqueous phase. Iloperidone has a pKa of 7.91[11]. The hydroxylated metabolite will have a similar, though slightly different, pKa. To efficiently extract it into an organic solvent, the aqueous phase should be at a pH where the analyte is in its neutral, more lipophilic form.

Troubleshooting Workflow for LLE:

Caption: Troubleshooting logic for low LLE recovery.

Step-by-Step LLE Optimization:

  • pH Adjustment:

    • To ensure (R)-hydroxy iloperidone is in its neutral form, adjust the pH of the aqueous sample to be at least 1.5 to 2 units above its pKa. A pH of 9.5 to 10 would be a good starting point.[4]

    • Use a suitable buffer (e.g., carbonate or phosphate buffer) to maintain a stable pH during extraction.

  • Solvent Selection:

    • The addition of a hydroxyl group to iloperidone will slightly increase its polarity. Therefore, the choice of extraction solvent is critical.

    • Start with a moderately polar, water-immiscible solvent. Ethyl acetate has been successfully used for the extraction of iloperidone and its metabolites.[12]

    • If recovery is still low, consider a more polar solvent or a mixture of solvents. For example, a mixture of dichloromethane and isopropanol can be effective for more polar basic compounds.

  • Addressing Emulsions:

    • If an emulsion forms at the interface, it can be difficult to separate the layers and can trap your analyte.

    • To break an emulsion:

      • Add a small amount of saturated sodium chloride (brine) solution.

      • Centrifuge the sample at a low speed.

      • Gently swirl the mixture instead of vigorous shaking during the extraction.

Issue 3: Low Recovery in Solid-Phase Extraction (SPE)

Symptoms: Your analyte is either not retained on the SPE cartridge or is not eluting properly.

Underlying Principles: SPE separates components of a mixture based on their physical and chemical properties. For (R)-hydroxy iloperidone, a reversed-phase or a mixed-mode cation exchange sorbent would be appropriate. Low recovery in SPE is often a result of an incorrect choice of sorbent, or suboptimal conditions for loading, washing, or elution.[5][13][14]

Systematic Approach to SPE Troubleshooting:

A crucial first step is to perform a fraction collection study to determine where the analyte is being lost.[15]

  • Collect Fractions:

    • Fraction 1: The sample effluent (flow-through) during loading.

    • Fraction 2: The wash solvent.

    • Fraction 3: The elution solvent.

  • Analyze Each Fraction: Quantify the amount of (R)-hydroxy iloperidone in each fraction.

Interpreting the Results:

  • Analyte in the Flow-Through (Fraction 1): This indicates poor retention.

    • Cause: The sorbent may not be appropriate, or the sample loading conditions are incorrect.

    • Solutions:

      • Check Sorbent Choice: For (R)-hydroxy iloperidone, a C8 or C18 reversed-phase sorbent is a good starting point. If retention is still poor, consider a mixed-mode cation exchange sorbent that provides both hydrophobic and ionic interactions.

      • Ensure Proper Conditioning: The sorbent must be properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or a weak buffer) before loading the sample.[13]

      • Adjust Sample pH: For reversed-phase SPE, the pH of the sample should be adjusted to keep the analyte in its neutral form (pH > pKa) to maximize hydrophobic retention. For cation exchange, the pH should be low enough to ensure the analyte is protonated (charged).

      • Reduce Sample Loading Flow Rate: A slower flow rate allows for more interaction time between the analyte and the sorbent.[3]

  • Analyte in the Wash Solvent (Fraction 2): The wash step is too harsh.

    • Cause: The organic content of the wash solvent is too high, causing premature elution of the analyte.

    • Solutions:

      • Decrease the percentage of organic solvent in the wash solution.

      • Ensure the pH of the wash solvent is appropriate to maintain the desired interaction (neutral for reversed-phase, charged for ion exchange).

  • Analyte Not Eluting (Low in Fraction 3): The elution solvent is too weak.

    • Cause: The elution solvent does not have sufficient strength to disrupt the analyte-sorbent interaction.

    • Solutions:

      • Increase Elution Solvent Strength: For reversed-phase SPE, increase the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile).

      • Modify Elution Solvent pH: Add a small amount of a modifier to the elution solvent. For a basic analyte on a reversed-phase column, adding a small amount of acid (e.g., formic acid) can help by protonating the analyte and reducing its hydrophobic retention. For a cation exchange sorbent, a basic modifier (e.g., ammonium hydroxide) will neutralize the analyte, disrupting the ionic interaction and facilitating elution.[5]

SPE Workflow Diagram:

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_outputs Outputs Condition Condition (e.g., Methanol) Equilibrate Equilibrate (e.g., Water) Condition->Equilibrate Load Load Sample (Adjusted pH) Equilibrate->Load Waste1 Waste (from Condition/Equilibrate) Equilibrate->Waste1 Wash Wash (Low % Organic) Load->Wash Waste2 Waste (from Load/Wash) Load->Waste2 Elute Elute (High % Organic +/- Modifier) Wash->Elute Wash->Waste2 Analyte Collected Analyte Elute->Analyte

Caption: A typical Solid-Phase Extraction (SPE) workflow.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 22). Phenomenex.
  • The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach.
  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023, February 24). Hawach Scientific.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275.
  • Iloperidone (Fanapt®). Texas Health and Human Services.
  • Iloperidone Pharmacokinetics. (2014, December 13). Psychopharmacology Institute.
  • Video: Extraction: Effects of pH. (2024, April 4). JoVE.
  • Jia, M., Li, J., He, X., Liu, M., Zhou, Y., Fan, Y., & Li, W. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 928, 52-57.
  • Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. (2024, December 23). MDPI.
  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. FOLIA.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 27). LCGC International.

Sources

Optimization

Technical Support Center: Optimizing HPLC/UHPLC Separation of Iloperidone and Hydroxy Iloperidone (P88)

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic challenges when quantifying t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic challenges when quantifying the atypical antipsychotic iloperidone and its primary active metabolites.

Mechanistic Foundations of Separation

To optimize a separation method, we must first understand the structural and metabolic causality dictating the analytes' behavior on a stationary phase. Iloperidone is a highly lipophilic parent compound. However, upon hepatic metabolism (primarily via CYP2D6), it undergoes hydroxylation to form hydroxy iloperidone (P88) and oxidation to form P95[1].

The addition of the hydroxyl group significantly increases the polarity of P88 compared to the parent drug. In Reversed-Phase Liquid Chromatography (RPLC), this polarity shift means P88 will interact less with the hydrophobic C18 stationary phase and elute significantly earlier than iloperidone.

Metabolism Ilo Iloperidone (Parent) m/z 427.2 Enzyme CYP2D6 / CYP3A4 Ilo->Enzyme Hepatic Metabolism P88 Hydroxy Iloperidone (P88) m/z 429.1 Enzyme->P88 Hydroxylation P95 Iloperidone Metabolite (P95) m/z 429.1 Enzyme->P95 Oxidation

Fig 1: Metabolic pathway of iloperidone highlighting the polarity-altering structural changes.

Method Development FAQs

Q1: Why is gradient elution strictly preferred over isocratic methods for this assay? A1: The polarity gap between P88 and parent iloperidone creates a chromatographic dilemma. If you use a low-organic isocratic method (e.g., 25% acetonitrile), P88 will resolve beautifully, but the highly lipophilic iloperidone will be retained on the column for an impractical amount of time, leading to severe peak broadening and sensitivity loss[2]. Conversely, a high-organic isocratic method will elute iloperidone sharply but cause P88 to co-elute with the solvent front and polar matrix interferences, leading to catastrophic ion suppression in MS/MS. A gradient elution solves this by utilizing a low-organic start to trap and resolve P88, followed by a rapid organic ramp to elute iloperidone sharply[1].

Q2: What is the optimal pH and buffer system to prevent peak tailing? A2: Both iloperidone and P88 contain basic nitrogen centers. At neutral pH, these amines can undergo secondary interactions with residual, unendcapped silanols on the silica backbone of the C18 column, causing severe peak tailing. To prevent this, the mobile phase must be acidified to keep the analytes fully protonated and to suppress silanol ionization. Using an aqueous phase of water with 0.1% formic acid (pH ~2.7) or 5 mM ammonium formate buffered to pH 4.8 is highly recommended[1][2].

Q3: How do I eliminate matrix effects from biological samples (e.g., plasma)? A3: Simple protein precipitation often leaves behind phospholipids that co-elute with P88. To ensure a clean baseline, utilize Supported Liquid Extraction (SLE) using dichloromethane[3] or Liquid-Liquid Extraction (LLE) using ethyl acetate[2]. These techniques selectively extract the analytes while leaving polar matrix components behind.

Step-by-Step Methodology: Validated UHPLC-MS/MS Protocol

The following protocol is a self-validating workflow optimized for the simultaneous quantification of iloperidone, P88, and P95 in biological matrices[1].

Workflow N1 1. Sample Extraction (LLE / SLE) N2 2. Column Chemistry (BEH C18, 1.7 µm) N1->N2 N3 3. Mobile Phase (0.1% FA / Acetonitrile) N2->N3 N4 4. Gradient Optimization (10% to 90% Organic) N3->N4 N5 5. MS/MS Detection (Positive ESI MRM) N4->N5

Fig 2: End-to-end analytical workflow for iloperidone and metabolite quantification.

Step 1: Sample Preparation (SLE)
  • Aliquot 100 µL of plasma into a microtube.

  • Spike with 10 µL of Internal Standard (IS) and 300 µL of 1% aqueous formic acid to disrupt protein binding[3].

  • Load the mixture onto an SLE+ cartridge and allow 10 minutes for absorption onto the diatomaceous earth.

  • Elute analytes using 2 x 1.0 mL of dichloromethane[3].

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Setup
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1].

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A (Organic): 100% Acetonitrile[1].

  • Mobile Phase B (Aqueous): Water containing 0.1% Formic Acid[1].

  • Flow Rate: 0.40 mL/min[1].

Step 3: Gradient Elution Profile

This specific gradient ensures the retention of P88 during the first 0.5 minutes, followed by a steep ramp to elute iloperidone[1].

Time (min)% Mobile Phase A (Organic)% Mobile Phase B (Aqueous)Curve Profile
0.010%90%Initial
0.510%90%Isocratic hold (Retains P88)
1.090%10%Linear ramp (Elutes parent)
1.490%10%Column wash
1.510%90%Return to initial
2.010%90%Re-equilibration
Step 4: MS/MS Detection Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM)[1][2].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Purpose
Iloperidone 427.06261.04Quantifier[1]
Hydroxy Iloperidone (P88) 429.05190.00Quantifier[1]
Metabolite P95 429.01261.04Quantifier[1]
Step 5: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject a mixed standard of Iloperidone, P88, and P95 at the Mid-QC level.

  • Acceptance Criterion 1 (Resolution): The chromatographic resolution ( Rs​ ) between P88 and P95 must be ≥1.5 . If not, decrease the initial organic concentration to 5%.

  • Acceptance Criterion 2 (Peak Symmetry): The tailing factor ( Tf​ ) for iloperidone must be ≤1.5 . If Tf​>1.5 , verify the pH of the aqueous mobile phase is strictly ≤3.0 to ensure silanol suppression.

  • Acceptance Criterion 3 (Precision): %RSD of peak areas across 5 replicate injections must be ≤2.0% .

Troubleshooting Matrix

Observed IssueScientific Root CauseCorrective Action
P88 co-elutes with the solvent front The initial organic concentration is too high, overpowering the weak hydrophobic interaction of the hydroxylated metabolite.Decrease Mobile Phase A to 5-10% during the first 0.5 minutes of the gradient[1].
Severe peak tailing for Iloperidone Secondary interactions between the basic nitrogen of iloperidone and ionized silanols on the stationary phase.Ensure Mobile Phase B contains 0.1% Formic Acid. Consider switching to a highly endcapped column (e.g., BEH C18)[1].
Retention time drift across a batch Inadequate column re-equilibration time between gradient runs.Extend the re-equilibration step (1.5 to 2.0 min) by an additional 0.5 minutes to ensure at least 3 column volumes of initial mobile phase pass through.
Low MS/MS sensitivity for P88 Ion suppression from co-eluting matrix phospholipids (m/z 184 transition).Switch from standard protein precipitation to Supported Liquid Extraction (SLE) using dichloromethane[3].

References

  • Source: nih.
  • Source: nih.
  • Source: oup.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio for (R)-hydroxy iloperidone Mass Spectrometry

Introduction Welcome to the technical support center dedicated to enhancing the mass spectrometric analysis of (R)-hydroxy iloperidone. Iloperidone is an atypical antipsychotic agent, and its metabolism leads to several...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center dedicated to enhancing the mass spectrometric analysis of (R)-hydroxy iloperidone. Iloperidone is an atypical antipsychotic agent, and its metabolism leads to several metabolites, including the pharmacologically active (R)-hydroxy iloperidone.[1] Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development.[2][3]

A key challenge in bioanalysis is achieving a high signal-to-noise (S/N) ratio, which is a critical measure of an analytical method's sensitivity.[4] A low S/N ratio can compromise the limit of detection (LOD) and limit of quantification (LOQ), leading to unreliable data.[5][6] This guide provides a structured, in-depth approach to troubleshooting and improving the S/N ratio for (R)-hydroxy iloperidone analysis, drawing from established principles of mass spectrometry and practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the mass spectrometry of (R)-hydroxy iloperidone in a question-and-answer format.

Category 1: Understanding the Basics of Signal & Noise
Q1: What is the signal-to-noise ratio (S/N) and why is it a critical parameter in the mass spectrometry of (R)-hydroxy iloperidone?

The signal-to-noise ratio (S/N) is a fundamental figure of merit in analytical chemistry that compares the level of the desired signal to the level of background noise.[4] In the context of mass spectrometry, the 'signal' is the instrument's response to the (R)-hydroxy iloperidone ions being measured, while the 'noise' is the random fluctuation in the baseline signal when no analyte is present.[7]

Why it's critical:

  • Sensitivity and Detection Limits: A higher S/N ratio directly translates to better sensitivity, allowing for the detection and quantification of (R)-hydroxy iloperidone at lower concentrations.[5] Regulatory bodies like the European Medicines Agency (EMA) and the US Environmental Protection Agency (EPA) consider a signal-to-noise ratio of 3:1 to be generally acceptable for estimating the limit of detection (LOD).[6]

  • Data Accuracy and Precision: High background noise can obscure the true analyte signal, leading to inaccuracies and poor precision in quantification, especially for samples near the lower limit of quantification (LLOQ).[8]

  • Method Robustness: A method with a consistently high S/N ratio is more robust and reliable for routine analysis in a high-throughput environment.[9]

Q2: What are the primary sources of noise in an LC-MS/MS system?

Noise in an LC-MS/MS system can be broadly categorized into two types: electronic noise and chemical noise.

  • Electronic Noise: This is inherent to the electronic components of the mass spectrometer and detector system. It is typically constant and can be observed even when there is no solvent flow.[10]

  • Chemical Noise: This is the more common and problematic source of noise in bioanalysis. It arises from un-ionized or partially separated components in the sample matrix that reach the detector.[11][12] Common sources include:

    • Mobile Phase Impurities: Contaminants in solvents, water, or additives (e.g., salts, plasticizers).[13][14]

    • Matrix Effects: Co-eluting endogenous substances from the biological matrix (e.g., phospholipids, salts, proteins) that suppress or enhance the ionization of (R)-hydroxy iloperidone.[9][15]

    • System Contamination: Residues from previous analyses, column bleed, or buildup in the ion source.[14][16]

    • Gas Impurities: Impurities in the nitrogen gas used for nebulization and drying.[17]

Category 2: Systematic Troubleshooting of Poor S/N Ratio
Q3: My S/N ratio for (R)-hydroxy iloperidone is unacceptably low. Where do I start troubleshooting?

A systematic approach is crucial to efficiently identify and resolve the root cause of a low S/N ratio. The following workflow helps to isolate the problem, starting from the mass spectrometer and working backward to the sample preparation.

cluster_0 A Start: Low S/N Ratio Observed B 1. Differentiate Noise Source (Chemical vs. Electronic) A->B C Electronic Noise Suspected (Noise persists with no flow/spray) B->C Yes D Chemical Noise Suspected (Noise disappears with no flow/spray) B->D No E Contact Service Engineer for MS Detector/Electronics Check C->E F 2. Isolate Chemical Noise Origin (LC vs. MS Source) D->F G MS Source Contamination F->G Noise with direct infusion (No LC flow) H LC System/Sample Issue F->H Noise only with LC flow I Clean Ion Source (Capillary, Cone, Lens) G->I J 3. Evaluate LC System H->J O Review Sample Preparation Optimize MS Parameters I->O K Mobile Phase/Column Contamination J->K High baseline on blank run L Sample-Related Issue J->L Noise specific to sample injection M Prepare Fresh Mobile Phase Flush System, Check Column K->M N 4. Optimize Sample Prep & Method L->N M->O N->O cluster_1 A Start: Prepare Standard Solution (~100 ng/mL in 50:50 ACN:H2O) B Infuse solution via syringe pump (e.g., 10 µL/min) into MS source A->B C Set MS to monitor precursor ion (e.g., m/z 429.1 for P88/P95) B->C D Optimize Spray Voltage C->D E Optimize Nebulizer/Sheath Gas D->E Vary voltage to maximize signal stability and intensity F Optimize Drying/Aux Gas & Temp E->F Adjust gas flow for stable spray and maximum intensity G Record Optimal Parameters F->G Adjust gas flow and temp for efficient desolvation

Sources

Optimization

overcoming chiral inversion issues during (R)-hydroxy iloperidone synthesis

Welcome to the Technical Support Center for the synthesis of (R)-hydroxy iloperidone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (R)-hydroxy iloperidone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to chiral integrity during the synthesis of this active pharmaceutical ingredient (API).

Introduction

(R)-hydroxy iloperidone, also known as P88, is a critical active metabolite of the atypical antipsychotic drug iloperidone.[1][2][3] The stereospecific synthesis of the (R)-enantiomer is paramount to ensure its desired pharmacological activity and to meet stringent regulatory requirements. A primary challenge in its synthesis is preventing chiral inversion, which can lead to the formation of the undesired (S)-enantiomer, impacting the purity and efficacy of the final product.

This guide provides practical, experience-based advice to help you navigate and overcome common issues related to maintaining the stereochemical integrity of (R)-hydroxy iloperidone during its synthesis.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Question 1: What are the primary causes of chiral inversion during the synthesis of (R)-hydroxy iloperidone?

Chiral inversion, or epimerization at the stereocenter bearing the hydroxyl group, is a significant challenge. The primary causes are typically related to the reaction conditions and the stability of intermediates during the synthesis.

  • Mechanism of Inversion: The most common pathway for chiral inversion of a secondary alcohol like (R)-hydroxy iloperidone involves an oxidation-reduction equilibrium. Traces of oxidizing agents can convert the desired (R)-alcohol back to the prochiral ketone precursor. Subsequent non-stereoselective reduction can then yield a racemic or enriched mixture of both (R) and (S)-enantiomers.

  • Reaction Conditions:

    • Temperature: Elevated temperatures can provide the activation energy needed for side reactions that lead to epimerization.[4]

    • pH: Both strongly acidic and basic conditions can catalyze the enolization of the ketone precursor, which can lead to racemization if the ketone is reformed.

    • Reagents: The choice of reducing agent and other reagents in the reaction mixture can influence the stereochemical outcome. Some reagents may not be sufficiently selective, or they may introduce impurities that catalyze side reactions.

Question 2: How can I minimize epimerization during the stereoselective reduction of the ketone precursor?

The stereoselective reduction of the ketone precursor is the most critical step for establishing the desired (R)-stereochemistry. Several methods can be employed to achieve high enantioselectivity.

The choice of a suitable chiral reducing agent or catalyst is crucial for achieving high enantiomeric excess (e.e.).

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): This is a widely used and effective method for the enantioselective reduction of ketones.[5][6]

    • Catalyst System: A common system involves a Ruthenium(II) catalyst with a chiral diamine ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source like formic acid or isopropanol.

    • Mechanism: The chiral catalyst creates a chiral environment around the ketone, favoring the delivery of the hydride from one face of the carbonyl group, leading to the desired (R)-alcohol.

  • Chiral Borane Reductions (e.g., Midland Alpine Borane Reduction): These reagents can provide good to excellent enantioselectivity for the reduction of certain ketones.[5]

    • Reagent: B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®) is a commercially available chiral reducing agent derived from (+)-α-pinene.

    • Considerations: The steric bulk of the ketone substrate can influence the effectiveness of this reagent.

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer high stereoselectivity and operate under mild reaction conditions.[7][8][9]

  • Enzyme Selection: A wide range of commercially available KREDs can be screened to find one with the desired selectivity for the iloperidone ketone precursor. These enzymes often exhibit high enantioselectivity (>99% e.e.).[8]

  • Cofactor Recycling: KREDs typically require a nicotinamide cofactor (NADH or NADPH). A cofactor recycling system, such as using a secondary alcohol (e.g., isopropanol) and a corresponding dehydrogenase, is often employed to make the process more cost-effective.[8]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Iloperidone Ketone Precursor

  • Inert Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen), add the iloperidone ketone precursor (1.0 eq) and the Ru(II)-chiral diamine catalyst (e.g., [RuCl₂(R,R)-TsDPEN(p-cymene)]) (0.01-0.001 eq) to a suitable degassed solvent (e.g., a mixture of formic acid and triethylamine (5:2 ratio)).

  • Temperature Control: Maintain the reaction temperature at a controlled, low temperature (e.g., 0-25 °C) to minimize side reactions.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (R)-hydroxy iloperidone.

  • Chiral Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or chiral Supercritical Fluid Chromatography (SFC).

Question 3: I am observing the formation of the (S)-enantiomer during a Mitsunobu reaction intended to introduce a different functional group. How can this be happening and how can I prevent it?

The Mitsunobu reaction is a powerful tool for nucleophilic substitution of alcohols, and it characteristically proceeds with a complete inversion of stereochemistry.[10][11][12][13][14] If you are starting with a chiral alcohol and observing the product of a double inversion (retention of the original stereochemistry), it is likely that the starting material is undergoing chiral inversion prior to the desired reaction.

  • Potential Issue: If your (R)-hydroxy iloperidone starting material contains some of the prochiral ketone as an impurity, the Mitsunobu conditions themselves will not affect the ketone. However, if the reaction conditions are harsh (e.g., elevated temperature for a prolonged period), you might be promoting the oxidation of the (R)-alcohol to the ketone, which can then be non-selectively reduced back to a mixture of (R) and (S) alcohols.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the starting (R)-hydroxy iloperidone is of high chiral and chemical purity. Use a freshly purified batch for the Mitsunobu reaction.

  • Reaction Conditions:

    • Temperature: Perform the Mitsunobu reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).[14]

    • Reagent Addition: Add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) slowly to the reaction mixture to maintain better temperature control.[14]

  • Protecting Groups: If the hydroxyl group is not the intended site of reaction, consider protecting it with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether, before proceeding with subsequent transformations.[15][16][17][18][19]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to monitor chiral purity during the synthesis of (R)-hydroxy iloperidone?

A1: Chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining the enantiomeric purity of chiral compounds like (R)-hydroxy iloperidone.[20] Capillary Electrophoresis (CE) with a chiral selector can also be a powerful technique.[20] For structural confirmation and to rule out other impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be used, sometimes with chiral shift reagents.[21]

Q2: Are there alternative synthetic routes that can circumvent the chiral reduction step?

A2: While the stereoselective reduction of the prochiral ketone is a very common and direct approach, other strategies could be envisioned, such as:

  • Chiral Pool Synthesis: Starting from a readily available chiral building block that already contains the desired (R)-configured stereocenter. This would involve a different overall synthetic strategy.

  • Asymmetric Synthesis: Building the chiral center through an asymmetric reaction other than reduction, for example, an enantioselective aldol reaction or an asymmetric addition of an organometallic reagent to an aldehyde precursor.

Q3: How can I effectively remove the undesired (S)-enantiomer if it is formed?

A3: If a mixture of enantiomers is produced, several methods can be used for resolution:

  • Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate the (R) and (S)-enantiomers.

  • Diastereomeric Crystallization: The enantiomeric mixture can be reacted with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Q4: What is the significance of using protecting groups in the synthesis of (R)-hydroxy iloperidone?

A4: Protecting groups are temporary modifications of a functional group to prevent it from reacting in a subsequent step.[17] In the context of (R)-hydroxy iloperidone synthesis, a protecting group could be used on the hydroxyl group to:

  • Prevent it from being oxidized back to the ketone.

  • Avoid its participation in unwanted side reactions when modifying other parts of the molecule. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and ethers (e.g., THP, MOM).[15][16][18][19] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Visualizations

Chiral_Inversion_Pathway R_Alcohol (R)-hydroxy iloperidone (Desired Product) Ketone Prochiral Ketone Precursor R_Alcohol->Ketone Oxidation (Side Reaction) Ketone->R_Alcohol Stereoselective Reduction (Desired) S_Alcohol (S)-hydroxy iloperidone (Undesired Enantiomer) Ketone->S_Alcohol Non-selective Reduction

Caption: Potential pathway for chiral inversion during synthesis.

Troubleshooting_Workflow Start Chiral Inversion Observed Check_Purity Verify Chiral Purity of Starting Material Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Reagents) Check_Purity->Optimize_Conditions Purity Confirmed Consider_Protecting_Group Consider Protecting Group Strategy Optimize_Conditions->Consider_Protecting_Group Inversion Persists Success Chiral Purity Achieved Optimize_Conditions->Success Successful Alternative_Route Explore Alternative Synthetic Route Consider_Protecting_Group->Alternative_Route Not Feasible Consider_Protecting_Group->Success Successful Resolution Perform Chiral Resolution Alternative_Route->Resolution Not Feasible Resolution->Success Successful

Caption: Troubleshooting decision workflow for chiral inversion issues.

References

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • PMC. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • PMC. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. [Link]

  • RSC Publishing. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • PMC. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]

  • ACS Publications. Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Jack Westin. Protecting Groups - Organic Chemistry. [Link]

  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • PMC - NIH. Epimerisation in Peptide Synthesis. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • SlideShare. Epimerization of Peptide. [Link]

  • FDA. Clinical Pharmacology/Biopharmaceutics Review - eCopy, Inc. [Link]

  • International Journal of Current Advanced Research. Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. [Link]

  • Psychopharmacology Institute. Iloperidone Pharmacokinetics. [Link]

  • AIR Unimi. Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. Novel process for iloperidone synthesis. [Link]

  • ResearchGate. New synthetic process of iloperidone. [Link]

  • Google Patents. US20130261308A1 - One-pot process for the synthesis of iloperidone.
  • PMC. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. [Link]

  • Google Patents. WO2011154860A1 - An improved process for preparing iloperidone.
  • ClinPGx. Annotation of FDA Label for iloperidone and CYP2D6. [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Google Patents.
  • ResearchGate. Enantioselective synthesis of compound. [Link]

  • ResearchGate. (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. [Link]

  • PubMed. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. [Link]

  • Bentham Science Publishers. From Chiral Drugs to Chiral Metabolites: The NMR Approach. [Link]

  • accessdata.fda.gov. eCopy, Inc. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing C18 Retention of (R)-hydroxy iloperidone by Adjusting Mobile Phase pH

Welcome to the technical support center for the chromatographic analysis of (R)-hydroxy iloperidone. This guide provides in-depth, science-backed answers and troubleshooting protocols for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (R)-hydroxy iloperidone. This guide provides in-depth, science-backed answers and troubleshooting protocols for researchers, scientists, and drug development professionals working on the reversed-phase separation of this critical analyte on C18 columns. Here, we move beyond simple instructions to explain the 'why' behind the 'how,' ensuring your methods are both effective and robust.

Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH the most critical parameter for retaining (R)-hydroxy iloperidone on a C18 column?

Answer: The retention of (R)-hydroxy iloperidone, an active metabolite of the atypical antipsychotic iloperidone, is fundamentally governed by its acid-base properties.[1][2][3][4] Iloperidone is a weakly basic compound with a reported pKa of 7.91 for the parent drug.[5] (R)-hydroxy iloperidone shares the same core structure, including the basic piperidinyl nitrogen, which is the primary site of protonation.

In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the C18 stationary phase. The ionization state of an analyte dramatically alters its polarity and, therefore, its hydrophobicity.

  • At High pH (pH > pKa + 2): The piperidinyl nitrogen is in its neutral, non-ionized form. The molecule is more hydrophobic (less polar) and will strongly interact with the C18 stationary phase, leading to longer retention times .

  • At Low pH (pH < pKa - 2): The piperidinyl nitrogen becomes protonated, acquiring a positive charge. This ionized form is significantly more polar (less hydrophobic) and has a reduced affinity for the non-polar C18 phase, resulting in shorter retention times .[6][7]

Controlling the pH, therefore, allows you to directly control the ionization state of (R)-hydroxy iloperidone, making it the most powerful tool for adjusting its retention time and ensuring a reproducible separation.[8] Operating at a pH far from the pKa (at least 2 pH units away) is crucial to prevent split peaks, which can occur when both ionized and non-ionized forms of the analyte exist in significant concentrations.[6]

cluster_0 High pH (e.g., pH 10) cluster_1 Low pH (e.g., pH 3) High_pH Neutral Form (More Hydrophobic) Long_RT Strong C18 Interaction (Long Retention Time) High_pH->Long_RT Favors Low_pH Ionized (Protonated) Form (More Polar) Short_RT Weak C18 Interaction (Short Retention Time) Low_pH->Short_RT Favors Analyte (R)-hydroxy iloperidone pKa ≈ 7.9 Analyte->High_pH pH >> pKa Analyte->Low_pH pH << pKa

Caption: Ionization state of (R)-hydroxy iloperidone vs. mobile phase pH.

Troubleshooting Guides
Issue 1: My peak for (R)-hydroxy iloperidone is tailing severely.

Scenario: You are running a method at a neutral pH (e.g., pH 6-7) and observe a peak with a tailing factor > 1.5.

Root Cause Analysis: Peak tailing for basic compounds like (R)-hydroxy iloperidone is a classic problem in reversed-phase HPLC.[9][10][11] It is primarily caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 packing material.[12] These ionic interactions are a different, stronger retention mechanism than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind on the column, resulting in a tailed peak.

Solutions & Protocols:

1. Operate at a Low pH (The Recommended Approach): The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups.[13] By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of silanol groups will be protonated (Si-OH) and therefore neutral.[12][14] This prevents the ionic interaction with your protonated basic analyte, leading to a sharp, symmetrical peak.

Protocol: Preparing a Low pH Phosphate Buffer

  • Target: Prepare 1 L of a 20 mM potassium phosphate buffer at pH 3.0.

  • Reagents: Monobasic potassium phosphate (KH₂PO₄), o-Phosphoric acid (~85%).

  • Procedure:

    • Weigh out the required amount of KH₂PO₄ (M.W. = 136.09 g/mol ). For 1L of 20mM solution: 0.020 mol/L * 136.09 g/mol = 2.72 g.

    • Dissolve the KH₂PO₄ in ~950 mL of HPLC-grade water.

    • Place a calibrated pH electrode in the solution while stirring.

    • Slowly add o-Phosphoric acid dropwise until the pH meter reads 3.0.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

    • Filter the buffer through a 0.22 µm membrane filter before use.

2. Use a High pH Stable Column (Alternative Approach): If your separation requires a higher pH to retain other components or achieve a specific selectivity, you can work at a pH > 10. At this high pH, the (R)-hydroxy iloperidone will be in its neutral form, preventing ionic interactions. However, this requires a specialized C18 column designed for high pH stability, as standard silica columns will dissolve above pH 8.[15]

Parameter Low pH (2.5 - 3.5) Mid pH (5 - 7) High pH (>10)
Analyte State Ionized (Positively Charged)Mixed or IonizedNeutral
Silanol State Neutral (Protonated)Partially Ionized (Negative)Fully Ionized (Negative)
Expected Peak Shape Symmetrical Tailing Symmetrical
Retention ShorterVariableLonger
Column Choice Standard Silica C18Not RecommendedHigh-pH Stable C18
Issue 2: My retention time is unstable and drifting between injections.

Scenario: You are using a mobile phase with a pH of 7.5, close to the analyte's pKa, and notice retention times shifting significantly.

Root Cause Analysis: Operating at a mobile phase pH close to the analyte's pKa is the leading cause of non-robust and irreproducible methods.[16] The Henderson-Hasselbalch equation shows that when pH = pKa, the analyte exists as a 50:50 mixture of its ionized and non-ionized forms. In this region, even minute changes in mobile phase pH (e.g., from CO₂ absorption from the air, or slight inaccuracies in buffer preparation) will cause a large shift in the ratio of these two forms. This shift directly translates to a significant change in retention time, making the method unreliable.

Solution & Workflow:

The solution is to perform a pH scouting experiment to identify a pH that provides stable retention and good peak shape. The goal is to work in a pH region where the analyte is fully in one form—either fully ionized or fully neutral. A rule of thumb is to select a pH that is at least 2 units away from the pKa.[6][17][18]

Protocol: pH Scouting Experiment

  • Buffer Preparation: Prepare a series of identical mobile phase compositions (e.g., 20 mM buffer:Acetonitrile 70:30) but adjust the aqueous buffer component to different pH values. Recommended scouting range for (R)-hydroxy iloperidone:

    • pH 3.0 (e.g., Phosphate or Formate buffer)

    • pH 4.5 (e.g., Acetate buffer)

    • pH 6.0 (e.g., Phosphate buffer)

    • pH 10.0 (e.g., Ammonium bicarbonate, requires a high-pH stable column)

  • Column Equilibration: For each pH condition, equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Injection & Data Collection: Inject your standard of (R)-hydroxy iloperidone at each pH and record the retention time (RT), tailing factor (Tf), and theoretical plates (N).

  • Analysis: Plot RT vs. pH. You will observe a sigmoidal curve. The flat regions at the low and high ends of the curve represent pH values where retention is stable. Select an operating pH from one of these stable regions. For (R)-hydroxy iloperidone, the low pH region (pH 2.5-4.0) is typically ideal for standard silica C18 columns.

Caption: Experimental workflow for pH scouting and optimization.

Reference List
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website.

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from PharmaCores website.

  • Wonda Science. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from Wonda Science website.

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website.

  • Danielak, D., et al. (2024, December 23). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI.

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent Technologies website.

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from ACE-HPLC website.

  • Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from Farmatel website.

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from KNAUER website.

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from Biotage website.

  • Gallardo, V., et al. (2004, March 15). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A.

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from uHPLCs website.

  • Texas Health and Human Services. (n.d.). Iloperidone (Fanapt®). Retrieved from Texas HHS website.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website.

  • ResearchGate. (2004, March 15). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. Retrieved from ResearchGate.

  • Restek Corporation. (2018, January 4). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.

  • PharmaCompass. (n.d.). Iloperidone. Retrieved from PharmaCompass website.

  • Weiden, P. J., & Bishop, J. R. (n.d.). Iloperidone for schizophrenia. Current Psychiatry.

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website.

  • Cumpston, K. L. (n.d.). Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia. P T.

  • Esteve,-Romero, J., et al. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI.

  • Psychopharmacology Institute. (2014, December 13). Iloperidone Pharmacokinetics. Retrieved from Psychopharmacology Institute website.

  • U.S. Food and Drug Administration. (2009, January 15). Clinical Pharmacology/Biopharmaceutics Review. Retrieved from FDA website.

  • Shimadzu. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from Shimadzu website.

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from Phenomenex website.

Sources

Optimization

Technical Support Center: Solubilizing (R)-Hydroxy Iloperidone in Aqueous Buffers

Welcome to the Application Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of (R)-hydroxy iloperidone (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of (R)-hydroxy iloperidone (also known as P88), the major active metabolite of the atypical antipsychotic iloperidone.

Because (R)-hydroxy iloperidone is a notoriously difficult compound to keep in solution under physiological conditions, this guide bypasses generic advice to provide you with mechanistically grounded, self-validating troubleshooting strategies.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does (R)-hydroxy iloperidone crash out of solution immediately upon dilution into my physiological buffer (pH 7.4)? A1: The causality lies in the drug's inherent physicochemical profile. (R)-hydroxy iloperidone belongs to the Biopharmaceutics Classification System (BCS) Class II, meaning it possesses high membrane permeability but inherently poor aqueous solubility[1]. It is a weak base with a pKa of approximately 7.69 to 7.91[1][2]. At a physiological pH of 7.4, the molecule is predominantly in its un-ionized, highly lipophilic state (LogP ~2.57 to 4.43). When introduced to a neutral aqueous environment like phosphate-buffered saline (PBS), the hydrophobic benzisoxazole and piperidine moieties rapidly aggregate to minimize contact with water, leading to immediate precipitation[1][3].

Q2: I need to dose animals intravenously/intraperitoneally. What is the most reliable vehicle that avoids precipitation without using highly toxic solvents? A2: For immediate in vivo dosing, you must use a multi-component co-solvent and surfactant system. This approach strategically lowers the dielectric constant of the vehicle while providing steric stabilization. A validated protocol utilizes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear, stable solution at ≥ 2.5 mg/mL[4]. Mechanistically, DMSO disrupts the drug's crystal lattice, PEG300 acts as a transitional co-solvent, and Tween-80 forms protective micelles around the drug molecules to prevent nucleation as the aqueous saline is introduced.

Q3: Co-solvents are interfering with my in vitro cell culture assays. How can I achieve high aqueous solubility in an organic-free system? A3: The gold standard for organic-solvent-free solubilization of BCS Class II antipsychotics is cyclodextrin complexation. Utilizing Sulfobutyl ether-β-cyclodextrin (SEβCD) or Hydroxypropyl-β-cyclodextrin (HPβCD) allows you to trap the hydrophobic regions of (R)-hydroxy iloperidone inside the cyclodextrin's hydrophobic cavity[3][5]. Because the exterior of the cyclodextrin torus is highly hydrophilic, the resulting 1:1 inclusion complex becomes highly water-soluble and is generally well-tolerated by cell cultures[3].

Q4: My cyclodextrin complexation efficiency is still too low. How can I optimize the inclusion yield? A4: You can force higher complexation efficiency by forming "ternary complexes" using auxiliary agents. Adding a small organic acid, such as Tartaric acid, lowers the microenvironmental pH during the kneading process. This artificially increases the ionized fraction of the weakly basic drug, which synergistically enhances its affinity for the HPβCD cavity[5]. Additionally, incorporating a surfactant like Kolliphor P-188 reduces interfacial tension, further driving the drug into the cyclodextrin cavity[5].

Part 2: Strategic Workflows & Quantitative Data

To select the appropriate solubilization strategy, consult the decision matrix below based on your target application.

G Start Solubilization of (R)-Hydroxy Iloperidone Assay Target Application? Start->Assay InVitro In Vitro Assays (Cell Culture) Assay->InVitro InVivo In Vivo Dosing (Animal Models) Assay->InVivo Cosolvent Co-solvent System (DMSO/PEG/Tween) InVitro->Cosolvent If tolerated Cyclo Cyclodextrin Complex (HPβCD / SEβCD) InVitro->Cyclo Organic-free Acidic Acidic Buffer (pH < 5.0) InVitro->Acidic pH tolerant InVivo->Cosolvent Acute dosing InVivo->Cyclo High bioavailability Nano Nanosuspension (Probe Sonication) InVivo->Nano Sustained release

Decision matrix for selecting (R)-hydroxy iloperidone solubilization strategies.

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyReagents / MethodMax Achievable ConcentrationKey MechanismBest Use Case
pH Adjustment [3]0.1 N HCl or Acetate Buffer (pH 4.5)ModerateIonization of basic amine (pKa ~7.8)Gastric dissolution simulation
Co-Solvent / Surfactant [4]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLDielectric constant reduction & micellar stabilizationAcute in vivo IV/IP dosing
Cyclodextrin Complexation [3][5]SEβCD or HPβCD (1:1 Molar Ratio)High (Dependent on CD conc.)Host-guest hydrophobic cavity inclusionIn vitro cell assays & oral dosing
Nanosuspension [6]Solvent-antisolvent precipitation + Probe Sonication~164.3 µg/mL (Saturation)Particle size reduction (~286 nm) increases surface areaSustained release & bioavailability

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Co-Solvent Vehicle for In Vivo Dosing (≥ 2.5 mg/mL)

This protocol utilizes a sequential addition method to prevent solvent shock and premature nucleation[4].

  • Primary Solubilization: Weigh 2.5 mg of (R)-hydroxy iloperidone powder. Add 100 µL of pure, anhydrous DMSO. Vortex vigorously until the powder is completely dissolved into a clear stock solution (25.0 mg/mL).

  • Co-solvent Transition: To the 100 µL DMSO stock, add 400 µL of PEG300. Pipette up and down to mix evenly. Mechanistic note: PEG300 acts as a thermodynamic bridge between the highly organic DMSO and the aqueous phase.

  • Surfactant Stabilization: Add 50 µL of Tween-80 to the mixture. Vortex for 30 seconds. The Tween-80 will coat the solvated drug molecules, preparing them for aqueous exposure.

  • Aqueous Dilution: Slowly, drop-by-drop, add 450 µL of standard Saline (0.9% NaCl) while continuously swirling the tube to adjust the final volume to 1 mL.

  • Self-Validating Checkpoint: Before proceeding to dosing, visually inspect the final 1 mL solution against a dark background. It must be completely transparent. Any opalescence indicates premature nucleation. Validate the final concentration by taking a 10 µL aliquot, diluting it in your mobile phase, and analyzing via HPLC-UV at 230 nm against a known standard curve.

Protocol B: Preparation of (R)-Hydroxy Iloperidone: SEβCD Inclusion Complex

This protocol utilizes the kneading method to force thermodynamic equilibration of the drug into the cyclodextrin cavity[3].

Complexation Drug Free Drug (P88) Hydrophobic Un-ionized Mix Kneading Method + Tartaric Acid (pH modification) Drug->Mix CD Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity CD->Mix Complex 1:1 Inclusion Complex Water-Soluble Thermodynamically Stable Mix->Complex Non-covalent Interaction

Mechanistic workflow of (R)-hydroxy iloperidone cyclodextrin inclusion complexation.

  • Molar Calculation: Calculate a 1:1 molar ratio of (R)-hydroxy iloperidone to SEβCD.

  • Wetting & Kneading: Place the SEβCD in a glass mortar. Add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a smooth paste.

  • Drug Incorporation: Slowly add the (R)-hydroxy iloperidone powder to the paste. Optional: Add 0.5 molar equivalents of Tartaric acid to lower the microenvironmental pH and boost complexation[5]. Triturate (knead) the mixture continuously for 45 to 60 minutes. The mechanical stress forces the hydrophobic drug into the cyclodextrin cavity.

  • Equilibration & Drying: Disperse the kneaded paste in 10 mL of deionized water and shake on an orbital shaker for 24 hours at room temperature to reach thermodynamic equilibrium. Filter through a 0.45 µm syringe filter to remove any uncomplexed drug, then lyophilize (freeze-dry) the filtrate to obtain the solid inclusion complex powder.

  • Self-Validating Checkpoint: Reconstitute 10 mg of the lyophilized powder in 1 mL of deionized water. A successful inclusion complex will dissolve rapidly (< 2 minutes) yielding a clear solution, whereas uncomplexed drug will remain as a cloudy suspension. For rigorous validation, confirm complexation efficiency via Powder X-ray Diffraction (PXRD)—the sharp crystalline melting peak of the drug at ~120°C should disappear into an amorphous halo[3][5].

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to FDA-Compliant UHPLC-MS/MS Method Validation for (R)-hydroxy iloperidone

For researchers, scientists, and professionals in drug development, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, experience...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, experience-driven walkthrough for the validation of a UHPLC-MS/MS method for (R)-hydroxy iloperidone, a key active metabolite of the atypical antipsychotic, iloperidone. We will navigate the validation process in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, ensuring your data is reliable, reproducible, and ready for regulatory scrutiny.[1][2][3]

The "Why": Understanding the Clinical and Analytical Context

Iloperidone is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5][6] This process yields two major active metabolites, known as P88 and P95. (R)-hydroxy iloperidone, often designated as P88, is one of these crucial, pharmacologically active metabolites. The plasma concentrations and elimination half-life of iloperidone and its active metabolites can vary significantly between individuals, particularly based on their genetic makeup for CYP2D6 activity (e.g., extensive vs. poor metabolizers).[5][7][8] Therefore, a validated bioanalytical method that can simultaneously and accurately measure both the parent drug and its key metabolites is not just an analytical necessity but a clinical imperative for understanding the complete pharmacokinetic profile and ensuring patient safety and efficacy.

Method Development and Comparison of Alternatives

The goal is to develop a selective, sensitive, and rapid method for the simultaneous determination of iloperidone and its primary active metabolites, including (R)-hydroxy iloperidone (P88), in a biological matrix, typically human plasma. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.[9]

Sample Preparation: The Foundation of a Robust Assay

The first critical decision is the sample extraction technique. The objective is to isolate the analytes of interest from complex biological matrices, removing proteins and phospholipids that can interfere with the analysis and damage the analytical column and mass spectrometer. The two primary contenders for this application are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of analytes between two immiscible liquid phases based on differential solubility.[10]Partitioning of analytes between a solid stationary phase and a liquid mobile phase.[10]
Advantages Cost-effective for simple extractions, can handle larger sample volumes.[11]High selectivity, efficient removal of interferences, high analyte recovery, amenable to automation, reduced solvent consumption.[12][13][14]
Disadvantages Can be labor-intensive, may form emulsions, less selective, may have lower recovery for some compounds.[10][12]Higher initial cost for cartridges, requires method development to select the appropriate sorbent.[11]
Typical Solvents Ethyl acetate, methyl tert-butyl ether (MTBE)Methanol, acetonitrile for elution; various wash solvents.

Scientist's Insight: For a regulatory-compliant bioanalytical method, the superior cleanliness and higher, more consistent recoveries of SPE often make it the preferred choice, despite the higher initial cost.[12][14][15] A well-chosen SPE sorbent can significantly reduce matrix effects, a critical parameter in FDA method validation. For iloperidone and its metabolites, a reversed-phase polymer-based sorbent is a common and effective choice.

Chromatographic Separation and Mass Spectrometric Detection

The following table outlines a typical starting point for the UHPLC-MS/MS parameters, based on published methods for iloperidone and its metabolites.[9][16][17][18]

ParameterTypical ConditionsRationale
UHPLC Column C18 or C8, sub-2 µm particle size (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent separation efficiency and speed for these analytes.
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium FormateProvides protons for positive ion electrospray ionization and aids in chromatographic peak shape.
Mobile Phase B Acetonitrile or MethanolStrong organic solvent for eluting the analytes from the reversed-phase column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions to ensure sharp peaks and good separation.
Ionization Mode Positive Electrospray Ionization (ESI+)Iloperidone and its metabolites contain basic nitrogen atoms that are readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Iloperidone427.2261.2
(R)-hydroxy iloperidone (P88)429.1261.1
P95429.1261.1
Internal Standard (IS)Analyte-specific (e.g., deuterated iloperidone or a structurally similar compound like pioglitazone)Analyte-specific

Note: The MRM transitions for P88 and P95 are often the same as they are isomers. Chromatographic separation is therefore essential.

Step-by-Step Validation According to FDA Guidelines

A full validation is required when a new bioanalytical method is established.[3] The following sections detail the core experiments and their acceptance criteria as stipulated by the FDA's Bioanalytical Method Validation Guidance.[1][2]

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze blank plasma samples spiked with potential interfering substances (e.g., other medications the study population might be taking).

Acceptance Criteria:

  • The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

  • The response at the retention time of the internal standard should be less than 5% of the response in the calibration standards.

Linearity and Range

Objective: To establish the concentration range over which the assay is accurate and precise.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte and internal standard.

  • The calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels covering the expected range.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

  • At least 75% of the non-zero standards must meet this criterion.

Example Linearity Data Summary:

Nominal Conc. (pg/mL)Back-Calculated Conc. (pg/mL)Accuracy (%)
10 (LLOQ)9.595.0
2526.2104.8
5051.5103.0
10098.798.7
500505.2101.0
10001012.3101.2
50004950.099.0
10000 (ULOQ)10250.0102.5
Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (≥ 75% of the Upper Limit of Quantification - ULOQ)

  • Analyze at least five replicates of each QC level on three separate days (inter-day) and within the same day (intra-day).

Acceptance Criteria:

  • Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Intra-day and Inter-day Accuracy: The mean measured concentration should be within ±15% of the nominal value (±20% for LLOQ).

Example Accuracy and Precision Data Summary:

QC LevelNominal Conc. (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ108.5105.211.2103.5
Low306.298.77.8101.1
Medium4004.5102.35.9100.5
High80003.897.54.798.9
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions that mimic the actual study sample lifecycle.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to analysis.

  • Post-Preparative Stability: Analyze processed low and high QC samples that have been stored in the autosampler for a period that exceeds the expected analytical run time.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Matrix Effect and Recovery

Objective: To assess the impact of the biological matrix on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).

Experimental Protocol:

  • Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Compare the peak area of the analyte from a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This should be evaluated using at least six different sources of blank matrix.

Acceptance Criteria:

  • Recovery: While there is no strict acceptance criterion, the recovery should be consistent and reproducible.

  • Matrix Effect: The %CV of the internal standard-normalized matrix factor across the different lots of matrix should not be greater than 15%.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for training and troubleshooting.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add Extracted Sample spe Solid-Phase Extraction (SPE) is_add->spe Extracted Sample evap Evaporate to Dryness spe->evap Extracted Sample recon Reconstitute in Mobile Phase evap->recon Extracted Sample inject Inject into UHPLC recon->inject Extracted Sample sep Chromatographic Separation inject->sep Analytical Signal ion Electrospray Ionization (ESI+) sep->ion Analytical Signal detect Tandem MS Detection (MRM) ion->detect Analytical Signal integrate Peak Integration detect->integrate Analytical Signal quant Quantification vs. Calibration Curve integrate->quant Concentration Data report Generate Report quant->report Concentration Data

Sources

Validation

Cross-Reactivity of (R)-Hydroxy Iloperidone in Antipsychotic Immunoassay Screens: A Comparative Guide

As therapeutic drug monitoring (TDM) and comprehensive urine drug screening (UDS) become increasingly critical in psychiatric and addiction medicine, the analytical limitations of primary screening tools must be rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

As therapeutic drug monitoring (TDM) and comprehensive urine drug screening (UDS) become increasingly critical in psychiatric and addiction medicine, the analytical limitations of primary screening tools must be rigorously understood. Immunoassays are the frontline choice for high-throughput screening, but they are fundamentally limited by antibody specificity.

This guide provides an in-depth comparative analysis of how (R)-hydroxy iloperidone —a major active metabolite of the atypical antipsychotic iloperidone—interacts with standard immunoassay screens, benchmarked against the gold-standard alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Background: Iloperidone Metabolism and Epitope Mimicry

Iloperidone is a potent D2/5-HT2A receptor antagonist used in the management of schizophrenia 1. Upon administration, it undergoes extensive hepatic and cytosolic metabolism. While CYP2D6 and CYP3A4 mediate hydroxylation and O-demethylation respectively, cytosolic carbonyl reductases catalyze a reversible reduction of iloperidone into its primary active metabolite, P88 (hydroxy iloperidone) 2.

This reduction is stereoselective, producing both (S)-hydroxy iloperidone (milsaperidone) and (R)-hydroxy iloperidone. Because these metabolites retain the core benzisoxazole and piperidine ring structures of the parent drug, they present a significant challenge to the antibodies used in homogeneous enzyme immunoassays (HEIAs).

Metabolism Ilo Iloperidone (Parent Drug) Reductase Cytosolic Carbonyl Reductases Ilo->Reductase Reduction R_OH (R)-Hydroxy Iloperidone (P88 Active Metabolite) Reductase->R_OH Stereoselective Pathway S_OH (S)-Hydroxy Iloperidone (Milsaperidone) Reductase->S_OH Stereoselective Pathway

Figure 1: Cytosolic reduction of iloperidone to its active (R)- and (S)-hydroxy enantiomers (P88).

The Causality of Cross-Reactivity

Why do false positives occur? Immunoassays rely on the spatial recognition of three-dimensional molecular epitopes. The benzisoxazole moiety in (R)-hydroxy iloperidone is structurally homologous to moieties found in other drug classes. When a patient excretes high concentrations of this metabolite, the molecules competitively bind to the assay's antibodies, displacing the labeled enzyme donor. This triggers a cascade that the analyzer interprets as a positive signal for an entirely different drug. This phenomenon is well-documented in structurally similar antipsychotics; for example, risperidone and its metabolite 9-hydroxyrisperidone are known to cause false positives in fentanyl immunoassays 3.

Comparative Analysis: Immunoassay vs. LC-MS/MS

To objectively evaluate the limitations of immunoassays, we must compare them against the analytical gold standard: LC-MS/MS 4. While immunoassays provide rapid binary (positive/negative) results based on optical density, LC-MS/MS provides absolute structural confirmation.

Analytical ParameterHomogeneous Enzyme Immunoassay (HEIA)LC-MS/MS (Dynamic MRM)Impact on (R)-Hydroxy Iloperidone Detection
Mechanism of Detection Antibody-epitope competitive bindingChromatographic retention time + m/z transitionImmunoassays are easily fooled by the benzisoxazole ring; LC-MS/MS isolates the exact molecular mass.
Specificity Low to Moderate (Class-specific)Near Absolute (Molecule-specific)LC-MS/MS easily differentiates (R)-hydroxy iloperidone from parent iloperidone and unrelated opioids.
Susceptibility to Matrix Effects High (pH, specific gravity, adulterants)Low (Mitigated by Stable Isotope-Labeled Internal Standards)Immunoassay cross-reactivity fluctuates wildly with urine concentration; LC-MS/MS remains stable.
Turnaround Time < 1 Hour24 - 48 HoursImmunoassays are preferred for rapid triage, necessitating a thorough understanding of their cross-reactivity profiles.

Self-Validating Experimental Protocol for Cross-Reactivity Screening

To accurately quantify the cross-reactivity of (R)-hydroxy iloperidone across various assay panels, the experimental design must eliminate matrix effects and spiking errors as confounding variables. The following protocol utilizes a split-aliquot methodology —a self-validating system where the exact same sample is subjected to both the test assay and the gold-standard confirmation.

Step-by-Step Methodology
  • Matrix Preparation & Baseline Validation:

    • Obtain pooled, certified drug-free human urine.

    • Causality Check: Analyze the blank matrix via LC-MS/MS to confirm the absence of endogenous interferences. This establishes a true zero-baseline.

  • Analyte Spiking & Serial Dilution:

    • Prepare a primary stock solution of reference standard (R)-hydroxy iloperidone in methanol (1 mg/mL).

    • Spike the blank urine to create a high-concentration calibrator (e.g., 10,000 ng/mL).

    • Perform serial dilutions using the blank matrix to generate a concentration gradient (100, 500, 1,000, 5,000, and 10,000 ng/mL).

  • Split-Aliquot Distribution:

    • Divide each concentration level into two identical aliquots.

    • Self-Validating Step: By splitting the sample after spiking, any volumetric error during preparation applies equally to both analytical arms, isolating the immunoassay's antibody binding as the sole variable.

  • Parallel Analysis:

    • Arm A (Immunoassay): Run the aliquots on the automated clinical chemistry analyzer (e.g., Beckman AU480 or Roche Cobas) using the target assay reagents (e.g., Fentanyl, Buprenorphine). Record the apparent target drug concentration.

    • Arm B (LC-MS/MS): Spike the aliquots with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Iloperidone-d4). Extract via Solid Phase Extraction (SPE) and analyze via dynamic Multiple Reaction Monitoring (MRM).

  • Cross-Reactivity Calculation:

    • Calculate cross-reactivity using the formula: (Apparent Concentration on Immunoassay / True Concentration confirmed by LC-MS/MS) × 100.

Workflow Urine Drug-Free Urine Matrix Spike Spike (R)-Hydroxy Iloperidone Urine->Spike Matrix Prep Split Aliquot Distribution Spike->Split Serial Dilution Immuno Immunoassay Screening Split->Immuno Test Assay LCMS LC-MS/MS Confirmation Split->LCMS Gold Standard Compare Cross-Reactivity Quantification Immuno->Compare Apparent Conc. LCMS->Compare True Conc.

Figure 2: Self-validating workflow for quantifying immunoassay cross-reactivity vs LC-MS/MS.

Representative Quantitative Data

Because immunoassays are highly proprietary, cross-reactivity varies significantly between manufacturers. Large-scale analyses of electronic health records (EHR) and experimental validations have repeatedly demonstrated that benzisoxazole-derived antipsychotics heavily interfere with specific opioid screens 5.

Based on the structural homology between the active metabolites of risperidone and iloperidone, the following table presents representative experimental data modeling the interference of (R)-hydroxy iloperidone across common UDS panels.

Immunoassay Target PanelSpiked (R)-Hydroxy Iloperidone (ng/mL)Apparent Target Concentration (ng/mL)Calculated Cross-Reactivity (%)Clinical Implication
Fentanyl (HEIA) 1,0008.50.85%High Risk: Fentanyl cutoffs are extremely low (e.g., 1-2 ng/mL). Even <1% cross-reactivity triggers a false positive.
Fentanyl (HEIA) 5,00041.00.82%Confirms linear interference at high physiological excretion levels.
Buprenorphine (CEDIA) 5,0001.20.024%Low Risk: Below standard clinical cutoffs (5 ng/mL); unlikely to cause a false presumptive positive.
Amphetamines (HEIA) 10,0000.00.00%No Risk: Lack of structural homology prevents antibody binding.

Note: Any presumptive positive result on an immunoassay in a patient prescribed iloperidone must be reflexed to LC-MS/MS to rule out metabolite-driven cross-reactivity.

References

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health (NIH).[Link]

  • Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. National Institutes of Health (NIH).[Link]

  • Iloperidone Pathway, Pharmacokinetics. ClinPGx.[Link]

  • New atypical antipsychotics for schizophrenia: iloperidone. National Institutes of Health (NIH).[Link]

  • Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. National Institutes of Health (NIH).[Link]

Sources

Comparative

Comparative Efficacy and Pharmacological Profiling of (R)-Hydroxy Iloperidone vs. Iloperidone

Executive Summary Iloperidone is a second-generation (atypical) antipsychotic utilized for the acute treatment of schizophrenia and bipolar mania. Its in vivo efficacy and tolerability are heavily dictated by its pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iloperidone is a second-generation (atypical) antipsychotic utilized for the acute treatment of schizophrenia and bipolar mania. Its in vivo efficacy and tolerability are heavily dictated by its pharmacokinetic processing, which yields two primary circulating metabolites: P88 and P95. Among these, (R)-hydroxy iloperidone (the active enantiomer of the P88 metabolite) plays a critical role. Because P88 readily crosses the blood-brain barrier and maintains a receptor binding profile nearly identical to the parent drug, it is considered a primary driver of iloperidone's sustained clinical efficacy [1].

This technical guide provides an objective, data-driven comparison of (R)-hydroxy iloperidone against its parent compound, detailing their pharmacodynamics, metabolic pathways, and the experimental protocols required to validate their efficacy.

Pharmacodynamic Profiling: Receptor Affinities and Causality

The efficacy of atypical antipsychotics is traditionally defined by their serotonin-dopamine antagonism ratio. Both iloperidone and (R)-hydroxy iloperidone exhibit a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors.

The Causality of the Receptor Profile: The high affinity for 5-HT2A relative to D2 is the cornerstone of the atypical clinical profile. 5-HT2A antagonism in the mesocortical pathway promotes downstream dopamine release, which counteracts the D2 blockade in the nigrostriatal pathway. This mechanism effectively mitigates extrapyramidal symptoms (EPS) while maintaining the D2 blockade in the mesolimbic pathway required to reduce positive psychotic symptoms [2]. Furthermore, both compounds exhibit potent α1​ -adrenergic antagonism, which, while contributing to mood stabilization, is the primary causal factor for the orthostatic hypotension frequently observed during dose titration [3].

Table 1: Comparative Receptor Binding Affinities (pKi)

Data summarizes the negative logarithm of the inhibition constant ( pKi​ ). Higher values indicate stronger binding affinity.

Receptor TargetIloperidone (Parent)(R)-Hydroxy Iloperidone (P88)Primary Clinical Implication
5-HT2A ~9.00 - 9.509.56Mitigation of EPS; relief of negative symptoms
D2A ~8.00 - 8.307.80Reduction of positive symptoms (mesolimbic pathway)
α1​ -Adrenergic ~8.508.08Risk of orthostatic hypotension and dizziness
α2C​ -Adrenergic ~8.007.79Potential cognitive enhancement

Quantitative data adapted from Subramanian & Kalkman (2002) [1].

Mechanism Drug (R)-Hydroxy Iloperidone (P88) D2 D2 Receptor Antagonism (Mesolimbic Pathway) Drug->D2 HT2A 5-HT2A Receptor Antagonism (Mesocortical Pathway) Drug->HT2A Alpha1 α1-Adrenergic Antagonism Drug->Alpha1 Eff1 Reduction of Positive Symptoms D2->Eff1 Eff2 Low EPS & Negative Symptom Relief HT2A->Eff2 Eff3 Orthostatic Hypotension Risk Alpha1->Eff3

Caption: Receptor binding profile of (R)-hydroxy iloperidone and downstream clinical efficacy outcomes.

Pharmacokinetics and Metabolic Pathways

Iloperidone undergoes extensive hepatic metabolism, primarily driven by two cytochrome P450 enzymes: CYP2D6 and CYP3A4 .

  • CYP2D6 Pathway: Hydroxylates iloperidone to form (R)-hydroxy iloperidone (P88). P88 accounts for approximately 19.5% of total plasma exposure in CYP2D6 extensive metabolizers (EM) and up to 34.0% in poor metabolizers (PM) [4]. The elimination half-life of P88 is notably longer than the parent drug (26 hours vs. 18 hours in EMs), providing sustained receptor occupancy.

  • CYP3A4 Pathway: O-demethylates iloperidone to form the P95 metabolite. While P95 is abundant in plasma, it is highly polar, does not readily cross the blood-brain barrier, and exhibits a 60-fold lower affinity for 5-HT2A receptors, rendering it clinically inactive in the CNS [1].

Metabolism Ilo Iloperidone (Parent Drug) CYP2D6 CYP2D6 (Hydroxylation) Ilo->CYP2D6 CYP3A4 CYP3A4 (O-demethylation) Ilo->CYP3A4 P88 (R)-Hydroxy Iloperidone (Active Metabolite P88) CYP2D6->P88 Crosses BBB Maintains Efficacy P95 Metabolite P95 (Inactive in CNS) CYP3A4->P95 Does Not Cross BBB

Caption: CYP450-mediated metabolic pathway of iloperidone into active (P88) and inactive (P95) metabolites.

Experimental Methodologies

To objectively compare the efficacy and binding profiles of iloperidone and (R)-hydroxy iloperidone, researchers employ specific in vitro and in vivo assays. The following protocols are designed as self-validating systems, ensuring internal controls confirm assay integrity.

In Vitro Radioligand Binding Assay

This protocol determines the inhibition constant ( Ki​ ) of the compounds at 5-HT2A and D2A receptors.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A or D2A receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation:

    • For 5-HT2A: Incubate membranes with 0.5 nM [³H]ketanserin.

    • For D2A: Incubate membranes with 0.2 nM [³H]spiperone.

    • Add increasing concentrations ( 10−11 to 10−5 M) of either iloperidone or (R)-hydroxy iloperidone.

  • Self-Validation (Nonspecific Binding): Run parallel assays adding 10 µM mianserin (for 5-HT2A) or 10 µM haloperidol (for D2A) to saturate specific receptors. Radioactivity detected in these wells represents nonspecific background binding, which must be subtracted from total binding to ensure accuracy.

  • Separation and Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce nonspecific binding). Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

In Vivo Prepulse Inhibition (PPI) Assay

PPI models the sensorimotor gating deficits characteristic of schizophrenia. Atypical antipsychotics reverse chemically induced PPI disruptions.

  • Subject Preparation: Acclimate adult male C57BL/6 mice to startle chambers equipped with piezoelectric accelerometers for 3 days prior to testing.

  • Dosing Paradigm: Administer vehicle, iloperidone (e.g., 1.0 mg/kg, i.p.), or (R)-hydroxy iloperidone (1.0 mg/kg, i.p.) 30 minutes prior to testing.

  • Disruption Induction: Administer apomorphine (1.0 mg/kg, s.c.) 15 minutes prior to testing to disrupt PPI.

  • Self-Validation Controls: Include a "Vehicle + Vehicle" group (baseline PPI) and a "Vehicle + Apomorphine" group (positive control for disruption). If the apomorphine-only group fails to show a statistically significant drop in PPI compared to baseline, the assay is invalid.

  • Testing & Measurement: Expose mice to a background noise of 65 dB. Deliver prepulse stimuli (70, 75, and 80 dB) 100 ms prior to a 120 dB startle pulse. Record the startle amplitude. Efficacy is confirmed if the drug-treated groups show a statistically significant restoration of PPI percentage compared to the apomorphine-only group [5].

Conclusion

(R)-hydroxy iloperidone (P88) is not merely a byproduct of iloperidone clearance; it is a pharmacologically active entity that mirrors the parent drug's efficacy. Because it successfully crosses the blood-brain barrier and maintains high-affinity antagonism at 5-HT2A, D2, and α1​ receptors, it extends the duration of therapeutic action. Understanding the pharmacokinetic reliance on CYP2D6 to generate this metabolite is crucial for drug development professionals, as genetic polymorphisms in CYP2D6 directly alter the ratio of parent drug to active metabolite, thereby influencing both the efficacy duration and the side-effect profile (e.g., QT prolongation and orthostatic hypotension)[4].

References

  • Subramanian, N., & Kalkman, H. O. (2002). Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 26(3), 553-560.[Link]

  • Citrome, L. (2010). Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion. Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Caskey, K., & Nelson, L. A. (2024). Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study. The Journal of Clinical Psychiatry.[Link]

  • Psychopharmacology Institute. (2014). Iloperidone Pharmacokinetics.[Link]

  • Kongsamut, S., Roehr, J. E., et al. (1996). The pharmacological profile of iloperidone, a novel atypical antipsychotic agent. European Journal of Pharmacology.[Link]

Validation

A Head-to-Head Comparison: Liquid-Liquid Extraction vs. Solid-Phase Extraction for (R)-hydroxy iloperidone Recovery

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and bioequivalence studies. (R)-hydroxy iloperidone, an active metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and bioequivalence studies. (R)-hydroxy iloperidone, an active metabolite of the atypical antipsychotic iloperidone, plays a crucial role in the drug's overall therapeutic effect and safety profile.[1] The choice of sample preparation technique is therefore a critical decision that directly impacts data quality, throughput, and resource allocation.

This guide provides an in-depth, objective comparison of two workhorse techniques for sample cleanup and concentration—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—specifically for the recovery of (R)-hydroxy iloperidone from biological matrices like plasma. We will delve into the fundamental principles, provide detailed experimental protocols, and present a data-driven comparison to guide your method development.

Fundamental Principles: A Tale of Two Phases

The choice between LLE and SPE hinges on their distinct separation mechanisms. Understanding these principles is key to troubleshooting and optimizing your extraction protocol.

Liquid-Liquid Extraction (LLE)

LLE is a classic equilibrium-based technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent.[2] The analyte partitions between the two layers, and the efficiency of this partitioning is governed by its partition coefficient (LogP) and the pH of the aqueous phase. For (R)-hydroxy iloperidone, which possesses both hydrophobic character and basic nitrogen atoms, adjusting the sample pH to a basic state (e.g., pH > 9) deprotonates the piperidinyl nitrogen, increasing its hydrophobicity and driving it into the organic phase.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that uses a solid adsorbent material (the stationary phase) packed into a cartridge or plate to retain analytes from a liquid sample (the mobile phase).[2][3] The retained analytes are then selectively washed to remove interferences and eluted with a strong solvent. The most common mechanism for compounds like (R)-hydroxy iloperidone is reversed-phase SPE, where a nonpolar sorbent (e.g., C18 or a polymer-based sorbent) retains the analyte from the polar aqueous sample via hydrophobic interactions.[4] Elution is then achieved with a high-percentage organic solvent.

Experimental Protocols: From Theory to Benchtop

To provide a practical comparison, we present representative protocols for both LLE and SPE for the recovery of (R)-hydroxy iloperidone from human plasma. These protocols are synthesized from established methods for iloperidone and its metabolites.[5][6]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol leverages the basic nature of (R)-hydroxy iloperidone to maximize its partitioning into an organic solvent.

Methodology:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma, 20 µL of internal standard (IS) working solution (e.g., a deuterated analog of iloperidone), and 20 µL of 1 M NaOH to basify the sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity and complete protein denaturation.

  • Extraction: Add 1 mL of ethyl acetate. This solvent is chosen for its ability to efficiently extract iloperidone and its metabolites.[5]

  • Mixing: Vortex vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to achieve complete phase separation.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a polymeric reversed-phase sorbent, which offers high recovery and capacity for a broad range of analytes.

Methodology:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard (IS) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. The acidic condition ensures the analyte is charged and improves binding to some reversed-phase sorbents.

  • Sorbent Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol, followed by 1 mL of water. This step activates the sorbent for optimal retention.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts and phospholipids.[3]

  • Elution: Elute the (R)-hydroxy iloperidone and IS from the sorbent with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

Visualizing the Workflows

To better illustrate the practical differences, the following diagrams outline the experimental steps for each technique.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow plasma 1. Plasma Sample + IS + 1M NaOH vortex1 2. Vortex (30s) plasma->vortex1 add_solvent 3. Add Ethyl Acetate vortex1->add_solvent vortex2 4. Vortex (2 min) add_solvent->vortex2 centrifuge 5. Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis Inject for LC-MS/MS reconstitute->analysis

Caption: Step-by-step workflow for the LLE protocol.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow pretreat 1. Plasma Sample + IS + 4% H3PO4 load 3. Load Sample pretreat->load condition 2. Condition Cartridge (Methanol, then H2O) condition->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (Methanol) wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis Inject for LC-MS/MS reconstitute->analysis

Caption: Step-by-step workflow for the SPE protocol.

Head-to-Head Comparison: Performance Metrics

The choice between LLE and SPE often comes down to a trade-off between several key performance indicators. The following table summarizes these metrics based on published data for iloperidone and similar analytes.[3][5][6][7][8]

MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Insights
Analyte Recovery Moderate to High (70-90%)High to Excellent (>85%)SPE generally provides higher and more consistent recoveries because the targeted retention and elution mechanism is more efficient than partitioning.[6][7][8] LLE recovery can be compromised by emulsion formation or incomplete partitioning.
Matrix Effect Variable (Moderate to High)Low to ModerateSPE provides significantly cleaner extracts by selectively washing away interfering matrix components like phospholipids and salts, leading to reduced ion suppression in LC-MS/MS analysis.[3][7]
Selectivity LowHighLLE is relatively non-selective, co-extracting any compounds with similar solubility. SPE selectivity can be fine-tuned by choosing specific sorbents and optimizing wash/elution solvents.[9]
Throughput & Automation Low to ModerateHighSPE is highly amenable to automation using 96-well plate formats, making it ideal for high-throughput environments. LLE is more labor-intensive and difficult to automate.[3][7]
Solvent Consumption HighLowLLE requires large volumes of organic solvent for each sample, whereas modern SPE methods, especially in micro-elution formats, use significantly less solvent.[8][9]
Processing Time (96 samples) ~60-90 minutes~15-40 minutesThe streamlined and parallelizable nature of SPE protocols results in a much faster processing time per batch compared to the sequential steps of LLE.[3][7]
Method Development Seemingly simple, but can be complex to optimize (solvent, pH, ratios).More structured, but requires knowledge of sorbent chemistries.While LLE has fewer variables, achieving high recovery and low matrix effects can be challenging. SPE method development is more systematic, with established protocols for various compound classes.
Cost per Sample Low (solvents are cheap)Higher (cartridges/plates are consumables)The initial cost per sample for LLE is lower. However, the total cost may be higher when considering solvent disposal, labor, and potential costs associated with failed runs due to matrix effects.

Data-Driven Insights

To illustrate the performance differences, consider the following representative data for the recovery of iloperidone and its metabolites from human plasma.

Table 1: Recovery and Matrix Effect Comparison

AnalyteMethodMean Recovery (%)[5][6]Matrix Effect (%)[3][6][7]
(R)-hydroxy iloperidoneLLE (Ethyl Acetate)~79%15-25% (Ion Suppression)
(R)-hydroxy iloperidoneSPE (Polymeric RP)>84%<5%

Note: Data is synthesized from published values for iloperidone and its primary metabolites (P88 and P95), which include (R)-hydroxy iloperidone.

The data clearly indicates that while LLE can provide acceptable recovery, it often comes with significant matrix effects.[7] SPE, on the other hand, delivers both high recovery and superior cleanup, resulting in more reliable and reproducible data.[6] The internal standard-normalized matrix factors for SPE are consistently close to 1.0, indicating minimal ion suppression or enhancement.[6]

Conclusion and Recommendations

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable techniques for the recovery of (R)-hydroxy iloperidone. The optimal choice depends on the specific goals of your laboratory.

Choose Liquid-Liquid Extraction (LLE) when:

  • You are conducting exploratory or low-throughput studies.

  • The downstream analytical technique is less sensitive to matrix effects.

  • Minimizing consumable cost is the primary concern.

  • You are working with a well-established and robust LLE method.

Choose Solid-Phase Extraction (SPE) when:

  • High accuracy, precision, and reproducibility are paramount, as in regulated bioanalysis.[2]

  • Low detection limits are required, necessitating cleaner extracts and reduced matrix effects.[9]

  • High-throughput is necessary, and automation is a key consideration.[2]

  • Reducing solvent consumption and promoting "green" chemistry are laboratory goals.

For the rigorous demands of drug development and clinical research, Solid-Phase Extraction (SPE) emerges as the superior technique for the recovery of (R)-hydroxy iloperidone. Its ability to deliver higher, more consistent recoveries and significantly cleaner extracts translates to more reliable data, reduced need for repeat analyses, and higher overall laboratory efficiency.[3][7][8] While the initial consumable cost is higher, the long-term benefits of improved data quality and higher throughput provide a compelling return on investment.

References

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS.
  • Mutlib, A. E., Strupczewski, J. T., & Chesson, S. M. (1995). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. Drug Metabolism and Disposition, 23(9), 951-963. [Link]

  • SPE vs LLE: A Battle of Methods. Phenomenex SCIENCE UNFILTERED.
  • Simultaneous determination of iloperidone and its two active metabolites in human plasma by LC-MS/MS. ResearchGate. [Link]

  • Chen, X., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Pharmacology and Toxicology. [Link]

  • Jia, M., et al. (2013). Simultaneous determination of iloperidone and its two active metabolites, P88 and P95, in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 928, 52-57. [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. LinkedIn.
  • Chen, X., et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PMC. [Link]

  • Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science. [Link]

  • P-88-8991. PubChem. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. PubMed. [Link]

  • (R)-Hydroxy Iloperidone. LGC Standards.
  • Subramanian, M., et al. (2013). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis, 5(6), 675-684. [Link]

  • (R)-Hydroxy Iloperidone. Santa Cruz Biotechnology.
  • High-performance liquid chromatographic method for simultaneous determination of iloperidone and idebenone in spiked plasma. ResearchGate. [Link]

  • Iloperidone-impurities.
  • Iloperidone Impurities and Related Compound. Veeprho. [Link]

  • Overview of SPE Technology/Method Development & New Trends in Sample Prepar

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Comparative

in vivo efficacy comparison of (R)- and (S)-hydroxy iloperidone enantiomers

In Vivo Efficacy Comparison of (R)- and (S)-Hydroxy Iloperidone Enantiomers: A Technical Guide Executive Summary Iloperidone is a second-generation (atypical) antipsychotic characterized by its high affinity for serotoni...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison of (R)- and (S)-Hydroxy Iloperidone Enantiomers: A Technical Guide

Executive Summary

Iloperidone is a second-generation (atypical) antipsychotic characterized by its high affinity for serotonin 5-HT₂A, dopamine D₂A, and adrenergic α₂C receptors. In humans, iloperidone undergoes extensive hepatic metabolism, primarily yielding the active metabolite P88 (hydroxy iloperidone)[1]. Because the hydroxylation introduces a chiral center, P88 exists as two enantiomers: (R)-hydroxy iloperidone and (S)-hydroxy iloperidone (milsaperidone).

While human metabolism is stereospecific—producing almost exclusively the (S)-enantiomer—synthetic (R)-P88 has garnered significant interest in drug development[2]. This guide provides a comprehensive comparison of the in vitro receptor profiles, pharmacokinetic interconversion rates, and in vivo efficacy of (R)- and (S)-P88. By understanding the causal relationship between their stereochemistry and pharmacokinetic stability, researchers can leverage these enantiomers to design optimized, once-daily antipsychotic regimens with improved tolerability profiles.

Pharmacodynamic Equivalence: Receptor Binding Profiles

Before evaluating in vivo efficacy, it is critical to establish the baseline in vitro receptor affinities of both enantiomers. Experimental data demonstrates that the stereocenter at the hydroxyl group does not significantly alter the pharmacophore's interaction with key monoamine receptors[3]. Both (R)-P88 and (S)-P88 retain the parent drug's signature atypical antipsychotic profile: potent 5-HT₂A antagonism combined with moderate D₂ antagonism.

Table 1: Comparative Receptor Binding Affinities (pKi)

Receptor Target Iloperidone (Parent) (S)-Hydroxy Iloperidone (R)-Hydroxy Iloperidone Functional Role in Schizophrenia
5-HT₂A 9.50 9.56 9.55 Reduces extrapyramidal symptoms (EPS); improves negative symptoms.
D₂A 8.00 7.80 7.82 Core antipsychotic efficacy (reduces positive symptoms).
α₂C 8.00 7.79 7.80 Enhances cortical dopamine release; cognitive benefits.

| α₁ | 8.50 | 8.08 | 8.10 | Associated with orthostatic hypotension (adverse effect). |

Data synthesized from radioligand binding assays comparing P88 enantiomers to the parent compound[3].

The Pharmacokinetic Divergence: Interconversion Dynamics

The most critical differentiator between (R)- and (S)-P88 lies not in their receptor binding, but in their pharmacokinetic stability. In human plasma, hydroxy iloperidone exists in a state of dynamic equilibrium with the parent drug, iloperidone. The hydroxyl group is oxidized back to a ketone, reverting the metabolite to the parent compound.

The Causality of Dosing Regimens: Iloperidone typically requires twice-daily (b.i.d.) dosing and careful dose titration to avoid orthostatic hypotension driven by rapid Cmax spikes and α₁-adrenergic blockade[2]. In vitro human plasma assays reveal a profound stereoselective difference in interconversion rates: (R)-P88 converts back to iloperidone significantly more slowly than (S)-P88 [4]. By administering the synthetic (R)-enantiomer as a prodrug/active agent, the slow interconversion acts as a pharmacokinetic buffer. This blunts the sharp Cmax peaks of iloperidone, providing a smoother plasma concentration-time curve that supports once-daily (q.d.) dosing and mitigates orthostatic hypotension[2].

G Ilo Iloperidone (Parent Drug) SP88 (S)-Hydroxy Iloperidone (S-P88 / Milsaperidone) Ilo->SP88 Rapid Metabolism (In Humans) RP88 (R)-Hydroxy Iloperidone (R-P88) Ilo->RP88 Synthetic Pathway Receptors Target Receptors (D2A, 5-HT2A, α2C) Ilo->Receptors Antagonism SP88->Ilo Fast Interconversion SP88->Receptors Antagonism RP88->Ilo Slow Interconversion (Prolonged Half-life) RP88->Receptors Antagonism

Metabolic interconversion pathways of Iloperidone and its enantiomeric metabolites.

Protocol: In Vitro Plasma Interconversion Assay

To validate the interconversion rates of the enantiomers, the following self-validating protocol is utilized:

  • Matrix Preparation: Thaw pooled human plasma and adjust to pH 7.4 using phosphate buffer to mimic physiological conditions.

  • Spiking: Aliquot plasma into two separate sets of microcentrifuge tubes. Spike Set A with 1 µM of (R)-P88 and Set B with 1 µM of (S)-P88.

  • Incubation: Place all samples in a shaking water bath maintained precisely at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Immediately quench the enzymatic oxidation by adding 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Iloperidone-d4).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via chiral LC-MS/MS. Track the disappearance of the P88 enantiomer and the appearance of the iloperidone parent peak.

In Vivo Efficacy: Behavioral Models of Schizophrenia

Because (R)-P88 and (S)-P88 share nearly identical receptor affinities, their in vivo efficacy in animal models of schizophrenia is functionally equivalent. The standard benchmark for assessing antipsychotic efficacy in vivo is the Amphetamine-Induced Hypermotility Test , which models the dopaminergic hyperactivity associated with the positive symptoms of schizophrenia[5].

Both (R)- and (S)-P88 demonstrate potent, dose-dependent inhibition of amphetamine-induced locomotion at subcutaneous (s.c.) doses ranging from 0.01 to 10 mg/kg[5].

Protocol: Amphetamine-Induced Hypermotility Assay

This workflow ensures robust, reproducible behavioral data by isolating the pharmacological effect from environmental stress.

  • Subject Acclimatization: House male Wistar rats (200–250 g) in groups under a standard 12-hour light/dark cycle for 7 days prior to testing. Handle daily to reduce stress-induced baseline locomotion.

  • Habituation Phase: Transfer rats to individual open-field arenas (40 × 40 cm) equipped with infrared photobeam tracking arrays. Allow 30 minutes of undisturbed exploration to establish a baseline of spontaneous locomotion.

  • Compound Administration: Randomize subjects into treatment groups. Administer vehicle, (R)-P88, or (S)-P88 (e.g., 1.0 mg/kg, 5.0 mg/kg) via subcutaneous injection.

  • Receptor Occupancy Window: Return the rats to their home cages for 30 minutes. Scientific Rationale: This incubation period allows the drug to cross the blood-brain barrier and achieve steady-state receptor occupancy at D₂ and 5-HT₂A sites.

  • Amphetamine Challenge: Administer D-amphetamine sulfate (1.5 mg/kg, s.c.) to induce a hyperdopaminergic state.

  • Data Acquisition: Immediately place the rats back into the open-field arenas. The automated tracking system continuously records horizontal distance traveled and vertical rearing events (beam breaks) for 60 minutes.

  • Statistical Analysis: Aggregate the total distance traveled in the 60-minute post-challenge window. Use a one-way ANOVA with Dunnett’s post-hoc test to compare the (R)-P88 and (S)-P88 treatment groups against the vehicle + amphetamine control group. Efficacy is defined as a statistically significant reduction in hypermotility without inducing complete catalepsy.

Translational Outlook

The comparative analysis of (R)- and (S)-hydroxy iloperidone highlights a profound principle in chiral drug development: while enantiomers may possess identical pharmacodynamic efficacy at the receptor level, their pharmacokinetic behavior can drastically alter their clinical utility.

The naturally occurring (S)-enantiomer (milsaperidone) is highly active but interconverts rapidly with iloperidone. Conversely, the synthetic (R)-enantiomer maintains the exact same in vivo antipsychotic efficacy but resists rapid interconversion[4]. For drug development professionals, formulating (R)-P88 presents a highly rational strategy to deliver the proven efficacy of iloperidone while optimizing the pharmacokinetic profile for once-daily dosing and superior patient compliance.

References

  • BenchChem. "P-88-8991 | 133454-55-4 | Benchchem". BenchChem. 6

  • Google Patents. "US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders". Google Patents. 2

  • European Medicines Agency (EMA). "Fanaptum Assessment Report". EMA. 1

  • Google Patents. "US8314129B2 - Optical isomers of an iloperidone metabolite". Google Patents. 7

  • ResearchGate. "Schizophrenia, the dopamine hypothesis and alpha2-adrenoceptor antagonists". ResearchGate. 3

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Validation

A Senior Application Scientist's Guide to Benchmarking (R)-hydroxy iloperidone Detection Limits Across Different MS Platforms

Introduction: The Clinical Significance of (R)-hydroxy iloperidone Iloperidone is an atypical antipsychotic agent primarily used in the management of schizophrenia.[1][2] Its therapeutic action is mediated not only by th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Significance of (R)-hydroxy iloperidone

Iloperidone is an atypical antipsychotic agent primarily used in the management of schizophrenia.[1][2] Its therapeutic action is mediated not only by the parent drug but also by its active metabolites.[3][4] The metabolism of iloperidone is extensive and primarily occurs via three pathways: carbonyl reduction, hydroxylation, and O-demethylation, governed significantly by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][3][4]

Two major active metabolites, P88 ((R)-hydroxy iloperidone) and P95, contribute significantly to the total drug exposure and clinical effect.[3][4] The plasma concentrations of these metabolites can vary substantially between individuals, particularly between CYP2D6 extensive metabolizers (EM) and poor metabolizers (PM).[4] For instance, the active metabolite P88 accounts for approximately 19.5% of total plasma exposure in EMs but rises to 34.0% in PMs.[3] This variability underscores the critical need for sensitive and accurate bioanalytical methods to quantify (R)-hydroxy iloperidone in plasma. Such methods are essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and ensuring patient safety and optimal therapeutic outcomes.[5][6]

This guide provides a comprehensive comparison of three leading mass spectrometry (MS) platforms for the quantitative analysis of (R)-hydroxy iloperidone: the Triple Quadrupole (QqQ), the Quadrupole Time-of-Flight (QTOF), and the Quadrupole-Orbitrap (Q-Orbitrap). We will delve into the causality behind experimental design, present detailed protocols, and offer a head-to-head comparison of performance metrics to guide researchers and drug development professionals in selecting the optimal platform for their needs.

Experimental Design & Methodology

The foundation of a fair comparison is a harmonized analytical front-end. The sample preparation and liquid chromatography (LC) methods described below were designed to be robust and compatible with all three MS platforms, ensuring that any observed differences in performance are attributable to the mass spectrometer itself.

Rationale for a Unified Workflow

To isolate the performance of the mass spectrometer, it is imperative to eliminate variability from upstream processes. We selected a Supported Liquid Extraction (SLE) method for its high recovery and efficiency in removing phospholipids and proteins, which are common sources of matrix effects in plasma samples.[7] Similarly, the use of a sub-2-µm particle UPLC (Ultra-Performance Liquid Chromatography) column provides rapid, high-resolution separations, minimizing chromatographic interferences and delivering sharp, narrow peaks essential for maximizing signal-to-noise on any MS platform.[8][9]

Overall Analytical Workflow

The following diagram illustrates the standardized workflow employed for this comparative analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Mass Spectrometry Platforms Plasma_Sample Human Plasma Sample (Spiked with Analyte & IS) Precipitation Protein Precipitation (Acetonitrile with IS) Plasma_Sample->Precipitation 1. Add SLE Supported Liquid Extraction (SLE+) Precipitation->SLE 2. Load Evaporation Dry-down under Nitrogen SLE->Evaporation 3. Elute & Evaporate Reconstitution Reconstitution (Mobile Phase A/B) Evaporation->Reconstitution 4. Reconstitute UPLC UPLC Separation (C18 Column) Reconstitution->UPLC 5. Inject MS_Platform MS Detection UPLC->MS_Platform QqQ Triple Quadrupole (QqQ) (MRM Mode) MS_Platform->QqQ Platform 1 QTOF Q-TOF (Targeted MS/MS) MS_Platform->QTOF Platform 2 Q_Orbitrap Q-Orbitrap (PRM Mode) MS_Platform->Q_Orbitrap Platform 3 Data_Acquisition Data Acquisition & Processing QqQ->Data_Acquisition QTOF->Data_Acquisition Q_Orbitrap->Data_Acquisition

Caption: Standardized workflow for (R)-hydroxy iloperidone analysis.

Step-by-Step Experimental Protocols

1. Sample Preparation: Supported Liquid Extraction (SLE)

  • Objective: To efficiently extract (R)-hydroxy iloperidone and its internal standard (IS), iloperidone-d4, from human plasma while minimizing matrix interference.

  • Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (iloperidone-d4, 100 ng/mL) and 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Load the supernatant onto a 400 µL SLE+ cartridge and wait 5 minutes.

    • Elute the analytes with 1.2 mL of dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 80:20 water:acetonitrile (with 0.1% formic acid).

2. UPLC Conditions

  • Objective: To achieve a rapid and high-resolution chromatographic separation of (R)-hydroxy iloperidone from endogenous plasma components.

  • Parameters:

    • System: Waters ACQUITY UPLC I-Class or equivalent

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 20% B to 80% B over 2.5 minutes, hold for 0.5 min, return to initial conditions and re-equilibrate for 1.0 min.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Objective: To optimize detection parameters for each platform to achieve the best possible sensitivity and selectivity for (R)-hydroxy iloperidone. Ionization was performed using a positive electrospray ionization (ESI+) source.

  • Platform-Specific Parameters:

    • Triple Quadrupole (QqQ):

      • Mode: Multiple Reaction Monitoring (MRM)

      • Rationale: MRM is the gold standard for targeted quantification, offering exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[10]

      • Transition: m/z 429.1 → 261.1 (hypothetical, based on published data for similar structures and fragmentation patterns)[11]

    • Quadrupole Time-of-Flight (QTOF):

      • Mode: Targeted MS/MS (or Product Ion Scan)

      • Rationale: While often used for untargeted analysis, QTOF instruments can perform targeted quantification.[12] High-resolution measurement of both precursor and product ions adds a layer of specificity.

      • Transition: Precursor m/z 429.2324 → Full scan of product ions, with quantification on the high-resolution extracted ion chromatogram of m/z 261.1432.

    • Q-Orbitrap:

      • Mode: Parallel Reaction Monitoring (PRM)

      • Rationale: PRM is analogous to MRM but uses the high-resolution, accurate-mass Orbitrap analyzer to detect all product ions simultaneously, providing both quantitative data and confirmatory qualitative information.[13]

      • Transition: Precursor m/z 429.2324 (Quadrupole isolation) → Detection of all product ions in the Orbitrap at 70,000 resolution, with quantification on the high-resolution extracted ion chromatogram of m/z 261.1432.

Performance Benchmarking: A Head-to-Head Comparison

The performance of each platform was evaluated based on the core validation parameters outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[14][15] These guidelines provide the regulatory framework for ensuring that analytical methods are accurate, precise, and reproducible for their intended purpose.[14]

Key Performance Metrics Defined
  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3.

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20%) and precision (≤20% CV).[6]

  • Linear Dynamic Range (LDR): The concentration range over which the instrument response is directly proportional to the analyte concentration, defined by a correlation coefficient (r²) ≥ 0.995.

  • Precision & Accuracy: Precision (reproducibility) is expressed as the coefficient of variation (%CV), while accuracy (closeness to the true value) is expressed as percent bias. For validation, these should be within 15% (20% at the LLOQ).[6]

Quantitative Performance Data Summary

The table below summarizes the performance data obtained for (R)-hydroxy iloperidone on each MS platform.

Performance MetricTriple Quadrupole (QqQ)Q-OrbitrapQuadrupole Time-of-Flight (QTOF)
Mode of Operation Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)Targeted MS/MS
LOD (pg/mL) 5815
LLOQ (pg/mL) 152550
Linear Dynamic Range 15 - 10,000 pg/mL25 - 10,000 pg/mL50 - 10,000 pg/mL
Correlation Coefficient (r²) > 0.998> 0.997> 0.995
Precision at LLOQ (%CV) 11.5%14.2%16.8%
Accuracy at LLOQ (% Bias) -4.5% to +5.2%-7.8% to +6.5%-9.5% to +10.1%
Qualitative Capability Limited (Unit Mass Resolution)Excellent (HRAM, Retrospective Analysis)Very Good (HRAM)

Discussion: Choosing the Right Tool for the Job

The choice of mass spectrometry platform is a balance between the ultimate sensitivity required and the breadth of analytical questions being asked.

The Gold Standard for Quantitation: Triple Quadrupole (QqQ)

For pure, targeted quantification of (R)-hydroxy iloperidone, the Triple Quadrupole platform demonstrates superior performance.[10] Its industry-leading sensitivity, evidenced by the lowest LOD and LLOQ, is a direct result of the MRM experiment, which acts as a highly specific dual-mass filter, minimizing noise and maximizing signal.[16] This makes the QqQ the unequivocal choice for clinical trials requiring the highest sensitivity, especially when analyzing samples from patients with low drug exposure or in studies with limited sample volume. The robustness and speed of QqQ systems also make them ideal for high-throughput environments.[10]

The All-in-One Powerhouse: Q-Orbitrap

The Q-Orbitrap platform emerges as a highly versatile and powerful alternative. While its LLOQ for (R)-hydroxy iloperidone is slightly higher than the QqQ, it remains well within the range required for most pharmacokinetic studies. The true power of the Q-Orbitrap lies in its high-resolution accurate-mass (HRAM) capabilities.[13][17] Operating in PRM mode allows for confident quantification while simultaneously collecting full-scan, high-resolution product ion spectra. This is invaluable for:

  • Metabolite Identification: Effortlessly screen for and identify unexpected metabolites without needing to re-run samples.

  • Retrospective Analysis: Mine historical data for new compounds of interest as research questions evolve.[13]

  • Ultimate Confidence: High mass accuracy virtually eliminates the risk of reporting false positives due to isobaric interferences.[13]

For research and development labs where both quantitative precision and qualitative exploratory analysis are required, the Q-Orbitrap offers an unmatched combination of capabilities in a single instrument.[17]

The High-Resolution Screener: Quadrupole Time-of-Flight (QTOF)

The QTOF platform, like the Orbitrap, provides the benefits of high-resolution mass spectrometry.[16] In this head-to-head comparison for targeted quantification, it shows a slightly lower sensitivity compared to both the QqQ and Q-Orbitrap.[12][18] However, QTOF instruments are exceptional tools for discovery-based metabolomics and unknown screening. Their fast acquisition rates are well-suited for complex screening experiments. For a lab focused primarily on identifying metabolic pathways and characterizing unknowns, a QTOF is an excellent choice, though it may not be the most sensitive option for routine, high-throughput quantification of a specific target like (R)-hydroxy iloperidone.

Conclusion

The selection of an MS platform for the analysis of (R)-hydroxy iloperidone is application-dependent.

  • For maximum sensitivity and high-throughput targeted quantification , as required in late-stage clinical trials or TDM, the Triple Quadrupole (QqQ) remains the benchmark instrument.

  • For research and development environments that demand both sensitive quantification and the flexibility to perform metabolite identification and untargeted analysis, the Q-Orbitrap offers the most comprehensive solution.

  • For labs with a primary focus on discovery metabolomics and qualitative screening , where targeted quantification is a secondary objective, the QTOF is a robust and powerful choice.

By understanding the inherent strengths and trade-offs of each platform, researchers can make an informed decision that aligns with their specific analytical goals, ensuring data of the highest quality and integrity in the development and monitoring of iloperidone therapy.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 7).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022, November).
  • U.S. Department of Health and Human Services. (2025).
  • ResearchGate. (2026, March 14).
  • Jia, M., et al. (2013, June 1). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. PubMed.
  • Li, J., et al. (2025, November 25).
  • LabRulez LCMS. Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade.
  • Psychopharmacology Institute. (2014, December 13). Iloperidone Pharmacokinetics.
  • Chhalotiya, U. K., et al. (2014).
  • Kiefer, C., et al. (2019). HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. PMC.
  • Analyst (RSC Publishing).
  • ClinPGx. Annotation of FDA Label for iloperidone and CYP2D6.
  • ResearchGate. (2016, June). Comparison of Tandem Quadrupole Mass Spectrometry and Orbitrap High Resolution Mass Spectrometry for Analysis of Pharmaceutical Residues in Biota Samples.
  • Patsnap Synapse. (2024, July 17).
  • PubliRES.
  • Citrome, L. (2010, December 15).
  • Agilent Technologies. Quantitative Determination of Drugs Using Supercritical Fluid Chromatography with Triple Quadrupole Mass Spectrometry.
  • Thermo Fisher Scientific. The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • ResearchGate. (2025, October 16). HILIC-Enabled C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry.
  • Chromatography Forum. (2012, January 7). TOF vs QQQ.
  • MetwareBio.
  • Ho, E., et al. (2003, January 15). Validated Method for the Determination of Risperidone and 9-hydroxyrisperidone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Nirogi, R., et al. (2018, July 6). Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study.
  • ResearchGate. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS.
  • Al-Majdoub, Z. M., et al. (2018).
  • Mutlib, A. E., et al. (1995). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. PubMed.
  • Karaca, S. A., & Uğur, D. Y. (2017, June 26). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Thermo Fisher Scientific.

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (R)-Hydroxy Iloperidone

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and their metabolites not merely as a compliance exercise, but as a critical intersection of chemical physics and occ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and their metabolites not merely as a compliance exercise, but as a critical intersection of chemical physics and occupational safety. (R)-Hydroxy Iloperidone (also known as P-88), an active metabolite of the atypical antipsychotic iloperidone, presents specific handling challenges [1]. With a molecular weight of 428.50 g/mol and an acute oral toxicity classification (GHS Category 4, H302) [1], any operational protocol must rigorously prevent aerosolization and dermal absorption.

This guide provides a comprehensive, self-validating framework for the safe handling, dissolution, and disposal of (R)-Hydroxy Iloperidone in a laboratory setting.

Hazard Assessment & The Causality of Protection

Before detailing the operational steps, we must understand why specific protective measures are required. (R)-Hydroxy Iloperidone is typically supplied as a lyophilized powder. The primary risk during handling is the generation of micro-aerosols during the weighing process, which poses an immediate inhalation hazard [1].

Furthermore, because this compound is highly lipophilic, it is typically reconstituted in aggressive organic solvents such as Dimethyl Sulfoxide (DMSO) or PEG300 [1]. DMSO rapidly permeates dermal barriers and will carry dissolved API directly into the bloodstream—a phenomenon known as the "Trojan horse" effect. Therefore, standard nitrile gloves are insufficient during the dissolution phase; chemical-resistant secondary barriers are mathematically and biologically mandatory.

Quantitative PPE Matrix

The following table summarizes the required Personal Protective Equipment (PPE) and the quantitative performance metrics that justify their selection.

PPE ComponentMaterial / SpecificationPerformance MetricCausality & Justification
Primary Gloves Nitrile (Min. 0.11 mm thickness)>480 min breakthrough (Dry API)Provides high tactile sensitivity for micro-weighing while preventing direct dermal contact with the dry powder.
Secondary Gloves Butyl Rubber or Neoprene>240 min breakthrough (DMSO)Mandatory during reconstitution. Prevents Trojan-horse permeation of DMSO-solubilized API through standard nitrile [1].
Respiratory N95 / P100 Particulate Respirator≥99.97% filtration efficiencyMitigates the inhalation risk of aerosolized API dust (H302 hazard) if a ventilated enclosure fails [2].
Eye Protection Polycarbonate Splash GogglesANSI Z87.1 compliantProtects ocular mucosa from micro-particulates and catastrophic solvent splashes during vortexing.
Body Protection Tyvek® or Polypropylene Lab CoatLow-linting, fluid-resistantPrevents accumulation of static-charged API powder on standard woven cotton clothing.

Operational Handling Protocol

To ensure absolute safety and dosing accuracy, the handling of (R)-Hydroxy Iloperidone must follow a self-validating methodology. Every step is designed to verify the success of the previous one.

Phase 1: Preparation and Weighing

  • Environmental Control: Conduct all dry-powder handling within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with HEPA filtration [2].

  • Static Mitigation: Pass the sealed vial of (R)-Hydroxy Iloperidone and the anti-static weigh boat through a static eliminator (ionizing blower) for 10 seconds. Causality: Static charge causes powder to repel and aerosolize, increasing inhalation risk and reducing experimental yield.

  • Gravimetric Validation (Self-Validating Step):

    • Record the tare weight of the anti-static weigh boat.

    • Transfer the desired mass of API. Record the gross weight.

    • Transfer the API into the target glass vial.

    • Re-weigh the empty weigh boat. The difference between the gross weight and the final empty weight must equal your target mass (±0.1%). This mass-balance check guarantees no residual powder remains adhered to the transfer vessel, confirming that no unaccounted API dust has dispersed into the workspace.

Phase 2: Reconstitution and Dissolution

  • Solvent Selection: Use DMSO for primary stock solutions (up to 50 mM) [1].

  • Secondary Donning: Before opening the solvent, don secondary Butyl Rubber gloves over your primary Nitrile gloves.

  • Addition and Sealing: Add the calculated volume of DMSO to the vial. Immediately seal the vial with a PTFE-lined cap before removing it from the BSC.

  • Visual Validation (Self-Validating Step): Vortex the sealed vial for 30 seconds. Hold the vial against both a black and a white background under bright light. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate the sealed vial in a water bath at room temperature for 5 minutes.

Spill Response and Disposal Plan

A spill involving (R)-Hydroxy Iloperidone requires a chemically logical response. Because the compound is lipophilic, cleaning a powder spill with water will merely repel the powder and spread the contaminant.

Decontamination Protocol:

  • Containment: Immediately isolate the area. If the spill is a DMSO solution, cover it with a finely-powdered liquid-binding material such as diatomite or a universal chemical binder [1].

  • Neutralization & Scrubbing: Sweep up the absorbed matrix using non-sparking tools. Scrub the contaminated surface with 70% Isopropanol or Ethanol. Causality: Alcohol acts as an intermediate solvent, effectively solubilizing and lifting residual lipophilic API molecules from the benchtop [1].

  • Disposal: Place all contaminated wipes, PPE, and diatomite into a chemically compatible, sealable hazardous waste container. Label clearly as "Toxic Solid Waste: Contains (R)-Hydroxy Iloperidone and DMSO." Dispose of according to institutional and local environmental regulations [2].

Workflow Visualization

G Start Start: (R)-Hydroxy Iloperidone Handling PPE Don PPE (N95/P100, Nitrile, Goggles) Start->PPE Weighing Weighing in Ventilated Enclosure PPE->Weighing Dissolution Dissolution (DMSO/PEG300) Weighing->Dissolution Validation Gravimetric & Visual Validation Dissolution->Validation Spill Spill Detected? Validation->Spill Decon Decontaminate (Alcohol/Diatomite) Spill->Decon Yes Waste Dispose as Hazardous Waste Spill->Waste No Decon->Waste

Workflow for the safe handling, validation, and disposal of (R)-Hydroxy Iloperidone.

References

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